Concanamycin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C39H64O10 |
|---|---|
Poids moléculaire |
692.9 g/mol |
Nom IUPAC |
(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-2,4-dihydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one |
InChI |
InChI=1S/C39H64O10/c1-12-15-31-26(7)30(40)21-39(45,49-31)28(9)36(43)27(8)37-32(46-10)17-14-16-22(3)18-24(5)34(41)29(13-2)35(42)25(6)19-23(4)20-33(47-11)38(44)48-37/h12,14-17,19-20,24-32,34-37,40-43,45H,13,18,21H2,1-11H3/b15-12+,17-14+,22-16+,23-19+,33-20-/t24-,25-,26+,27+,28+,29+,30-,31-,32+,34+,35-,36-,37-,39-/m1/s1 |
Clé InChI |
YNZXLMPHTZVKJN-VBKCWIKWSA-N |
SMILES isomérique |
CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O)O)O)OC)/C)C)O |
SMILES canonique |
CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)O)O)O)OC)C)C)O |
Synonymes |
concanamycin F concanolide A |
Origine du produit |
United States |
Foundational & Exploratory
The Cellular Target of Concanamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the cellular target and mechanism of action of Concanamycin, a potent macrolide antibiotic. It is designed to serve as a technical resource, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the broader impact on cellular signaling pathways.
Primary Cellular Target: Vacuolar-Type H+-ATPase (V-ATPase)
The primary and highly specific cellular target of this compound is the Vacuolar-type H+-ATPase (V-ATPase) .[1][2][3] V-ATPases are essential, ATP-dependent proton pumps found in the membranes of various eukaryotic organelles, including lysosomes, endosomes, and the Golgi apparatus.[4][5] They are responsible for acidifying the lumen of these compartments, a process critical for a multitude of cellular functions such as protein degradation, receptor-mediated endocytosis, and membrane trafficking.[3][5]
This compound A exerts its inhibitory effect by directly binding to the c-subunit of the membrane-embedded V(o) domain of the V-ATPase complex.[6] This interaction blocks the proton translocation machinery, effectively halting the pumping of H+ ions across the membrane.[1] This leads to a failure of organellar acidification and disruption of pH-dependent cellular processes.[2][7]
Quantitative Data: Potency and Selectivity
This compound A is an exceptionally potent inhibitor of V-ATPase, demonstrating high selectivity over other classes of ATPases. The following table summarizes key quantitative metrics reported in the literature.
| Parameter | Value | Target/System | Source(s) |
| IC₅₀ | ~10 nM | V-ATPase (General) | [1][8] |
| IC₅₀ | 10 nM | V-ATPase (Manduca sexta) | [6] |
| IC₅₀ | 9.2 nM | Yeast V-type H⁺-ATPase | |
| Selectivity | >2000-fold | >20,000 nM (F-type H⁺-ATPases) | |
| Selectivity | >2000-fold | >20,000 nM (P-type H⁺-ATPases) | |
| Selectivity | >2000-fold | >20,000 nM (Porcine P-type Na⁺,K⁺-ATPase) |
Key Experimental Protocols
The identification of V-ATPase as the target of this compound and the characterization of its inhibitory action have been established through several key experimental approaches.
V-ATPase Inhibition Assay
This assay quantifies the inhibitory effect of a compound on the enzymatic activity of V-ATPase by measuring the rate of ATP hydrolysis.
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound A.
-
Principle: V-ATPase hydrolyzes ATP, releasing ADP and inorganic phosphate (B84403) (Pi). The amount of Pi released is measured colorimetrically.
-
Methodology:
-
Preparation: Purified or enriched V-ATPase enzyme preparations are added to the wells of a microplate.[9]
-
Inhibitor Incubation: Serial dilutions of this compound A (typically dissolved in DMSO) are added to the wells and incubated with the enzyme for a defined period (e.g., 15-30 minutes at 37°C).[9]
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of a buffered solution containing ATP and magnesium chloride (MgCl₂).[9]
-
Reaction & Termination: The reaction proceeds for a set time (e.g., 30-60 minutes at 37°C).[9] It is then stopped, often by the addition of acid.[10]
-
Detection: A phosphate detection reagent, such as a Malachite Green-based solution, is added. This reagent forms a colored complex with the inorganic phosphate released during the reaction.[9]
-
Quantification: The absorbance of the solution is measured using a microplate reader. The percentage of inhibition is calculated relative to a control sample (without inhibitor), and the IC₅₀ value is determined by fitting the data to a dose-response curve.[9]
-
Binding Site Identification via Photoaffinity Labeling
This technique was used to pinpoint the specific subunit of the V-ATPase to which this compound binds.
-
Objective: To identify the specific V-ATPase subunit that serves as the binding site for this compound.
-
Principle: A modified version of the inhibitor containing a photo-reactive group and a detectable tag (e.g., a radioisotope) is used. Upon UV irradiation, the photo-reactive group forms a covalent bond with the nearest amino acid residues, permanently labeling the binding site.
-
Methodology:
-
Probe Synthesis: A semisynthetic, radiolabeled, and photo-reactive derivative of this compound (e.g., 9-O-[p-(trifluoroethyldiazirinyl)-benzoyl]-21,23-dideoxy-23-[(125)I]iodo-concanolide A) is synthesized.[6]
-
Incubation: The purified V-ATPase holoenzyme or its subcomplexes (V(o)) are incubated with the photoaffinity probe.[6]
-
Photocrosslinking: The mixture is exposed to UV light, which activates the diazirine group, generating a highly reactive carbene that forms a covalent bond with the binding protein.[6]
-
Competition Assay: To ensure specificity, parallel experiments are run in the presence of excess unlabeled this compound A, which should prevent the probe from binding and labeling the target.[6]
-
Analysis: The protein subunits are separated using SDS-PAGE (polyacrylamide gel electrophoresis).
-
Detection: The radiolabeled subunit is identified using autoradiography, revealing the specific protein that was covalently linked to the probe. This method definitively identified the proteolipid subunit c as the binding target.[6]
-
Impact on Cellular Signaling Pathways
The inhibition of V-ATPase by this compound has profound downstream consequences, disrupting multiple signaling pathways that are critically dependent on endo-lysosomal acidification and trafficking.
Autophagy
Autophagy is a cellular degradation process where cytoplasmic components are enclosed in autophagosomes, which then fuse with lysosomes for breakdown. This process is highly dependent on V-ATPase function.
-
Lysosomal Hydrolase Activity: The acidic environment of the lysosome, maintained by V-ATPase, is essential for the optimal activity of the degradative enzymes within.[4]
-
Autophagosome-Lysosome Fusion: V-ATPase activity is also implicated in the fusion of autophagosomes with lysosomes to form autolysosomes.
-
Effect of this compound: By inhibiting V-ATPase and preventing lysosomal acidification, this compound A effectively blocks the final stages of the autophagic flux.[11] This leads to an accumulation of autophagosomes that cannot be degraded.
mTORC1 Signaling
The mTORC1 (mechanistic Target of Rapamycin Complex 1) pathway is a central regulator of cell growth, proliferation, and metabolism, responding to nutrient availability, particularly amino acids.
-
Nutrient Sensing: V-ATPase acts as a critical component of the machinery that senses lysosomal amino acid levels.[12]
-
mTORC1 Recruitment: Upon amino acid stimulation, V-ATPase is required to activate the Ragulator-Rag GTPase complex, which in turn recruits mTORC1 to the lysosomal surface for its activation.[4][12]
-
Effect of this compound: Inhibition of V-ATPase by this compound prevents the recruitment and activation of mTORC1 at the lysosome, even in the presence of sufficient amino acids, thereby disrupting cellular growth signals.[5]
Endosomal Trafficking and Signaling (Notch, Wnt, TGF-β)
Many critical signaling pathways depend on the proper processing, trafficking, and degradation of receptors and ligands within the endo-lysosomal system.
-
pH-Dependent Processing: The acidic pH of endosomes and lysosomes, established by V-ATPase, is crucial for several steps, including the dissociation of ligand-receptor complexes, the proteolytic cleavage and activation of receptors like Notch, and the degradation of signaling components to terminate signals.[4][13]
-
Affected Pathways: Signaling pathways known to be regulated by V-ATPase-dependent acidification include Notch, Wnt, and TGF-β.[4][13]
-
Effect of this compound: By neutralizing these compartments, this compound A disrupts the normal trafficking and processing of signaling molecules, leading to aberrant pathway activation or inhibition.[1] For instance, it can block the intracellular translocation of viral glycoproteins and interfere with receptor recycling.[8]
References
- 1. apexbt.com [apexbt.com]
- 2. This compound A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 3. This compound A | Cell Signaling Technology [cellsignal.com]
- 4. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation and function of V-ATPases in physiology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. This compound A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 9. benchchem.com [benchchem.com]
- 10. V-ATPase activity assay [bio-protocol.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Origin of Concanamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Concanamycin, a family of potent and specific vacuolar-type H+-ATPase (V-ATPase) inhibitors, represents a significant class of macrolide antibiotics with diverse biological activities. This technical guide provides a comprehensive overview of the discovery, origin, biosynthesis, and mechanism of action of this compound. Detailed experimental protocols for the fermentation, isolation, purification, and biological evaluation of this compound are presented to facilitate further research and development. All quantitative data are summarized in structured tables, and key pathways and workflows are visualized through detailed diagrams to provide a thorough resource for professionals in natural product chemistry, drug discovery, and cell biology.
Discovery and Origin
The this compound family of macrolide antibiotics was first identified in the early 1980s. Concanamycins A, B, and C were initially isolated from the mycelium of the bacterium Streptomyces diastatochromogenes S-45. These compounds were discovered during a screening for inhibitors of mouse splenic lymphocyte proliferation stimulated by concanavalin (B7782731) A. This compound A is the major analogue produced by this species.
Subsequently, other members of the this compound family have been discovered from different Streptomyces species. Concanamycins D, E, F, and G were isolated from the mycelium of Streptomyces sp. A1509. The producing organism for this compound A has also been identified as Streptomyces neyagawaensis. More recently, Streptomyces eitanensis has been engineered for the overproduction of this compound A and B.
The producing organisms are typically soil-dwelling actinobacteria, a phylum renowned for its prolific production of secondary metabolites with diverse biological activities.
Biosynthesis of this compound
This compound is a polyketide, a class of natural products synthesized by the sequential condensation of small carboxylic acid units. The biosynthesis of this compound A is governed by a large biosynthetic gene cluster (BGC) spanning over 100 kilobases of DNA in Streptomyces neyagawaensis. This cluster contains 28 open reading frames (ORFs) that encode the enzymes responsible for its synthesis.
The core structure of this compound is assembled by a modular type I polyketide synthase (PKS) encoded by six large ORFs. The biosynthesis involves the use of unusual polyketide building blocks, including ethylmalonyl-CoA and methoxymalonyl-ACP. The pendant deoxysugar moiety, 4'-O-carbamoyl-2'-deoxyrhamnose, is also synthesized and attached by enzymes encoded within the BGC.
Caption: Simplified biosynthetic pathway of this compound A.
Mechanism of Action: V-ATPase Inhibition
This compound exerts its biological effects through the potent and specific inhibition of vacuolar-type H+-ATPases (V-ATPases). V-ATPases are multi-subunit enzyme complexes responsible for pumping protons across membranes, thereby acidifying intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus.[1][2]
The V-ATPase is composed of two main domains: a peripheral V1 domain responsible for ATP hydrolysis and an integral membrane V0 domain that forms the proton pore.[2][3] The V1 domain consists of subunits A-H, while the V0 domain is composed of subunits a, c, c', c'', d, and e.[2][3]
This compound A specifically binds to the c-subunit of the V0 domain. This binding event is thought to interfere with the rotation of the c-ring, a critical component of the proton translocation machinery, thereby blocking the passage of protons across the membrane.[4] This inhibition of proton transport leads to an increase in the pH of intracellular organelles, disrupting a wide range of cellular processes that are dependent on acidic environments, including protein trafficking, degradation, and receptor-mediated endocytosis.[5]
Caption: Structure of the V-ATPase enzyme complex.
References
Concanamycin A: A Technical Guide to its Biological Activity for Researchers and Drug Development Professionals
Introduction
Concanamycin A is a macrolide antibiotic produced by Streptomyces diastatochromogenes. It is a highly potent and specific inhibitor of the Vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular organelles in eukaryotic cells. This specificity has made this compound A an invaluable tool in cell biology research to probe the functions of V-ATPase and the consequences of its inhibition. This technical guide provides an in-depth overview of the biological activities of this compound A, with a focus on its mechanism of action, effects on cellular processes, and methodologies for its study.
Core Mechanism of Action: V-ATPase Inhibition
The primary molecular target of this compound A is the V-type H+-ATPase. This multi-subunit enzyme is responsible for pumping protons into the lumen of various organelles, including lysosomes, endosomes, and the Golgi apparatus, thus maintaining their acidic environment. This compound A specifically binds to the c-subunit of the V0 transmembrane domain of the V-ATPase. This binding event physically obstructs the proton translocation channel, effectively halting the pump's activity. The consequence is a rapid increase in the intra-organellar pH, leading to the disruption of numerous pH-dependent cellular processes.
Key Biological Activities
The inhibition of V-ATPase by this compound A has profound effects on several fundamental cellular processes:
Inhibition of Autophagy
Autophagy is a cellular degradation process that involves the sequestration of cytoplasmic components into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the contents are degraded by acidic hydrolases. The fusion of autophagosomes with lysosomes is a pH-dependent process. By neutralizing the lysosomal pH, this compound A prevents this fusion, leading to an accumulation of autophagosomes and a blockage of the autophagic flux. This makes this compound A a widely used tool for studying the dynamics of autophagy.
Induction of Apoptosis
This compound A has been shown to induce apoptosis, or programmed cell death, in a variety of cell types, particularly in cancer cells. The mechanisms underlying this are multifaceted and can involve:
-
Disruption of cellular homeostasis: The widespread effects of V-ATPase inhibition on organelle function can create cellular stress that triggers apoptotic pathways.
-
Mitochondrial depolarization: this compound A can induce the loss of mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway.
-
Activation of caspases: Treatment with this compound A can lead to the activation of executioner caspases, such as caspase-3, which are responsible for the biochemical and morphological changes associated with apoptosis.
-
Modulation of signaling pathways: this compound A can activate pro-apoptotic signaling molecules like c-Jun N-terminal kinase (JNK).
Disruption of Endosomal Trafficking and Secretory Pathways
The proper functioning of the endocytic and secretory pathways relies on the acidic environment of endosomes and the Golgi apparatus for processes such as receptor-ligand dissociation, protein sorting, and post-translational modifications. This compound A's inhibition of V-ATPase disrupts these pH gradients, leading to impaired endosomal trafficking and secretion. This can manifest as the inhibition of viral glycoprotein (B1211001) transport and interference with receptor recycling.
Quantitative Data on Biological Activity
The potency of this compound A varies depending on the biological system and the specific process being measured. The following table summarizes key quantitative data from the literature.
| Target/Process | Cell Line/System | IC50/EC50 Value |
| V-ATPase | Yeast | 9.2 nM |
| V-ATPase | Tobacco Hornworm | ~10 nM |
| V-ATPase | General | ~10 nM |
| Cholesteryl-ester synthesis | J774 macrophages | 14 nM |
| ATP-dependent acidification | J774 macrophages | 4 nM |
Experimental Protocols
V-ATPase Inhibition Assay
This protocol provides a general method for determining the inhibitory effect of this compound A on V-ATPase activity by measuring the release of inorganic phosphate (B84403) from ATP hydrolysis.
-
Materials:
-
Purified or enriched V-ATPase enzyme preparation
-
Assay buffer (e.g., MES-Tris buffer, pH 7.0, containing MgCl2, KCl)
-
This compound A stock solution in DMSO
-
ATP solution
-
Phosphate detection reagent (e.g., Malachite Green-based)
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound A in the assay buffer.
-
Add the V-ATPase enzyme preparation to the wells of a microplate.
-
Add the diluted this compound A to the respective wells and incubate for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding ATP to all wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration relative to the untreated control and determine the IC50 value.
-
Autophagy Flux Assay (LC3-II Western Blot)
This protocol describes how to measure autophagy flux by detecting the levels of LC3-II, an autophagosome-associated protein, in the presence and absence of this compound A.
-
Materials:
-
Cultured cells
-
This compound A
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Imaging system
-
-
Procedure:
-
Plate cells and treat with the experimental compounds. Include a control group, a group treated with this compound A alone, a group with the treatment of interest, and a group with the treatment of interest plus this compound A.
-
Incubate for the desired time.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the membrane and apply the ECL substrate.
-
Capture the chemiluminescent signal and quantify the band intensities for LC3-I and LC3-II. Autophagic flux is determined by the difference in LC3-II levels between samples with and without this compound A.
-
Apoptosis Assay (Annexin V-FITC Staining)
This protocol details the detection of apoptosis by flow cytometry using Annexin V-FITC, which binds to phosphatidylserine (B164497) exposed on the outer leaflet of the plasma membrane of apoptotic cells.
-
Materials:
-
Cultured cells
-
This compound A
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Induce apoptosis in cells by treating with this compound A for the desired time.
-
Collect both adherent and floating cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells at room temperature in the dark for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Healthy cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
-
Impact on Major Signaling Pathways
mTOR Signaling
The mechanistic target of rapamycin (B549165) (mTOR) is a central regulator of cell growth, proliferation, and metabolism. The mTOR complex 1 (mTORC1) is activated on the surface of lysosomes in response to growth factors and nutrients. The V-ATPase is known to be involved in the amino acid-sensing mechanism that leads to mTORC1 activation. By inhibiting V-ATPase, this compound A can disrupt the localization and activation of mTORC1, thereby inhibiting downstream signaling, including the phosphorylation of S6 kinase (S6K) and 4E-BP1. This inhibition of mTORC1 signaling can contribute to the anti-proliferative and pro-autophagic effects of this compound A.
Conclusion
This compound A is a powerful and specific inhibitor of V-ATPase, making it an indispensable tool for investigating a wide range of cellular processes. Its ability to modulate lysosomal pH has profound consequences on autophagy, apoptosis, and cellular trafficking. The detailed methodologies and summary of its biological activities provided in this guide are intended to support researchers and drug development professionals in utilizing this compound A to its full potential in their scientific endeavors. A thorough understanding of its mechanism of action is crucial for the accurate interpretation of experimental results and for exploring its potential therapeutic applications.
The Role of Concanamycin A in the Study of Lysosomal Acidification: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate processes within the cell are critically dependent on the precise regulation of pH in various organelles. The lysosome, with its acidic lumen, stands as a key player in cellular degradation and recycling pathways. Understanding the mechanisms that govern lysosomal pH is paramount, and specific inhibitors are invaluable tools in this pursuit. This technical guide provides an in-depth exploration of Concanamycin A, a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase), and its application in the study of lysosomal acidification. We will delve into its mechanism of action, provide detailed experimental protocols, present quantitative data for its activity, and visualize the cellular pathways it influences.
Introduction: The Significance of Lysosomal Acidification
Lysosomes are membrane-bound organelles containing a host of hydrolytic enzymes that are optimally active at an acidic pH (typically 4.5-5.0).[1] This acidic environment is crucial for a multitude of cellular functions, including:
-
Degradation of macromolecules: The breakdown of proteins, nucleic acids, carbohydrates, and lipids into their constituent components for recycling.
-
Autophagy: The catabolic process involving the degradation of a cell's own components through the lysosomal machinery.[2]
-
Endocytosis and Phagocytosis: The maturation of endosomes and phagosomes and the degradation of their contents.
-
Cellular Signaling: The regulation of various signaling pathways, including those involved in cell growth, proliferation, and death.
The maintenance of this acidic pH is primarily orchestrated by the vacuolar-type H+-ATPase (V-ATPase), a multi-subunit enzyme that actively pumps protons from the cytosol into the lysosomal lumen, consuming ATP in the process.[2]
This compound A: A Specific V-ATPase Inhibitor
This compound A is a macrolide antibiotic isolated from Streptomyces species.[3][4] It has emerged as a powerful tool in cell biology due to its high specificity and potency as a V-ATPase inhibitor.[5][6]
Mechanism of Action
This compound A exerts its inhibitory effect by directly binding to the V₀ subunit c of the V-ATPase complex.[7][8] This binding event blocks the proton translocation channel, thereby preventing the pumping of H+ ions into the lysosome and leading to a rapid increase in lysosomal pH.[9] This dissipation of the pH gradient effectively inhibits the activity of lysosomal hydrolases and disrupts all downstream processes that are dependent on an acidic lysosomal environment.
Specificity and Potency
This compound A exhibits remarkable selectivity for V-type H+-ATPases, with a more than 2000-fold higher affinity compared to other types of ATPases like F-type and P-type H+-ATPases. This high specificity makes it an ideal probe for dissecting the specific roles of V-ATPase in cellular physiology.
Quantitative Data: Inhibitory Potency of this compound A
The inhibitory potency of this compound A has been quantified in various experimental systems. The half-maximal inhibitory concentration (IC₅₀) is a key parameter that reflects the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Parameter | Value | Assay System | Reference(s) |
| IC₅₀ | ~10 nM | V-ATPase from Manduca sexta | [7][8] |
| IC₅₀ | 9.2 nM | Yeast V-type H+-ATPase | |
| IC₅₀ | 0.061 nM | Acidification of rat liver lysosomes | [10] |
| IC₅₀ | 0.038 nM | Lysosomal acidification | [11] |
Note: IC₅₀ values can vary depending on the specific experimental conditions, such as the source of the enzyme, purity, and the assay method used.
Experimental Protocols
The following are detailed protocols for key experiments utilizing this compound A to study lysosomal acidification and its consequences.
Measuring Lysosomal pH using Fluorescent Probes
This protocol describes the use of a ratiometric fluorescent dye, LysoSensor™ Yellow/Blue DND-160, to quantitatively measure changes in lysosomal pH upon treatment with this compound A.[1]
Materials:
-
Cells of interest cultured on glass-bottom dishes suitable for microscopy.
-
LysoSensor™ Yellow/Blue DND-160 (Thermo Fisher Scientific).
-
This compound A (stock solution in DMSO).
-
Live-cell imaging buffer (e.g., HBSS).
-
Calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) containing 10 µM nigericin (B1684572) and 10 µM monensin.[12][13]
-
Fluorescence microscope equipped with filters for dual-wavelength excitation and emission.
Procedure:
-
Cell Seeding: Seed cells on glass-bottom dishes and allow them to adhere and grow to the desired confluency.
-
Dye Loading:
-
Prepare a working solution of 5 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed culture medium.
-
Remove the culture medium from the cells and incubate them with the dye solution for 5 minutes at 37°C in the dark.[13]
-
Wash the cells twice with pre-warmed live-cell imaging buffer.
-
-
Baseline Measurement:
-
Acquire baseline fluorescence images of the cells at two different excitation wavelengths (e.g., 340 nm and 380 nm) and a single emission wavelength (e.g., 540 nm).[13]
-
-
This compound A Treatment:
-
Prepare a working solution of this compound A in live-cell imaging buffer at the desired final concentration (e.g., 50-100 nM).[14]
-
Add the this compound A solution to the cells and immediately start time-lapse imaging.
-
-
Time-Lapse Imaging:
-
Acquire images at both excitation wavelengths at regular intervals (e.g., every 1-5 minutes) for the desired duration of the experiment.[2]
-
-
Calibration Curve Generation:
-
In a separate set of dye-loaded cells, replace the imaging buffer with the calibration buffers of known pH.
-
Incubate for 10 minutes to allow the intracellular pH to equilibrate with the external buffer pH.[12]
-
Acquire fluorescence images at both excitation wavelengths for each pH point.
-
Calculate the ratio of the fluorescence intensities (e.g., 340nm/380nm) for each pH value and plot this ratio against the pH to generate a standard curve.[15]
-
-
Data Analysis:
-
For the experimental data, calculate the fluorescence intensity ratio for each time point.
-
Use the calibration curve to convert the fluorescence ratios into absolute lysosomal pH values.
-
V-ATPase Inhibition Assay
This assay measures the ATP hydrolysis activity of V-ATPase and its inhibition by this compound A. This can be done using a colorimetric method that detects the release of inorganic phosphate (B84403) (Pi).[16]
Materials:
-
Isolated vacuolar or lysosomal vesicles enriched in V-ATPase.
-
Assay Buffer: 50 mM Tris-MES, pH 7.0, 30 mM KCl, 3 mM MgCl₂.[17]
-
ATP solution (in assay buffer).
-
This compound A (serial dilutions in a suitable solvent like DMSO).
-
Phosphate detection reagent (e.g., Malachite Green-based reagent).[16]
-
Microplate reader.
Procedure:
-
Prepare Reagents: Prepare serial dilutions of this compound A.
-
Enzyme Preparation: Add the V-ATPase-enriched vesicles to the wells of a microplate.
-
Inhibitor Incubation: Add the diluted this compound A or vehicle control to the respective wells and incubate for 15-30 minutes at 37°C.[16]
-
Initiate Reaction: Start the enzymatic reaction by adding ATP to all wells.
-
Incubation: Incubate the plate for a defined period (e.g., 30-60 minutes) at 37°C.[16]
-
Stop Reaction and Detect Phosphate: Stop the reaction and add the phosphate detection reagent according to the manufacturer's instructions.
-
Measure Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate Inhibition: Calculate the percentage of inhibition for each this compound A concentration relative to the untreated control. The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Assessing Autophagy using LC3 Immunoblotting
Inhibition of lysosomal acidification by this compound A blocks the final step of autophagy, leading to the accumulation of autophagosomes. This can be monitored by detecting the lipidated form of LC3 (LC3-II) by Western blotting.[16]
Materials:
-
Cells of interest.
-
This compound A.
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
SDS-PAGE gels and blotting equipment.
-
Primary antibody against LC3.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
Procedure:
-
Cell Treatment: Treat cells with this compound A (e.g., 10-100 nM) for a specified time to induce the accumulation of autophagosomes.[18] Include appropriate controls (e.g., untreated cells, positive control for autophagy induction like starvation).
-
Cell Lysis: Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
-
Analysis: Quantify the band intensity for LC3-II. An increase in the LC3-II/LC3-I ratio or the total amount of LC3-II in the presence of this compound A indicates a blockage of autophagic flux.
Visualizing the Impact of this compound A
Signaling Pathway of V-ATPase Inhibition
Caption: Mechanism of V-ATPase inhibition by this compound A.
Experimental Workflow for Measuring Lysosomal pH
Caption: Workflow for lysosomal pH measurement.
Logical Relationship in Autophagy Analysis
Caption: this compound A's effect on autophagic flux.
Cellular Consequences of V-ATPase Inhibition
The inhibition of lysosomal acidification by this compound A has profound effects on various cellular processes, making it a valuable tool to study:
-
Autophagy: As detailed in the protocol, this compound A blocks autophagic flux, leading to the accumulation of autophagosomes. This allows researchers to study the dynamics of autophagy and the role of lysosomal degradation in this process.[19]
-
Apoptosis: Disruption of lysosomal function can trigger programmed cell death. This compound A has been shown to induce apoptosis in various cancer cell lines, highlighting the importance of lysosomal integrity in cell survival.[5][7]
-
Intracellular Trafficking: The proper sorting and trafficking of proteins and other molecules through the endo-lysosomal pathway are dependent on pH gradients. This compound A can be used to investigate these trafficking events.[7]
-
Drug Resistance: In cancer cells, the acidic tumor microenvironment and lysosomal sequestration of chemotherapeutic drugs can contribute to multi-drug resistance. V-ATPase inhibitors like this compound A are being explored as potential agents to overcome this resistance.[5]
Conclusion
This compound A is an indispensable tool for researchers studying the multifaceted roles of lysosomes and the critical process of lysosomal acidification. Its high potency and specificity for V-ATPase allow for the precise dissection of cellular pathways that are dependent on this proton pump. The experimental protocols and quantitative data provided in this guide offer a solid foundation for utilizing this compound A to investigate a wide range of biological questions in basic research, drug discovery, and the study of various diseases. As our understanding of the intricate workings of the cell continues to grow, the importance of specific and potent chemical probes like this compound A will undoubtedly continue to expand.
References
- 1. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. selleckchem.com [selleckchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound A | V-type (vacuolar) H+-ATPase inhibitor | GlpBio [glpbio.cn]
- 6. This compound A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 7. apexbt.com [apexbt.com]
- 8. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Lysosomal pH measurement [bio-protocol.org]
- 13. 4.11. Lysosomal pH Assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. listserv.it.northwestern.edu [listserv.it.northwestern.edu]
- 16. benchchem.com [benchchem.com]
- 17. V-ATPase activity assay [bio-protocol.org]
- 18. benchchem.com [benchchem.com]
- 19. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor this compound A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
Concanamycin A: A Technical Guide for Autophagy Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Concanamycin A is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular compartments such as lysosomes and vacuoles.[1][2][3] This inhibitory action makes this compound A an invaluable tool in the study of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. By preventing lysosomal acidification, this compound A effectively blocks the final degradative steps of autophagy, leading to the accumulation of autophagosomes.[1][2][4][5] This guide provides an in-depth overview of this compound A's mechanism of action, its application in autophagy research, detailed experimental protocols, and relevant quantitative data to facilitate its effective use in a laboratory setting.
Mechanism of Action in Autophagy
Autophagy is a catabolic process that involves the sequestration of cytoplasmic material into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the engulfed material is degraded by acidic lysosomal hydrolases. The acidic environment of the lysosome is maintained by the V-ATPase proton pump.
This compound A specifically targets and inhibits the V-ATPase, preventing the pumping of protons into the lysosome.[4] This leads to an increase in the luminal pH of the lysosome, thereby inactivating the pH-dependent lysosomal enzymes responsible for degradation.[4] Consequently, the fusion of autophagosomes with lysosomes may still occur, but the degradation of the autophagosomal cargo is inhibited. This blockade of autophagic flux results in the accumulation of autophagosomes and autolysosomes within the cell, a key indicator of autophagy induction that can be quantified to measure autophagic activity.[2][5][6]
Quantitative Data
The effective concentration of this compound A can vary depending on the cell type and experimental conditions. It is crucial to determine the optimal concentration for each specific application empirically.
| Parameter | Value | Cell Type/System | Reference |
| IC50 (V-ATPase) | 10 nM | Vacuolar-type ATPase | [3][7] |
| Working Concentration | 0.1 µM | Chlamydomonas reinhardtii | [8] |
| Working Concentration | 0.1 µM | Tobacco BY-2 cells | [8] |
| Working Concentration | 50-100 nM | General cell culture (recommended starting range) | [4][9] |
| Stock Solution | 20 µM in DMSO | General use | [10] |
| Solubility | Up to 50 mg/mL | In DMSO | [1][10] |
Experimental Protocols
Analysis of Autophagic Flux by LC3-II Western Blotting
This protocol allows for the quantification of autophagosome accumulation by measuring the levels of the lipidated form of LC3 (LC3-II), which is associated with the autophagosome membrane.
Materials:
-
Cells of interest
-
Culture medium
-
This compound A (stock solution in DMSO)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15% or 4-20% gradient)
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody against LC3 (e.g., rabbit anti-LC3)
-
Primary antibody for loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells to achieve 70-80% confluency on the day of the experiment. Treat cells with the desired concentration of this compound A or vehicle (DMSO) for a specified duration (e.g., 2-6 hours). It is recommended to include a positive control for autophagy induction (e.g., starvation) and a negative control (untreated cells).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Lyse the cells in RIPA buffer with inhibitors.[11] Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.[11] Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5-10 minutes.[11]
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto a 15% polyacrylamide gel.[11] After electrophoresis, transfer the proteins to a PVDF membrane.[11][12]
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane three times with TBST.
-
-
Detection: Develop the blot using an ECL substrate and visualize the bands.[11] The amount of LC3-II (typically migrating at 14-16 kDa) is indicative of the number of autophagosomes.[12] An increase in LC3-II in this compound A-treated cells compared to the control indicates an active autophagic flux.
Fluorescence Microscopy of Autophagosomes using GFP-LC3
This method allows for the visualization and quantification of autophagosomes as fluorescent puncta in cells expressing a GFP-LC3 fusion protein.
Materials:
-
Cells stably or transiently expressing GFP-LC3
-
Culture medium
-
This compound A
-
Glass-bottom dishes or coverslips
-
Fluorescence microscope
Procedure:
-
Cell Culture and Transfection: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treatment: Treat the cells with this compound A or vehicle control for the desired time.
-
Imaging: Observe the cells under a fluorescence microscope. Autophagosomes will appear as distinct green fluorescent puncta.
-
Quantification: Capture images from multiple random fields. The number of GFP-LC3 puncta per cell can be quantified using image analysis software. An increase in the number of puncta in this compound A-treated cells indicates an accumulation of autophagosomes.
Monitoring Autophagic Flux with Tandem mRFP-GFP-LC3
The tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) reporter is a more sophisticated tool to monitor autophagic flux.[13] In this system, autophagosomes appear as yellow puncta (co-localization of GFP and mRFP), while autolysosomes are red puncta (GFP fluorescence is quenched in the acidic environment of the lysosome, while mRFP is more stable).[13][14]
Procedure:
-
Cell Culture and Transfection: Use cells expressing the mRFP-GFP-LC3 construct.
-
Treatment: Treat cells with this compound A.
-
Imaging: Visualize the cells using a fluorescence microscope with appropriate filters for GFP and mRFP.
-
Analysis: In the presence of this compound A, which neutralizes lysosomal pH, the GFP signal is not quenched upon autophagosome-lysosome fusion. Therefore, an accumulation of yellow puncta (autophagosomes and non-acidified autolysosomes) is expected, with a significant reduction in red-only puncta.
Assessment of Lysosomal Acidification with LysoTracker
LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments, such as lysosomes. This assay can be used to confirm the inhibitory effect of this compound A on lysosomal acidification.
Materials:
-
Cells of interest
-
Culture medium
-
This compound A
-
LysoTracker Red DND-99 (or other variants)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound A for the desired duration.
-
LysoTracker Staining: During the last 30-60 minutes of treatment, add LysoTracker to the culture medium at a final concentration of 50-100 nM.[15][16][17]
-
Washing: Gently wash the cells with fresh, pre-warmed medium to remove excess dye.[18]
-
Imaging/Analysis:
-
Microscopy: Observe the cells under a fluorescence microscope. Control cells should exhibit bright punctate staining of lysosomes, while this compound A-treated cells will show a significant reduction in LysoTracker fluorescence, indicating a loss of lysosomal acidity.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity by flow cytometry. A decrease in the mean fluorescence intensity in the this compound A-treated sample compared to the control confirms the inhibition of lysosomal acidification.
-
Conclusion
This compound A is a powerful and widely used tool for the investigation of autophagy. Its specific inhibition of V-ATPase provides a reliable method to block autophagic flux at the degradation step, leading to the accumulation of autophagosomes. By employing the experimental protocols detailed in this guide, researchers can effectively utilize this compound A to dissect the intricate mechanisms of autophagy and its role in health and disease. As with any inhibitor, it is essential to use appropriate controls and to determine the optimal experimental conditions for the specific system under investigation.
References
- 1. astorscientific.us [astorscientific.us]
- 2. tandfonline.com [tandfonline.com]
- 3. This compound A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. researchgate.net [researchgate.net]
- 5. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H+-ATPase inhibitor this compound A and the autophagy-related protein Atg8 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor this compound A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound A | V-type (vacuolar) H+-ATPase inhibitor | GlpBio [glpbio.cn]
- 8. researchgate.net [researchgate.net]
- 9. This compound A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 10. This compound A | Cell Signaling Technology [cellsignal.com]
- 11. benchchem.com [benchchem.com]
- 12. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 13. Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. labs.pbrc.edu [labs.pbrc.edu]
- 16. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 17. LysoTracker | AAT Bioquest [aatbio.com]
- 18. Protocol — LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis [protocols.io]
Exploring the Structure-Activity Relationship of Concanamycin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycins are a class of macrolide antibiotics produced by Streptomyces species that have garnered significant interest in the scientific community for their potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPases are ATP-dependent proton pumps crucial for the acidification of various intracellular compartments, such as lysosomes and endosomes, and are involved in a multitude of cellular processes including protein degradation, receptor recycling, and autophagy.[1] The targeted inhibition of V-ATPase by Concanamycin and its derivatives has profound biological effects, including cytotoxicity towards cancer cells and modulation of autophagy, making them valuable tools for research and potential starting points for therapeutic development.[1]
This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the core structural requirements for its biological activity, quantitative data on various derivatives, and detailed experimental protocols for key assays.
Core Structure and Mechanism of Action
The inhibitory potential of this compound derivatives is intrinsically linked to their specific structural features. The core structure consists of an 18-membered macrolide ring and a 6-membered hemiketal ring, both of which are crucial for its potent inhibitory effects on V-ATPase activity.[3] this compound A, a well-studied member of this family, binds specifically to the c subunit of the V(o) domain of V-ATPase, thereby blocking proton translocation.[4] Interestingly, the carbohydrate residue present in some Concanamycins is not essential for this inhibitory activity.[3]
Structure-Activity Relationship (SAR) Data
The following table summarizes the quantitative data on the biological activity of various this compound derivatives, providing a comparative analysis of their potency. Modifications to the macrolide core can significantly impact their inhibitory activity.
| Compound | Modification from this compound A | V-ATPase IC50 (nM) | Nef IC50 (nM) | Lysotracker IC50 (nM) | Reference(s) |
| This compound A | - | ~9.2-10 | 0.18 | 1.7 | [3] |
| This compound B | Methyl instead of ethyl at C-8 | Not explicitly found | 1.2 | 29 | [3] |
| This compound C | Lacks 4'-carbamoyl group | Not explicitly found | 1.6 | 1.7 | [3] |
| This compound F (CMF) | Aglycone of this compound A | Not explicitly found | 1.6 | 15 | [3] |
| 21-deoxy CMF | Deoxygenation at C-21 | Not explicitly found | 1.6 | 15 | [3] |
| 21-deoxy-16-hydroxy CMF | Deoxygenation at C-21 and hydroxylation at C-16 | Not explicitly found | >1000 | >1000 | [3] |
Experimental Protocols
To ensure the reproducibility and accurate interpretation of SAR data, detailed methodologies for key experiments are provided below.
V-ATPase Inhibition Assay
This assay measures the ability of this compound derivatives to inhibit the ATP hydrolysis activity of V-ATPase.
Materials:
-
Purified vacuolar vesicles containing V-ATPase
-
Assay Buffer: MES-Tris buffer, pH 7.0, containing MgCl2 and KCl
-
ATP solution
-
Coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase)
-
NADH
-
This compound derivatives at various concentrations
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the this compound derivatives in the assay buffer.
-
In a microplate, prepare a reaction mixture containing the assay buffer, purified vacuolar vesicles, and the coupled enzyme system.
-
Add the this compound derivatives to the respective wells and incubate for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding ATP and NADH to all wells.
-
Monitor the decrease in absorbance at 340 nm over time using a microplate reader. The decrease in absorbance corresponds to the oxidation of NADH and is proportional to the rate of ATP hydrolysis.
-
Calculate the this compound-sensitive ATPase activity as the difference between the total ATPase activity (no inhibitor) and the activity in the presence of a saturating concentration of the inhibitor.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric method used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.
Materials:
-
Target cell line (e.g., HeLa, cancer cell lines)
-
Complete cell culture medium
-
This compound derivatives stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an optimal density and allow them to adhere overnight.
-
The following day, treat the cells with a serial dilution of the this compound derivatives. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubate the plates for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 (50% inhibitory concentration) value.[3][5]
Autophagy Flux Assay (LC3-II Western Blot)
This assay measures the accumulation of the lipidated form of LC3 (LC3-II), a marker for autophagosomes, to assess the autophagic flux.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound A (as a late-stage autophagy inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Primary antibody against LC3 (specific for both LC3-I and LC3-II)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot equipment
Procedure:
-
Seed cells in multi-well plates and treat with the experimental compound(s) for the desired duration.
-
For each experimental condition, have two parallel samples: one treated with the compound alone and another co-treated with the compound and a late-stage autophagy inhibitor like this compound A (e.g., 100 nM for the last 2-4 hours of treatment).
-
After treatment, wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate it with the primary anti-LC3 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensity for LC3-II. An accumulation of LC3-II in the presence of the late-stage inhibitor compared to the compound alone indicates an increase in autophagic flux.[6]
Visualizations of Pathways and Workflows
To further elucidate the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz.
Caption: this compound's inhibitory effect on V-ATPase and downstream signaling.
Caption: A typical workflow for a structure-activity relationship study.
Caption: The cascade of cellular events following this compound treatment.
Conclusion
The structure-activity relationship of this compound is a rich field of study with significant implications for both basic research and drug development. The potent and specific inhibition of V-ATPase by this class of macrolides provides a powerful tool to dissect the roles of this essential proton pump in various cellular processes. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the SAR of this compound and developing novel derivatives with enhanced therapeutic potential. A thorough understanding of the interplay between the chemical structure of these compounds and their biological activity is paramount for the rational design of next-generation V-ATPase inhibitors for the treatment of diseases such as cancer and osteoporosis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Dual Targeting of v-ATPase and mTORC1 Signaling Disarms Multidrug-Resistant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Purification of active human vacuolar H+-ATPase in native lipid-containing nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Concanamycin A in Cancer Cell Line Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Concanamycin A, a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), has emerged as a significant tool in cancer research. By disrupting the acidification of intracellular compartments, this compound A interferes with critical cellular processes such as autophagy and endosomal trafficking, leading to the induction of apoptosis in a variety of cancer cell lines. This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and signaling pathways associated with the use of this compound A in oncological studies. The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this compound A as a research tool and to explore its therapeutic potential.
Introduction to this compound A
This compound A is a macrolide antibiotic originally isolated from Streptomyces species. Its primary mechanism of action is the highly specific inhibition of V-ATPase, an ATP-dependent proton pump responsible for acidifying intracellular organelles like lysosomes and endosomes.[1] This acidification is vital for numerous cellular functions, including protein degradation, receptor recycling, and the final stages of autophagy.[1] By inhibiting V-ATPase, this compound A disrupts these processes, leading to cytotoxic effects and the induction of programmed cell death in cancer cells.[1][2]
Mechanism of Action
This compound A directly binds to the V(o) subunit c of the V-ATPase complex, which is the proton-translocating domain of the enzyme.[3] This binding event blocks the transport of protons across the membrane, leading to a rapid increase in the pH of intracellular compartments. The consequences of this disruption are multifaceted and significantly impact cancer cell viability through two primary avenues: inhibition of autophagy and induction of apoptosis.
Inhibition of Autophagy
Autophagy is a cellular recycling process where damaged organelles and misfolded proteins are sequestered into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the contents are degraded by acidic hydrolases. This compound A's inhibition of V-ATPase prevents the acidification of lysosomes, thereby blocking the fusion of autophagosomes with lysosomes and halting the final degradation step of autophagy.[1] This leads to an accumulation of autophagosomes, a phenomenon that can be experimentally measured to assess autophagic flux.[4]
Induction of Apoptosis
The disruption of lysosomal function and the accumulation of cellular waste due to autophagy inhibition can trigger cellular stress, ultimately leading to apoptosis. This compound A has been shown to induce apoptosis in various cancer cell lines, including oral squamous cell carcinoma and prostate cancer.[5] The apoptotic cascade can be initiated through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key signaling molecules, such as the p38 mitogen-activated protein kinase (MAPK), have been implicated in this compound A-induced apoptosis.[6]
Quantitative Data on this compound A's Efficacy
The cytotoxic and inhibitory effects of this compound A are concentration-dependent and vary across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying its potency.
| Parameter | Cell Line/System | Value | Reference(s) |
| V-ATPase Inhibition (IC50) | Yeast V-type H+-ATPase | 9.2 nM | [3] |
| Rat liver lysosomes | 0.061 nM | [4] | |
| Cytotoxicity (Effective Concentration) | Various cancer cell lines | 3 nM - 1 µM | [4] |
| Inhibition of Invasion | Prostate cancer (C4-2B) | 80% reduction (concentration not specified) | [5] |
| Apoptosis Induction | Oral squamous cell carcinoma (OSCC) cell lines | Low-concentration (not specified) | [4] |
Key Signaling Pathways Affected by this compound A
This compound A's effects on cancer cells are mediated through the modulation of several critical signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.
V-ATPase Inhibition and Downstream Effects
The primary event is the direct inhibition of V-ATPase, leading to a cascade of downstream cellular consequences.
Figure 1. Core mechanism of this compound A action.
p38 MAPK-Mediated Apoptosis
Activation of the p38 MAPK pathway is a significant event in this compound A-induced apoptosis in some cancer cells.
Figure 2. p38 MAPK signaling in this compound A-induced apoptosis.
Experimental Protocols
Detailed and reproducible protocols are essential for studying the effects of this compound A. The following sections provide methodologies for key experiments.
Cell Viability/Cytotoxicity Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound A stock solution (in DMSO)
-
96-well clear-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound A in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound A. Include a vehicle control (DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Reagent Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution to dissolve the formazan (B1609692) crystals.[7]
-
For MTS: Add MTS reagent directly to the wells and incubate for 1-4 hours.[7]
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of cell viability against the log of the this compound A concentration to determine the IC50 value.[4]
Apoptosis Assay (Annexin V/Propidium Iodide Flow Cytometry)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells after treatment with this compound A. Wash the cells with ice-cold PBS.
-
Staining: Resuspend the cells in Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol. Incubate in the dark at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Autophagy Flux Assay (LC3-II Western Blotting)
This assay measures the accumulation of LC3-II, a marker for autophagosomes, to assess autophagic flux.[4]
Materials:
-
Treated and control cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against LC3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treatment: Treat cells with this compound A for the desired time. It is crucial to include a control group treated with an autophagy inducer (e.g., starvation) and a group treated with both the inducer and this compound A to observe the blockade of flux.[4]
-
Cell Lysis: Lyse the cells and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary anti-LC3 antibody.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Analysis: Quantify the band intensity of LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio in the presence of this compound A indicates an inhibition of autophagic flux.
Experimental and Logical Workflows
Visualizing the experimental process can aid in planning and execution.
General Workflow for Investigating this compound A's Effects
Figure 3. General experimental workflow for studying this compound A.
Conclusion
This compound A serves as an invaluable tool for investigating the roles of V-ATPase, autophagy, and lysosomal function in cancer biology. Its potent and specific inhibitory activity allows for the precise dissection of these complex cellular processes. The provided technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams, offers a solid foundation for researchers to design and execute meaningful studies. Further exploration into the nuanced effects of this compound A on different cancer subtypes and its potential in combination therapies will undoubtedly contribute to the advancement of novel anticancer strategies.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound A | Cell Signaling Technology [cellsignal.com]
- 3. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. rsc.org [rsc.org]
- 6. A new p38 MAP kinase-regulated transcriptional coactivator that stimulates p53-dependent apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. broadpharm.com [broadpharm.com]
Preliminary Investigation of Concanamycin in Neuroscience: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin A is a macrolide antibiotic that has garnered significant attention in neuroscience research due to its potent and specific inhibition of Vacuolar-type H+-ATPase (V-ATPase).[1][2][3][4] V-ATPases are ATP-driven proton pumps responsible for acidifying intracellular organelles such as lysosomes, endosomes, and synaptic vesicles.[5][6][7][8][9] By disrupting this crucial process, this compound A serves as a powerful tool to investigate the roles of organelle acidification in a variety of neuronal functions, including autophagy, protein trafficking, and neurotransmission. This guide provides a comprehensive overview of the core principles and methodologies for the preliminary investigation of this compound A in a neuroscience context.
Mechanism of Action
This compound A exerts its inhibitory effect by binding to the V0 subunit of the V-ATPase complex, thereby blocking proton translocation.[1][3] This inhibition leads to a rapid increase in the pH of intracellular compartments, disrupting their normal function. In neurons, this has profound consequences for processes that are dependent on a proton gradient. For instance, the accumulation of neurotransmitters into synaptic vesicles is driven by the electrochemical gradient established by V-ATPase.[5][7][8] Therefore, treatment with this compound A can indirectly block the loading of neurotransmitters into these vesicles.[7] Furthermore, the acidic environment of lysosomes is essential for the activity of degradative enzymes. By neutralizing lysosomal pH, this compound A effectively inhibits the final stages of autophagy, leading to an accumulation of autophagosomes.[2][10][11]
Quantitative Data
The following tables summarize key quantitative parameters for the use of this compound A in neuroscience research. It is important to note that optimal concentrations and incubation times should be empirically determined for each specific cell type and experimental condition.
| Parameter | Value | Cell Type/System | Reference |
| IC50 for V-ATPase | ~10 nM | Yeast V-type H+-ATPase | [1][2] |
| IC50 for V-ATPase | 10 nM | V-ATPase from Manduca sexta midgut | [3] |
| Selectivity | >2000-fold | Over F-type and P-type H+-ATPases |
| Application | Recommended Concentration | Incubation Time | Cell Type | Reference |
| Autophagic Flux Inhibition | 10 nM - 100 nM | 2 - 24 hours | Various cell lines | [10][12][13] |
| Lysosomal pH Neutralization | Nanomolar concentrations | Varies | Differentiated PC12 cells | [14] |
| Inhibition of Neurotransmitter Loading | Varies | Varies | Neurons | [7] |
Key Experimental Protocols
Assessment of Autophagic Flux by Western Blotting for LC3-II
Objective: To measure the accumulation of autophagosomes as an indicator of autophagic flux inhibition by this compound A. During autophagy, the cytosolic form of LC3 (LC3-I) is converted to a lipidated form (LC3-II) that is recruited to autophagosomal membranes. Inhibition of lysosomal degradation by this compound A leads to an accumulation of LC3-II.
Methodology:
-
Cell Culture and Treatment: Plate neuronal cells (e.g., SH-SY5Y, primary cortical neurons) at an appropriate density. Treat cells with a range of this compound A concentrations (e.g., 10-100 nM) for a specified time (e.g., 2-24 hours). Include a vehicle-treated control group.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% SDS-polyacrylamide gel.[15]
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15]
-
Incubate the membrane with a primary antibody against LC3B (e.g., 1:1000 dilution) overnight at 4°C.[15]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[15]
-
-
Data Analysis:
-
Quantify the band intensities for LC3-I and LC3-II using densitometry software (e.g., ImageJ).
-
Calculate the LC3-II/LC3-I ratio or the amount of LC3-II normalized to a loading control (e.g., β-actin or GAPDH).[15] An increase in the LC3-II level in this compound A-treated cells compared to the control indicates an inhibition of autophagic flux.[10]
-
Measurement of Lysosomal pH
Objective: To directly measure the effect of this compound A on lysosomal acidification.
Methodology using a Ratiometric Fluorescent Dye (e.g., LysoSensor Yellow/Blue):
-
Cell Culture and Staining:
-
Plate neuronal cells on glass-bottom dishes suitable for live-cell imaging.
-
Treat cells with this compound A at the desired concentration and for the appropriate duration.
-
In the final 30-60 minutes of treatment, load the cells with a lysosomal pH-sensitive dye according to the manufacturer's protocol.
-
-
Live-Cell Imaging:
-
Wash the cells to remove excess dye and replace with fresh imaging medium.
-
Acquire fluorescence images using a confocal or widefield fluorescence microscope equipped with the appropriate filter sets for the ratiometric dye. For LysoSensor Yellow/Blue, this typically involves excitation at two different wavelengths.
-
-
Data Analysis:
-
For each lysosome (identified as a distinct punctum), calculate the ratio of fluorescence intensities obtained from the two excitation wavelengths.
-
Generate a calibration curve by treating cells with buffers of known pH in the presence of a protonophore (e.g., nigericin (B1684572) and monensin) to equilibrate the intra-lysosomal and extracellular pH.
-
Convert the fluorescence intensity ratios from the experimental samples to pH values using the calibration curve.
-
Immunofluorescence Staining of Lysosomes
Objective: To visualize the morphology and distribution of lysosomes in neurons following this compound A treatment.
Methodology:
-
Cell Culture and Treatment: Grow neurons on coverslips and treat with this compound A as required.
-
Fixation and Permeabilization:
-
Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15-20 minutes at room temperature. Note that for some lysosomal proteins, Bouin's fixation may enhance signal detection.[16][17]
-
Wash again with PBS and permeabilize with a solution containing 0.1-0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Incubate with a primary antibody against a lysosomal marker, such as LAMP1 (Lysosomal-associated membrane protein 1), overnight at 4°C.[18]
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 1-2 hours at room temperature in the dark.
-
Counterstain nuclei with DAPI if desired.
-
-
Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
Neurotransmitter Release Assay
Objective: To investigate the indirect effect of this compound A on neurotransmitter release by inhibiting vesicular loading.
Methodology (example using cultured neurons):
-
Cell Culture and Treatment: Culture neuronal cells that release a specific neurotransmitter (e.g., dopaminergic neurons for dopamine (B1211576) release). Treat the cells with this compound A for a duration sufficient to affect vesicle loading.
-
Stimulation of Release:
-
Wash the cells with a physiological buffer (e.g., Krebs-Ringer buffer).
-
Stimulate neurotransmitter release by depolarization, for example, by adding a high concentration of KCl (e.g., 50-60 mM) to the buffer.
-
-
Sample Collection and Analysis:
-
Collect the extracellular medium at specific time points after stimulation.
-
Quantify the concentration of the released neurotransmitter in the collected samples. This can be achieved using various methods, including:
-
High-Performance Liquid Chromatography (HPLC): A sensitive and quantitative method for separating and detecting neurotransmitters.[19]
-
ELISA Kits: Commercially available kits for the quantification of specific neurotransmitters.[20]
-
Biosensors: Fluorescent or electrochemical sensors that can provide real-time measurements of neurotransmitter levels.[21]
-
-
-
Data Analysis: Compare the amount of neurotransmitter released from this compound A-treated cells to that from control cells. A decrease in stimulated release in the presence of the inhibitor would suggest an impairment in vesicular loading.
Visualizations of Key Pathways and Workflows
References
- 1. apexbt.com [apexbt.com]
- 2. This compound A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound A | Cell Signaling Technology [cellsignal.com]
- 5. The role of V-ATPase in neuronal and endocrine systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Role for the V0 Sector of the V-ATPase in Neuroexocytosis: Exogenous V0d Blocks Complexin and SNARE Interactions with V0c - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The membrane domain of vacuolar H+ATPase: a crucial player in neurotransmitter exocytotic release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [PDF] The role of V-ATPase in neuronal and endocrine systems. | Semantic Scholar [semanticscholar.org]
- 9. rupress.org [rupress.org]
- 10. Determination of the autophagic flux in murine and human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor this compound A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Robust LC3B lipidation analysis by precisely adjusting autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibitors of V-type ATPases, bafilomycin A1 and this compound A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Characterization of LAMP1-labeled nondegradative lysosomal and endocytic compartments in neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. rupress.org [rupress.org]
- 18. Characterization of Neuronal Lysosome Interactome with Proximity Labeling Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Assessment of neurotransmitter release in human iPSC-derived neuronal/glial cells: a missing in vitro assay for regulatory developmental neurotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ELISA kits for neurotransmitter quantification - Immusmol [immusmol.com]
- 21. How to Measure Neurotransmitter Levels? - Creative Proteomics [metabolomics.creative-proteomics.com]
Concanamycin A: A Technical Guide to its Impact on Viral Replication
For Researchers, Scientists, and Drug Development Professionals
Abstract
Concanamycin A, a macrolide antibiotic, is a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase). This enzyme is crucial for the acidification of various intracellular compartments, a process that many viruses exploit for their replication. This technical guide provides an in-depth analysis of this compound A's mechanism of action against a range of viruses, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in antiviral drug discovery and development.
Introduction
The emergence and re-emergence of viral diseases pose a continuous threat to global health. A key strategy in antiviral research is the identification of host factors that are essential for viral replication, as targeting these factors can offer broad-spectrum antiviral activity and a higher barrier to the development of resistance. One such host factor is the vacuolar H+-ATPase (V-ATPase), a multi-subunit proton pump responsible for acidifying intracellular organelles such as endosomes, lysosomes, and the Golgi apparatus.
This compound A is a highly specific inhibitor of V-ATPase, demonstrating potent antiviral activity against a variety of enveloped viruses. Its primary mechanism involves the disruption of the pH-dependent steps of the viral life cycle, including entry, and the trafficking and maturation of viral glycoproteins. This document will explore the multifaceted impact of this compound A on viral replication, providing the necessary technical details for its application in a research setting.
Mechanism of Action
This compound A exerts its antiviral effects by binding to the V-ATPase complex, thereby inhibiting its proton-pumping activity. This leads to a failure in acidifying intracellular organelles, which has several downstream consequences for viral replication:
-
Inhibition of Viral Entry: Many enveloped viruses, such as influenza virus, Semliki Forest virus, and vesicular stomatitis virus, rely on the low pH of endosomes to trigger conformational changes in their envelope glycoproteins, leading to fusion with the endosomal membrane and release of the viral genome into the cytoplasm. By preventing endosomal acidification, this compound A effectively traps these viruses within the endosomes, preventing the initiation of infection.[1][2][3][4] It is important to note that this compound A does not prevent the attachment of viruses to the cell surface or their internalization.[1]
-
Impairment of Viral Glycoprotein (B1211001) Trafficking and Maturation: The proper folding, processing, and transport of viral glycoproteins often require the specific pH gradients maintained within the Golgi apparatus and other components of the secretory pathway. This compound A's disruption of this pH homeostasis can lead to the accumulation of immature or misfolded glycoproteins, preventing their incorporation into new virions and blocking their expression on the cell surface.[5][6][7] This can also inhibit virus-induced cell-cell fusion (syncytium formation).[5]
-
Interference with HIV-1 Nef-Mediated Immune Evasion: The HIV-1 Nef protein downregulates MHC-I molecules from the surface of infected cells, allowing them to evade recognition and killing by cytotoxic T lymphocytes. This compound A has been shown to counteract this Nef-mediated downregulation, restoring MHC-I surface expression and enhancing the immune clearance of HIV-1 infected cells.[8]
Quantitative Data on Antiviral Activity
The following table summarizes the available quantitative data on the antiviral activity of this compound A against various viruses.
| Virus Family | Virus | Assay Type | Cell Line | Endpoint | IC50 / EC50 | Reference |
| Retroviridae | Human Immunodeficiency Virus 1 (HIV-1) | MHC-I Restoration | Primary CD4+ T cells | EC50 | 0.07 nM | |
| Herpesviridae | Herpes Simplex Virus 1 (HSV-1) | Plaque Reduction | Vero | IC50 | 0.072 ng/mL | |
| Orthomyxoviridae | Influenza Virus | Not Specified | Not Specified | Potent Inhibition | 5 nM | [1] |
| Togaviridae | Semliki Forest Virus | Not Specified | Not Specified | Potent Inhibition | 5 nM | [1] |
| Rhabdoviridae | Vesicular Stomatitis Virus | Not Specified | Not Specified | Potent Inhibition | 5 nM | [1] |
Experimental Protocols
Plaque Reduction Assay for Antiviral Activity
This assay is a standard method to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Confluent monolayer of susceptible host cells (e.g., Vero cells for HSV-1) in 6-well plates.
-
Virus stock of known titer.
-
This compound A stock solution (in DMSO).
-
Cell culture medium (e.g., DMEM) with and without serum.
-
Overlay medium (e.g., medium containing 1% methylcellulose (B11928114) or agarose).
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol).
-
Phosphate-buffered saline (PBS).
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.
-
Compound Preparation: Prepare serial dilutions of this compound A in serum-free medium.
-
Virus Infection: Aspirate the growth medium from the cell monolayers and wash with PBS. Infect the cells with a dilution of virus that will produce a countable number of plaques (e.g., 50-100 PFU/well) for 1 hour at 37°C.
-
Compound Treatment: After the incubation period, remove the virus inoculum and wash the cells with PBS. Add the different concentrations of this compound A (or medium alone for virus control) to the wells.
-
Overlay: Add the overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized plaques.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-3 days, depending on the virus).
-
Plaque Visualization: Aspirate the overlay medium and fix the cells with 10% formalin for at least 30 minutes. Remove the formalin and stain the cells with crystal violet solution for 15-30 minutes.
-
Data Analysis: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well. The percentage of plaque inhibition is calculated relative to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the log of the drug concentration and fitting the data to a dose-response curve.
Monitoring Endosomal pH Change upon this compound A Treatment
This protocol allows for the visualization and quantification of the effect of this compound A on endosomal acidification using a pH-sensitive fluorescent dye.
Materials:
-
Host cells cultured on glass-bottom dishes.
-
pH-sensitive fluorescent probe (e.g., LysoSensor™ Green DND-189).
-
This compound A stock solution.
-
Live-cell imaging microscope with fluorescence capabilities.
-
Image analysis software.
Procedure:
-
Cell Seeding: Plate cells on glass-bottom dishes suitable for live-cell imaging and allow them to adhere overnight.
-
Dye Loading: Incubate the cells with the pH-sensitive dye according to the manufacturer's instructions.
-
Baseline Imaging: Acquire baseline fluorescence images of the cells before treatment.
-
This compound A Treatment: Add this compound A to the cell culture medium at the desired final concentration.
-
Time-Lapse Imaging: Immediately begin acquiring time-lapse fluorescence images at regular intervals to monitor the change in fluorescence intensity over time.
-
Data Analysis: Quantify the fluorescence intensity in the endosomal compartments of the cells at each time point. An increase in the fluorescence of LysoSensor™ Green indicates an increase in pH (alkalinization). Plot the change in fluorescence intensity over time to visualize the effect of this compound A on endosomal pH.
Visualizations
Signaling Pathway: Inhibition of Viral Entry
Caption: Mechanism of this compound A-mediated inhibition of viral entry.
Experimental Workflow: Monitoring Endosomal pH
Caption: Workflow for monitoring endosomal pH changes induced by this compound A.
Logical Relationship: this compound A's Impact on Viral Glycoprotein Trafficking
Caption: this compound A's inhibitory effects on viral glycoprotein processing.
Conclusion
This compound A serves as a powerful tool for studying the role of V-ATPase and organellar acidification in viral replication. Its potent and specific inhibitory activity makes it a valuable lead compound for the development of broad-spectrum antiviral therapies. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative antiviral effects, and detailed experimental protocols to facilitate further research in this area. The continued investigation of V-ATPase inhibitors like this compound A holds significant promise for the discovery of novel therapeutic strategies against a wide range of viral pathogens.
References
- 1. This compound A: a powerful inhibitor of enveloped animal-virus entry into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound A can stop the multiplication of influenza viruses - Cfm Oskar Tropitzsch GmbH [cfmot.de]
- 3. This compound A blocks influenza virus entry into cells under acidic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Entry of Semliki forest virus into cells: effects of this compound A and nigericin on viral membrane fusion and infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Folimycin (this compound A), an inhibitor of V-type H(+)-ATPase, blocks cell-surface expression of virus-envelope glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. Folimycin (this compound A), a specific inhibitor of V-ATPase, blocks intracellular translocation of the glycoprotein of vesicular stomatitis virus before arrival to the Golgi apparatus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. astorscientific.us [astorscientific.us]
Basic research applications of Concanamycin
An In-depth Technical Guide to the Basic Research Applications of Concanamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound A, also known as Folimycin, is a macrolide antibiotic produced by Streptomyces species.[1] It is a highly potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase), a crucial proton pump responsible for the acidification of various intracellular organelles in eukaryotic cells, such as lysosomes, endosomes, and the Golgi apparatus.[1][2] This specific inhibitory action disrupts fundamental cellular processes including protein degradation, endocytosis, intracellular trafficking, and autophagy.[1][2] Consequently, this compound A has become an indispensable tool in basic research, enabling detailed investigation into numerous biological pathways and providing insights into potential therapeutic strategies for a range of diseases.
Mechanism of Action
The primary molecular target of this compound A is the V-ATPase enzyme complex.[3] It exerts its inhibitory effect by specifically binding to the V(o) subunit c, a proteolipid component of the proton-translocating domain of the V-ATPase.[4][5] This binding event physically obstructs the proton transport channel, thereby inhibiting the pumping of H+ ions across the membrane.[4] The resulting failure to acidify intracellular compartments disrupts their function, leading to a cascade of downstream cellular effects.[2][4] Unlike some other inhibitors, this compound A displays remarkable selectivity for V-type ATPases, with over 2000-fold less activity against F-type and P-type ATPases.[3][6]
Quantitative Data Summary
The potency of this compound A varies depending on the biological system and the specific assay. The following tables summarize key quantitative data from various studies.
Table 1: V-ATPase Inhibitory Activity of this compound A
| Target Enzyme/System | Source/Assay System | Potency (IC₅₀ / Kᵢ) | Reference(s) |
| V-type H+-ATPase | Yeast (Purified Enzyme) | IC₅₀ = 9.2 nM | [6][7] |
| V-type H+-ATPase | Manduca sexta (Purified Enzyme) | IC₅₀ = 10 nM | [5][7] |
| V-type H+-ATPase | General | IC₅₀ ≈ 10 nM | [4] |
| Lysosomal Acidification | Rat Liver Lysosomes | IC₅₀ = 0.061 nM | [7] |
| F-type H+-ATPase | Yeast | IC₅₀ > 20,000 nM | [6][8] |
| P-type H+-ATPase | Yeast | IC₅₀ > 20,000 nM | [6][8] |
| P-type Na+,K+-ATPase | Porcine | IC₅₀ > 20,000 nM | [6][8] |
Table 2: Effective Concentrations of this compound A in Cellular Assays
| Application | Cell Line(s) / System | Effective Concentration Range | Reference(s) |
| Autophagy Inhibition | Tobacco BY-2 cells, Various mammalian | 10 nM - 1 µM | [9] |
| Autophagy Flux Blockade | General | 10 - 100 nM | [2][9] |
| Apoptosis Induction | Oral Squamous Carcinoma Cells | Low-concentration (not specified) | [3][9] |
| Cytotoxicity | Various Cancer Cell Lines | 3 nM - 1 µM | [9] |
| Inhibition of Tumor Invasion | LNCaP, C4-2B (Prostate Cancer) | Nanomolar concentrations | [4] |
| CTL Cytotoxicity Inhibition | Mouse CTLs | 10 nM | [10] |
| HIV Nef Inhibition | Primary T-cells | Subnanomolar concentrations | [11] |
| V-ATPase Disassembly Inhibition | Yeast | 1 µM | [12][13] |
Core Research Applications and Experimental Protocols
Autophagy Research: Measuring Autophagic Flux
This compound A is a cornerstone tool for studying autophagy, the cellular process of degrading and recycling damaged organelles and proteins. It blocks the final stage of autophagy, the fusion of autophagosomes with lysosomes, by inhibiting lysosomal acidification.[2][9] This blockade prevents the degradation of autophagic cargo and leads to the accumulation of autophagosomes, which can be quantified by measuring the levels of microtubule-associated protein 1A/1B-light chain 3-II (LC3-II), a protein marker localized to the autophagosome membrane.[7][9]
Experimental Protocol: Autophagy Flux Assay via Western Blotting
This protocol details the measurement of autophagic flux by monitoring LC3-II accumulation.[2][9]
-
Cell Culture and Treatment:
-
Seed cells of interest in multi-well plates and allow them to adhere.
-
Treat cells with the experimental compound or condition (e.g., starvation) to induce autophagy.
-
For each condition, prepare parallel samples. Treat one set with the inducer alone and the other set with the inducer plus this compound A (e.g., 50-100 nM) for the final 2-4 hours of the experiment.[2] Include an untreated control group.
-
-
Cell Lysis:
-
After treatment, wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Add ice-cold lysis buffer (e.g., RIPA buffer with protease inhibitors) to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at ~14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each sample using a standard method like the BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations for all samples. Prepare samples by adding Laemmli buffer and boiling for 5-10 minutes.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against LC3 (detecting both LC3-I and LC3-II) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensity for LC3-II (and LC3-I if desired). Normalize to a loading control like β-actin or GAPDH.
-
Autophagic flux is determined by the difference in LC3-II levels between samples treated with and without this compound A. A significant increase in LC3-II in the presence of this compound A indicates active autophagic flux.[7]
-
Cancer Research: Cytotoxicity and Apoptosis Induction
V-ATPases are often overexpressed in tumor cells and contribute to the acidic tumor microenvironment, which promotes invasion, metastasis, and multi-drug resistance.[3][4] By inhibiting V-ATPase, this compound A disrupts pH homeostasis and intracellular trafficking, leading to the induction of apoptosis (programmed cell death) in various cancer cell lines, including oral squamous cell carcinoma and prostate cancer.[3][4] It has also been shown to reduce the invasiveness of cancer cells in vitro.[4][14]
Experimental Protocol: Cell Viability Assessment using MTT Assay
This protocol measures the cytotoxic effect of this compound A on cancer cells.[3][8][15]
-
Cell Seeding:
-
Plate cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound A in fresh culture medium.
-
Carefully remove the old medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound A (e.g., 1 nM to 1 µM).[9]
-
Include a vehicle control (DMSO-treated) and an untreated control.[8]
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[8]
-
-
MTT Addition:
-
After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[8][15]
-
Incubate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[15][16]
-
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated or vehicle control.
-
Plot a dose-response curve and calculate the IC₅₀ value (the concentration of this compound A that inhibits cell viability by 50%).
-
Immunology Research: Dissecting Cytotoxic T-Lymphocyte (CTL) Pathways
This compound A is a powerful tool for distinguishing between the two major killing mechanisms of cytotoxic T-lymphocytes (CTLs): the perforin (B1180081)/granzyme pathway and the Fas/FasL pathway.[17] The perforin-based pathway requires the acidification of lytic granules to maintain perforin integrity. This compound A, by inhibiting V-ATPase and raising the granular pH, leads to the degradation of perforin and selectively blocks this cytotoxic pathway.[17] In contrast, it does not affect Fas-mediated cytotoxicity.[17] This selectivity allows researchers to dissect the relative contribution of each pathway in an immune response.[10][17]
More recently, this compound A has been identified as an inhibitor of the HIV-1 accessory protein Nef.[11][18] Nef evades the host immune system by downregulating MHC-I molecules on the surface of infected cells. This compound A counteracts this effect, restoring MHC-I expression and enhancing the clearance of HIV-infected cells by CTLs.[1][11]
Experimental Protocol: CTL Cytotoxicity Assay
This protocol assesses CTL-mediated killing and the effect of this compound A.[10][19]
-
Preparation of Cells:
-
Effector Cells (CTLs): Generate or isolate antigen-specific CTLs. Adjust the cell concentration to be used for different effector-to-target ratios.
-
Target Cells: Culture target cells that are susceptible to lysis by the prepared CTLs. Label the target cells with a release agent like ⁵¹Chromium (⁵¹Cr) or a fluorescent dye.
-
-
This compound A Treatment:
-
Divide the effector cell population. Incubate one aliquot with this compound A (e.g., 10 nM) for 1-2 hours at 37°C.[10] Incubate a parallel aliquot with media/vehicle alone as a control.
-
-
Co-culture:
-
In a 96-well U-bottom plate, mix the effector cells (both treated and untreated) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 100:1, 50:1, 20:1).[10]
-
Set up control wells:
-
Spontaneous Release: Target cells with media only.
-
Maximum Release: Target cells with a lysis agent (e.g., Triton X-100).
-
-
-
Incubation:
-
Centrifuge the plate briefly to pellet the cells and initiate contact.
-
Incubate for 3-4 hours at 37°C, 5% CO₂.[10]
-
-
Measurement of Lysis:
-
After incubation, centrifuge the plate again.
-
Carefully collect the supernatant from each well.
-
Measure the amount of released label (e.g., radioactivity in a gamma counter for ⁵¹Cr, or fluorescence in a plate reader).
-
-
Data Analysis:
-
Calculate the percentage of specific lysis for each E:T ratio using the formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Compare the specific lysis curves of CTLs with and without this compound A. A significant reduction in lysis in the this compound A-treated group indicates the contribution of the perforin-based pathway.
-
References
- 1. This compound A | Cell Signaling Technology [cellsignal.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. apexbt.com [apexbt.com]
- 5. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rndsystems.com [rndsystems.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound A counteracts HIV-1 Nef to enhance immune clearance of infected primary cells by cytotoxic T lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. This compound A | V-type (vacuolar) H+-ATPase inhibitor | GlpBio [glpbio.cn]
- 15. broadpharm.com [broadpharm.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. This compound A, a powerful tool for characterization and estimation of contribution of perforin- and Fas-based lytic pathways in cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugtargetreview.com [drugtargetreview.com]
- 19. researchgate.net [researchgate.net]
Concanamycin: A Technical Guide to its Application in Elucidating Endosomal Trafficking
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Concanamycin A, a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase), and its critical role as a research tool in the study of endosomal trafficking. We delve into its mechanism of action, detail its applications in dissecting the intricate pathways of endocytosis and autophagy, and provide structured experimental protocols for its use. Quantitative data on its biological activity are presented for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of its utility in cell biology and drug development.
Introduction: The Significance of Endosomal Trafficking and its Chemical Probes
Endosomal trafficking is a fundamental cellular process responsible for the uptake, sorting, and transport of extracellular and transmembrane molecules. This intricate network of vesicular pathways, including endocytosis and autophagy, governs a multitude of physiological functions, from nutrient uptake and receptor signaling to protein degradation and antigen presentation.[1] Dysregulation of these pathways is implicated in a wide range of pathologies, including cancer, neurodegenerative disorders, and infectious diseases.
The study of endosomal trafficking relies heavily on molecular tools that can perturb specific stages of the process, allowing researchers to dissect the underlying mechanisms. This compound A, a macrolide antibiotic produced by Streptomyces species, has emerged as an invaluable chemical probe for this purpose.[2] Its high specificity and potency as an inhibitor of the Vacuolar-type H+-ATPase (V-ATPase) make it an exceptional tool for investigating the roles of pH and acidification in endosomal and lysosomal function.[2][3]
Mechanism of Action: V-ATPase Inhibition and its Consequences
The primary molecular target of this compound A is the V-ATPase, an ATP-dependent proton pump responsible for acidifying various intracellular compartments, including endosomes, lysosomes, and the Golgi apparatus.[2][4] V-ATPases are multi-subunit complexes composed of a peripheral V1 domain, which hydrolyzes ATP, and an integral membrane V0 domain, which translocates protons.[5] this compound A specifically binds to the c subunit of the V0 domain, thereby obstructing the proton pore and inhibiting proton transport.[6][7]
The inhibition of V-ATPase by this compound A leads to a cascade of cellular events stemming from the failure to maintain acidic luminal pH in organelles of the endocytic and autophagic pathways. This results in the alkalinization of endosomes and lysosomes, which in turn disrupts pH-dependent processes crucial for:
-
Receptor-Ligand Dissociation: The acidic environment of early endosomes is essential for the dissociation of many receptor-ligand complexes, allowing receptors to be recycled back to the plasma membrane.[8] Inhibition of acidification can trap receptors in endosomes, impairing their recycling and signaling functions.[9]
-
Enzymatic Activity: Lysosomal hydrolases, which are responsible for the degradation of macromolecules, have optimal activity at an acidic pH.[8] By raising the lysosomal pH, this compound A inhibits the degradation of cargo delivered to the lysosome via both the endocytic and autophagic pathways.
-
Vesicle Fusion and Maturation: The maturation of endosomes and the fusion of autophagosomes with lysosomes are pH-sensitive processes.[10] this compound A can block the transition from early to late endosomes and prevent the formation of autolysosomes, leading to the accumulation of immature vesicles.[2][10]
References
- 1. Endocytic Pathways and Endosomal Trafficking: A Primer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. journals.biologists.com [journals.biologists.com]
- 4. The curious case of vacuolar ATPase: regulation of signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regulation of the V-ATPase along the Endocytic Pathway Occurs through Reversible Subunit Association and Membrane Localization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of the acidification of endosomes and lysosomes by the antibiotic this compound B in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
Initial Studies on Concanamycin-Induced Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Concanamycin A, a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), has been identified as an inducer of apoptosis in a variety of cell types. This technical guide provides an in-depth overview of the foundational studies on this compound-induced apoptosis. It consolidates quantitative data, details key experimental methodologies, and visualizes the underlying molecular pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in cell biology, oncology, and pharmacology who are investigating V-ATPase inhibition as a potential therapeutic strategy.
Introduction
This compound A is a macrolide antibiotic that specifically targets the V-ATPase, an ATP-dependent proton pump essential for the acidification of intracellular compartments such as lysosomes and endosomes.[1] By inhibiting V-ATPase, this compound A disrupts the pH homeostasis of these organelles, leading to a cascade of cellular events that can culminate in programmed cell death, or apoptosis.[1][2] Early research has demonstrated its cytotoxic effects and apoptotic potential in various cell lines, making it a valuable tool for studying cellular processes and a subject of interest for therapeutic development.[3][4]
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize the quantitative data from initial studies investigating the dose- and time-dependent effects of this compound A on cell viability and apoptosis.
Table 1: Dose-Response of this compound A on Cell Viability
| Cell Line/Type | Concentration Range | Incubation Time | Assay | Observed Effect | Reference |
| Human Mammary Epithelial Cells (HMEC-1) | 1 nM - 10 nM | 24, 48 hours | Nuclear Fragmentation | No significant increase at 24h; increased cell death at 3 nM and 10 nM after 48h. | [5] |
| Colorectal Cancer Cell Lines | Not specified | Not specified | Apoptosis Assay | Significantly enhanced TRAIL-induced apoptosis. | [6] |
| Prostate Cancer Cell Line (C4-2B) | Not specified | Not specified | Invasion Assay | Reduced invasion by 80%. | [6] |
| C6 Glioblastoma Cells | 7.8 µg/ml - 500 µg/ml | Not specified | MTT Assay | Dose-dependent cytotoxicity. | [7] |
Table 2: Time-Course of this compound A-Induced Apoptosis
| Cell Line/Type | Concentration | Time Points | Assay | Observed Effect | Reference |
| CD8+ CTL Clone (OE4) | 100 nM | Up to 20 hours | DNA Fragmentation | 90% DNA fragmentation by 20 hours. | [8][9] |
| Human Mammary Epithelial Cells (HMEC-1) | 1, 3, 10 nM | 24, 48 hours | Nuclear Fragmentation | No significant increase at 24h; elevated cell death at 48h with 3 and 10 nM. | [5] |
Core Signaling Pathways in this compound-Induced Apoptosis
This compound A-induced apoptosis is primarily initiated by the inhibition of V-ATPase, leading to the disruption of lysosomal and endosomal acidification.[1] This triggers cellular stress and activates intrinsic apoptotic pathways.
Intrinsic (Mitochondrial) Apoptosis Pathway
The inhibition of V-ATPase by this compound A leads to mitochondrial depolarization, a key event in the intrinsic apoptotic pathway.[6] This is followed by the release of pro-apoptotic factors from the mitochondria, such as cytochrome c. In the cytoplasm, cytochrome c associates with Apaf-1 and pro-caspase-9 to form the apoptosome, which in turn activates caspase-9.[10][11] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3.[10][12]
Role of Caspases
Caspases are a family of cysteine proteases that execute the final stages of apoptosis.[13] Studies have shown that this compound A treatment leads to the activation of caspase-3.[12] Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP) and retinoblastoma protein (Rb), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation.[12]
Involvement of Bcl-2 Family Proteins
The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, consisting of both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[11][14] While direct studies on the interaction of this compound A with Bcl-2 family proteins are limited in the initial findings, the observed mitochondrial depolarization and cytochrome c release strongly suggest the involvement of these proteins in mediating the apoptotic signal.[6][10] Pro-apoptotic members like Bax and Bak are known to promote the permeabilization of the outer mitochondrial membrane.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. astorscientific.us [astorscientific.us]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 7. Concanavalin A induces apoptosis in a dose-dependent manner by modulating thiol/disulfide homeostasis in C6 glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
- 10. Induction of apoptosis by Concanavalin A and its molecular mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Caspase-3 activation during the process of apoptosis induced by a vacuolar type H(+)-ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caspase activation, inhibition, and reactivation: A mechanistic view - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
Methodological & Application
Application Notes and Protocols: Concanamycin A Autophagy Flux Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a critical role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. "Autophagic flux" refers to the entire dynamic process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents.[1] Accurately measuring autophagic flux is crucial for understanding the functional status of the autophagy pathway.
Concanamycin A is a specific inhibitor of vacuolar H+-ATPase (V-ATPase).[2] By inhibiting this proton pump, this compound A prevents the acidification of lysosomes and blocks the fusion of autophagosomes with lysosomes.[3][4] This blockade leads to an accumulation of autophagosomes, which can be quantified to assess the rate of autophagosome formation, a key indicator of autophagic flux. This document provides detailed protocols for assessing autophagic flux using this compound A, focusing on the widely used LC3-II turnover assay by Western blotting, along with complementary assays.
Mechanism of Action of this compound A in Autophagy
This compound A disrupts the final stages of the autophagic pathway. Under normal conditions, the autophagosome, a double-membraned vesicle containing cellular cargo destined for degradation, fuses with a lysosome to form an autolysosome. The acidic environment and hydrolytic enzymes within the lysosome then degrade the cargo. This compound A inhibits the V-ATPase on the lysosomal membrane, preventing the maintenance of the low pH required for lysosomal enzyme activity and for the fusion event itself. This results in the accumulation of autophagosomes that cannot be cleared.[4][5]
Caption: Mechanism of this compound A in the autophagy pathway.
Experimental Protocols
LC3-II Turnover Assay by Western Blotting
This is the most common method for assessing autophagic flux. It relies on monitoring the conversion of the cytosolic form of LC3 (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). The amount of LC3-II correlates with the number of autophagosomes. By comparing LC3-II levels in the presence and absence of this compound A, one can determine the autophagic flux. An increase in LC3-II in the presence of this compound A indicates active autophagic flux.[1][6]
Materials:
-
Cell culture reagents (media, FBS, antibiotics)
-
This compound A (stock solution in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LC3, anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in appropriate culture plates to achieve 70-80% confluency.
-
Treat cells with the experimental compound(s) for the desired duration.
-
For the last 2-4 hours of the treatment period, add this compound A (typically 50-100 nM) to a subset of the wells. Include a vehicle control (DMSO).
-
Ensure to have four main experimental groups:
-
Untreated control
-
Untreated + this compound A
-
Treated with experimental compound
-
Treated with experimental compound + this compound A
-
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each sample.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE (a 12-15% gel is recommended for good separation of LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for a loading control like β-actin.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control using densitometry software.
-
Normalize the LC3-II band intensity to the loading control.
-
Autophagic flux can be calculated as the difference in normalized LC3-II levels between samples with and without this compound A.
-
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor this compound A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. LC3 in Autophagy Research: What Does an LC3 Increase Mean? | Bio-Techne [bio-techne.com]
Concanamycin A: Application Notes and Protocols for Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
Concanamycin A is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), an ATP-dependent proton pump essential for the acidification of various intracellular compartments, including lysosomes and endosomes. By inhibiting V-ATPase, this compound A disrupts the fusion of autophagosomes with lysosomes, effectively blocking the final degradation step of autophagy. This property makes it an invaluable tool for studying autophagic flux and its role in various cellular processes.
Mechanism of Action
This compound A specifically targets the V-ATPase complex, preventing the transport of protons into lysosomes and other vesicular organelles. This inhibition leads to an increase in the luminal pH of these compartments, which in turn impairs the function of pH-dependent lysosomal hydrolases and blocks the fusion of autophagosomes with lysosomes. The accumulation of autophagosomes is a hallmark of late-stage autophagy inhibition.
Diagram of this compound A's Mechanism of Action
Caption: this compound A inhibits V-ATPase, preventing lysosomal acidification and blocking autophagosome-lysosome fusion.
Quantitative Data
The effective concentration of this compound A for autophagy inhibition can vary depending on the cell type and experimental conditions. Below is a summary of reported inhibitory concentrations.
Table 1: V-ATPase Inhibition by this compound A
| Target System | Potency (IC50) | Reference(s) |
| Yeast V-type H+-ATPase | 9.2 nM | [1] |
| Rat Liver Lysosomes (in vitro acidification) | 0.061 nM | [2] |
| Manduca sexta V-ATPase | 10 nM | [2] |
Table 2: Working Concentrations of this compound A for Autophagy Inhibition
| Cell Type | Concentration | Observed Effect | Reference(s) |
| Tobacco BY-2 cells | 0.1 µM | Blocked autophagic flux | |
| Chlamydomonas reinhardtii | 0.1 µM | Inhibition of autophagic flux | |
| Lace plant (Aponogeton madagascariensis) | 1 µM | Autophagy inhibition | |
| Human Colorectal Cancer Cells (HCT-116, DLD-1, Colo206F) | 20 nM | Attenuation of TRAIL-induced caspase activation | |
| Human Prostate Cancer Cells (LNCaP, C4-2B) | Nanomolar range | Reduced in vitro invasion | [3] |
| Human Neuroglioma H4 Cells | 50 nM | Blockage of autophagic flux (used with rapamycin) | [4] |
| Mouse Embryonic Fibroblasts (MEFs) | 125 nM | Autophagy inhibition for LC3 flux assay | [5] |
| HMEC-1 | 1-10 nM | Inhibition of proliferation and cell cycle arrest | [6] |
Experimental Protocols
Protocol 1: Assessment of Autophagic Flux by LC3 Western Blotting
This protocol allows for the measurement of autophagic flux by analyzing the accumulation of the lipidated form of LC3 (LC3-II) in the presence of this compound A. An increase in LC3-II levels upon treatment with an autophagy inducer in the presence of this compound A indicates an increased autophagic flux.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Autophagy inducer (e.g., Rapamycin, Earle's Balanced Salt Solution for starvation)
-
This compound A (stock solution in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels (12-15% acrylamide (B121943) for optimal separation of LC3-I and LC3-II)
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibody: anti-LC3B
-
Primary antibody: anti-GAPDH or β-actin (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate to achieve 70-80% confluency at the time of the experiment.
-
Treatment:
-
Treat cells with the experimental compound or autophagy inducer for the desired time.
-
For the last 2-4 hours of the treatment, add this compound A to a final concentration that effectively blocks lysosomal degradation (e.g., 50-100 nM).
-
Include the following controls:
-
Untreated cells (vehicle control)
-
Cells treated with the autophagy inducer alone
-
Cells treated with this compound A alone
-
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer on ice for 30 minutes with periodic vortexing.
-
Centrifuge lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary anti-LC3B antibody (typically 1:1000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody (typically 1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Re-probe the membrane with a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
-
Analysis: Quantify the band intensity for LC3-II and normalize to the loading control. An increased LC3-II/loading control ratio in the presence of both the inducer and this compound A, compared to the inducer alone, indicates increased autophagic flux.
Workflow for LC3 Western Blotting
Caption: Experimental workflow for assessing autophagic flux using LC3 Western blotting with this compound A.
Protocol 2: Fluorescence Microscopy of Autophagosomes (GFP-LC3 Puncta)
This protocol is for visualizing the accumulation of autophagosomes in cells stably or transiently expressing GFP-LC3. This compound A treatment will cause an accumulation of GFP-LC3 positive puncta due to the blockage of their degradation.
Materials:
-
Cells expressing GFP-LC3
-
Glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Autophagy inducer (optional)
-
This compound A (stock solution in DMSO)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
Mounting medium with DAPI
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.
-
Treatment:
-
Treat cells with your experimental compound or an autophagy inducer.
-
In a parallel set of wells, co-treat with this compound A (e.g., 50-100 nM) for the final 2-4 hours of the experiment.
-
Include appropriate controls (vehicle, inducer alone, this compound A alone).
-
-
Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash cells three times with PBS.
-
-
Mounting: Mount coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.
-
Imaging:
-
Visualize the cells using a fluorescence microscope.
-
Acquire images using appropriate filter sets for GFP and DAPI.
-
Capture multiple random fields of view for each condition.
-
-
Analysis:
-
Quantify the number of GFP-LC3 puncta per cell.
-
An increase in the number of puncta in this compound A-treated cells compared to untreated cells indicates basal autophagic flux. A further increase in the presence of an inducer and this compound A indicates stimulated autophagic flux.
-
Protocol 3: Measurement of Lysosomal pH using LysoTracker
This protocol allows for the qualitative assessment of lysosomal acidification and its inhibition by this compound A.
Materials:
-
Cells of interest
-
Live-cell imaging medium
-
LysoTracker dye (e.g., LysoTracker Red DND-99)
-
This compound A (stock solution in DMSO)
-
Fluorescence microscope suitable for live-cell imaging
Procedure:
-
Cell Seeding: Seed cells on a glass-bottom dish suitable for live-cell imaging.
-
This compound A Treatment: Treat cells with this compound A at the desired concentration and for the appropriate time to inhibit V-ATPase (e.g., 50-100 nM for 1-2 hours). Include a vehicle-treated control.
-
LysoTracker Staining:
-
During the last 15-30 minutes of the this compound A treatment, add LysoTracker dye to the medium at the manufacturer's recommended concentration (typically 50-100 nM).
-
Incubate at 37°C in the dark.
-
-
Imaging:
-
Replace the staining medium with fresh pre-warmed live-cell imaging medium.
-
Immediately image the cells using a fluorescence microscope.
-
-
Analysis: Compare the fluorescence intensity of LysoTracker between control and this compound A-treated cells. A significant decrease in LysoTracker fluorescence in the presence of this compound A indicates an increase in lysosomal pH and successful V-ATPase inhibition.
Logical Relationship of Experimental Readouts
Caption: The relationship between this compound A's action and the expected experimental outcomes.
References
Preparing Concanamycin A Stock Solution in DMSO: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Concanamycin A is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), an essential proton pump involved in the acidification of intracellular organelles such as lysosomes and endosomes.[1][2][3][4][5] This property makes it an invaluable tool in various research fields, including cell biology, cancer research, and immunology, for studying processes like autophagy, endocytosis, and apoptosis.[6][7] This document provides detailed protocols for the preparation, storage, and handling of this compound A stock solutions in dimethyl sulfoxide (B87167) (DMSO), ensuring reproducible and reliable experimental outcomes.
Properties of this compound A
This compound A is a macrolide antibiotic derived from Streptomyces diastatochromogenes.[5][8] Its primary mechanism of action is the inhibition of V-ATPase by binding to the V₀ subunit c, which blocks proton transport.[2][9]
Table 1: Chemical and Physical Properties of this compound A
| Property | Value | Reference |
| Molecular Weight | 866.09 g/mol | [1][3][10] |
| Molecular Formula | C₄₆H₇₅NO₁₄ | [1] |
| CAS Number | 80890-47-7 | [1] |
| Appearance | Lyophilized powder | [8] |
| Purity | ≥90% |
Solubility and Stability
This compound A is soluble in several organic solvents, including DMSO, methanol, ethanol, and chloroform.[4] For creating stable stock solutions for long-term storage, DMSO is the recommended solvent.[6]
Table 2: Solubility and Storage of this compound A
| Solvent | Solubility | Storage of Powder | Storage of Stock Solution (in DMSO) | Reference |
| DMSO | ≥ 10 mg/mL (≥ 11.55 mM) | -20°C for up to 3 years | -20°C for up to 1 year; -80°C for up to 1 year | [1][10] |
| Methanol | 8 mg/mL (9.24 mM) | N/A | Prepare fresh; not recommended for long-term storage | [1][6] |
| Ethanol | Soluble | N/A | Prepare fresh; not recommended for long-term storage | [4][6] |
| Chloroform | Soluble | N/A | Prepare fresh; not recommended for long-term storage | [6] |
Note: Sonication or gentle warming to 37°C can aid in the dissolution of this compound A in DMSO.[1][2][6]
Experimental Protocols
Materials
-
This compound A (lyophilized powder)
-
Anhydrous/Sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Protocol for Preparing a 10 mM this compound A Stock Solution in DMSO
This protocol provides a method to prepare a high-concentration stock solution that can be easily diluted to desired working concentrations.
Step 1: Equilibrate Reagents Allow the vial of this compound A powder and the DMSO to equilibrate to room temperature before opening to prevent condensation of moisture.
Step 2: Weighing this compound A Carefully weigh out the desired amount of this compound A powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.866 mg of this compound A.
Calculation:
-
Mass (mg) = Desired Concentration (mM) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mM x 0.001 L x 866.09 g/mol = 0.86609 mg
Step 3: Dissolution in DMSO Add the appropriate volume of DMSO to the weighed this compound A powder. To continue the example, add 100 µL of DMSO to 0.866 mg of this compound A.
Step 4: Mixing Vortex the solution thoroughly until the this compound A is completely dissolved. If necessary, gently warm the tube in a 37°C water bath or use an ultrasonic bath for a short period to aid dissolution.[1][2][6]
Step 5: Aliquoting and Storage To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[6]
Preparation of Working Solutions
Important: The final concentration of DMSO in cell culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[6]
Example Dilution to a 100 nM Working Concentration:
-
Thaw a single aliquot of the 10 mM this compound A stock solution at room temperature.
-
Perform a serial dilution. For instance, dilute the 10 mM stock 1:100 in cell culture medium to get a 100 µM intermediate solution.
-
Further dilute the 100 µM intermediate solution 1:1000 in cell culture medium to achieve a final concentration of 100 nM.
Visualization of Workflow and Mechanism
Experimental Workflow
Caption: Workflow for preparing this compound A stock and working solutions.
Mechanism of Action: V-ATPase Inhibition
Caption: this compound A inhibits V-ATPase, preventing organelle acidification.
Safety Precautions
This compound A is a potent bioactive compound. Standard laboratory safety practices should be followed. Use appropriate personal protective equipment (PPE), including a lab coat, gloves, and safety glasses, when handling the powder and solutions. Work in a well-ventilated area or a chemical fume hood.
By following these guidelines, researchers can confidently prepare and utilize this compound A stock solutions for a wide range of cellular assays, contributing to a deeper understanding of V-ATPase-dependent biological processes.
References
- 1. This compound A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 2. apexbt.com [apexbt.com]
- 3. selleckchem.com [selleckchem.com]
- 4. bioaustralis.com [bioaustralis.com]
- 5. This compound A (#29442) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound A | Cell Signaling Technology [cellsignal.com]
- 9. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
Concanamycin A Treatment for Western Blot Analysis of LC3: A Detailed Guide to Monitoring Autophagic Flux
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components. This catabolic pathway plays a crucial role in maintaining cellular homeostasis, and its dysregulation is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and infectious diseases. A key hallmark of autophagy is the conversion of microtubule-associated protein 1 light chain 3 (LC3) from its cytosolic form (LC3-I) to a lipidated, autophagosome-associated form (LC3-II). The amount of LC3-II is therefore widely used as an indicator of autophagosome formation.
However, the static measurement of LC3-II levels can be misleading, as it reflects the balance between autophagosome generation and degradation. To accurately assess autophagic activity, it is essential to measure autophagic flux—the entire dynamic process of autophagy, from autophagosome formation to lysosomal degradation. Concanamycin A, a potent and specific inhibitor of vacuolar H+-ATPase (V-ATPase), is an invaluable tool for studying autophagic flux. By blocking the acidification of lysosomes, this compound A prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of LC3-II.[1][2][3] This allows for a more accurate assessment of the rate of autophagosome synthesis.
These application notes provide a detailed protocol for the use of this compound A in conjunction with Western blotting to monitor LC3-II levels and thereby autophagic flux.
Mechanism of Action of this compound A
This compound A belongs to the macrolide antibiotic family and functions as a highly specific inhibitor of V-ATPase.[2] V-ATPases are proton pumps responsible for acidifying various intracellular organelles, including lysosomes. This acidification is critical for the activity of lysosomal hydrolases and for the fusion of autophagosomes with lysosomes.[2][3] By inhibiting V-ATPase, this compound A raises the luminal pH of lysosomes, thereby impeding the final step of the autophagic pathway.[3] This blockade results in the accumulation of autophagosomes and, consequently, the accumulation of autophagosome-bound LC3-II, which can then be quantified by Western blot.[4]
Comparison with Bafilomycin A1
Bafilomycin A1 is another widely used V-ATPase inhibitor that functions similarly to this compound A.[2][3] Both are effective at blocking autophagosome-lysosome fusion and are used to assess autophagic flux.[2] While both are potent inhibitors, some studies suggest that this compound A may be a more potent inhibitor of V-ATPase than Bafilomycin A1.[2] However, the optimal choice and concentration of inhibitor can be cell-type dependent and should be empirically determined.[3] Bafilomycin A1 has also been reported to have some off-target effects, such as acting as a potassium ionophore, which could be a consideration in certain experimental contexts.[2]
Data Presentation: this compound A Treatment Parameters
The optimal concentration and incubation time for this compound A treatment can vary depending on the cell line and experimental conditions. The following table summarizes typical concentration ranges and incubation times reported in the literature. It is strongly recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific system.
| Cell Type/Organism | This compound A Concentration | Incubation Time | Reference |
| RAW 264.7 cells | 100 nM | 24 hours | [5] |
| Tobacco BY-2 cells | 0.1 µM - 1 µM | 24 - 48 hours | [1] |
| General Mammalian Cells | 10 nM - 100 nM | 2 - 24 hours | [3][4] |
Note: Lower concentrations (e.g., 1-10 nM) of similar inhibitors like Bafilomycin A1 have been shown to be sufficient to block autophagic flux in some cell lines, such as B-cell acute lymphoblastic leukemia cells.[4][6] This highlights the importance of empirical optimization.
Experimental Protocols
This section provides a detailed methodology for a typical experiment to assess autophagic flux using this compound A treatment followed by LC3 Western blotting.
Materials and Reagents
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
This compound A (stock solution typically in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x or 2x)
-
SDS-PAGE gels (12-15% acrylamide (B121943) is recommended for good separation of LC3-I and LC3-II)[7]
-
PVDF or nitrocellulose membranes (0.2 µm pore size is recommended for efficient transfer of the small LC3 proteins)[7]
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against LC3 (validated for Western blotting)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH, or tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system for chemiluminescence detection
Experimental Workflow
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia | Haematologica [haematologica.org]
- 7. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
Application of Concanamycin in Studying Mitophagy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mitophagy, the selective autophagic removal of damaged or superfluous mitochondria, is a critical cellular quality control mechanism. Dysfunctional mitophagy is implicated in a range of pathologies, including neurodegenerative diseases, cancer, and metabolic disorders. The study of mitophagy often requires the use of chemical tools to dissect its intricate molecular machinery. Concanamycin A is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), an ATP-dependent proton pump essential for the acidification of lysosomes and other intracellular compartments.[1][2] By inhibiting lysosomal acidification, this compound A effectively blocks the final degradation step of the autophagic process, leading to the accumulation of autophagosomes and autolysosomes. This property makes this compound A an invaluable tool for studying autophagic flux, including the specialized process of mitophagy.
Mechanism of Action of this compound A in Mitophagy Studies
This compound A targets the V-ATPase complex, preventing the transport of protons into the lysosomal lumen.[3] This inhibition raises the intralysosomal pH, thereby inactivating the pH-sensitive lysosomal hydrolases responsible for the degradation of autophagic cargo. In the context of mitophagy, this blockade causes the accumulation of mitophagosomes (autophagosomes containing mitochondria), which can then be quantified to assess the rate of mitophagy induction.
Key Applications of this compound A in Mitophagy Research
-
Measuring Mitophagy Flux: By comparing the accumulation of mitophagy markers in the presence and absence of this compound A, researchers can quantify the rate of mitochondrial delivery to lysosomes.[4][5]
-
Elucidating Mitophagy Pathways: this compound A is used to study the sequence of events in mitophagy, including the roles of key proteins like PINK1 and Parkin.[6][7]
-
Validating Novel Mitophagy Inducers and Inhibitors: It serves as a crucial control to confirm that the observed changes in mitochondrial content are due to lysosomal degradation.
Data Presentation: Quantitative Effects of this compound A in Mitophagy Assays
The following tables summarize quantitative data on the use of this compound A in various mitophagy assays. It is important to note that optimal concentrations and incubation times can vary depending on the cell type and experimental conditions.
| Cell Line | Mitophagy Inducer | This compound A Concentration | Incubation Time | Assay | Key Findings | Reference |
| HeLa (Parkin-expressing) | 20 µM CCCP | 0.1 µM | 12-24 hours | Western Blot (Matrix proteins) | Inhibition of mitochondrial matrix protein degradation, confirming autophagic degradation. | [2] |
| RAW 264 | None (basal) | 100 nM | 24 hours | ROS production & Cell Viability | Increased ROS production and decreased cell viability. | [8] |
| PC12 | Beta-amyloid peptides | Nanomolar concentrations | Not specified | MTT assay | Protects against beta-amyloid-mediated effects by reversing lysosomal acidification. | [3][9] |
| Chlamydomonas reinhardtii | Nitrogen starvation | 0.1 µM | 16 hours | Western Blot (Ribosomal proteins) | Prevents the degradation of ribosomal proteins, indicating a block in autophagic flux. | [6] |
| Assay | Cell Line | Mitophagy Inducer | Bafilomycin A1 Concentration | Key Findings | Reference |
| Mitophagy Flux | SH-SY5Y | CCCP, NAM, FIS | Not specified | Attenuated the decrease in MitoTracker Deep Red fluorescence. | [10] |
| Mitophagy Flux | HeLa (mt-Keima) | CCCP | Not specified | Abolished the increase in the high-gate population in flow cytometry. | [11] |
| Western Blot | 3T3-SA-YFP-Parkin | Antimycin A & Oligomycin | 100 nM | Accumulation of LC3-II and stabilization of mitochondrial proteins. | [12] |
| Western Blot | SH-SY5Y | Not specified | 10 nM | Increase in LC3-II to β-actin ratio, indicating suppression of autophagosome maturation. | [13] |
Signaling Pathways and Experimental Workflows
PINK1/Parkin-Dependent Mitophagy Pathway
The PINK1/Parkin pathway is one of the most extensively studied mechanisms of mitophagy. Under basal conditions, the kinase PINK1 is imported into healthy mitochondria and subsequently degraded. Upon mitochondrial damage, PINK1 accumulates on the outer mitochondrial membrane, where it recruits and activates the E3 ubiquitin ligase Parkin. Parkin then ubiquitinates various outer mitochondrial membrane proteins, marking the damaged mitochondrion for recognition by autophagy receptors and subsequent engulfment by an autophagosome.
Caption: PINK1/Parkin-dependent mitophagy and the point of inhibition by this compound A.
Experimental Workflow: Measuring Mitophagy Flux using this compound A
A common method to measure mitophagy flux involves treating cells with a mitophagy inducer in the presence or absence of this compound A, followed by quantification of mitochondrial content or mitophagosome accumulation.
References
- 1. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. proteolysis.jp [proteolysis.jp]
- 3. benchchem.com [benchchem.com]
- 4. New method to assess mitophagy flux by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Sensitive and Quantitative mKeima Assay for Mitophagy via FACS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PINK1- and Parkin-mediated mitophagy at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PINK1/Parkin-mediated mitophagy is dependent on VDAC1 and p62/SQSTM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inhibitors of V-type ATPases, bafilomycin A1 and this compound A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New method to assess mitophagy flux by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 12. Using enhanced-mitophagy to measure autophagic flux - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring Mitophagy in Neuronal Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Concanamycin A: A Detailed Protocol for In Vitro Inhibition of V-ATPase
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the in vitro application of Concanamycin A, a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase). Included are detailed protocols for preparing this compound A solutions, assessing its inhibitory effects on V-ATPase activity, and evaluating its impact on cellular processes such as lysosomal acidification and cytotoxicity. Quantitative data from various studies are summarized for easy reference, and key experimental workflows are visualized to facilitate experimental design.
Introduction to this compound A and V-ATPase
Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for acidifying intracellular compartments like lysosomes, endosomes, and the Golgi apparatus. This acidification is critical for a multitude of cellular processes, including protein degradation, receptor recycling, and signaling pathway modulation.
This compound A is a macrolide antibiotic that acts as a highly specific and potent inhibitor of V-ATPase.[1] It exerts its inhibitory effect by binding directly to the V(o) subunit c of the V-ATPase complex, thereby blocking proton translocation across the membrane.[2][3] This targeted action makes this compound A an invaluable tool for studying the physiological roles of V-ATPase and for investigating its potential as a therapeutic target in diseases such as cancer and viral infections.[2]
Quantitative Data Summary
The following tables summarize the effective concentrations and inhibitory constants of this compound A as reported in various in vitro studies.
Table 1: Inhibitory Potency of this compound A
| Parameter | System/Organism | Value | Reference(s) |
| IC₅₀ | Yeast V-type H+-ATPase | 9.2 nM | [1] |
| IC₅₀ | V-ATPase (general) | ~10 nM | [2] |
| IC₅₀ | V-ATPase (Manduca sexta) | 10 nM | [3] |
| IC₅₀ | In vitro acidification (rat liver lysosomes) | 0.061 nM | [4][5] |
| IC₅₀ | Oleate incorporation into cholesteryl ester | 14 nM | [5] |
Table 2: Effective Concentrations in Cell-Based Assays
| Cell Type(s) | Concentration | Incubation Time | Observed Effect | Reference(s) |
| HCT-116, DLD-1, Colo206F, HeLa | 20 nM | 60 min | Attenuation of TRAIL-induced caspase activation | [2] |
| LNCaP, C4-2B (prostate cancer) | Nanomolar range | Not specified | 80% reduction in in vitro invasion | [2] |
| CD8+ T cells | 100 nM | 0-20 hours | Induction of rapid cell death | [5][6] |
| PC12 cells | Nanomolar range | Not specified | Protection against β-amyloid-mediated effects | [7] |
| Murine macrophages | 3-50 nM | 16 hours | Inhibition of LPS-induced nitric oxide production | [5] |
Experimental Protocols
Preparation of this compound A Stock Solution
Materials:
-
This compound A powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Microcentrifuge tubes
Procedure:
-
This compound A is sparingly soluble in aqueous solutions but is soluble in DMSO.[2][8]
-
To prepare a stock solution (e.g., 1 mM), dissolve the appropriate amount of this compound A powder in high-quality, sterile DMSO.
-
To aid dissolution, the tube can be warmed to 37°C for 10 minutes and/or sonicated in an ultrasonic bath for a short period.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for several months.[2] It is recommended to use the solution soon after preparation as long-term storage is not advised.[2][9]
Note: When diluting the DMSO stock solution into aqueous buffers or cell culture media, ensure the final DMSO concentration is kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.[10]
V-ATPase Inhibition Assay (Biochemical)
This protocol provides a general method for determining the inhibitory activity of this compound A on purified or enriched V-ATPase preparations by measuring the release of inorganic phosphate (B84403) (Pi).
Materials:
-
Purified or enriched V-ATPase enzyme preparation
-
Assay Buffer (e.g., 50 mM MES-Tris, pH 7.0, containing 5 mM MgCl₂, 50 mM KCl)
-
ATP solution (e.g., 100 mM)
-
This compound A stock solution
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound A in the Assay Buffer.
-
Add the V-ATPase enzyme preparation to the wells of a microplate.
-
Add the diluted this compound A to the respective wells and incubate for 15-30 minutes at 37°C.[4] Include a vehicle control (DMSO).
-
Initiate the enzymatic reaction by adding ATP to all wells to a final concentration of 1-5 mM.[4]
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.[4] The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the reaction and measure the amount of inorganic phosphate released using a phosphate detection reagent according to the manufacturer's instructions.[4][11]
-
Measure the absorbance at the appropriate wavelength using a microplate reader.[4]
-
Calculate the percentage of inhibition for each this compound A concentration relative to the vehicle control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[4]
Measurement of Lysosomal pH
This protocol describes how to assess the effect of this compound A on lysosomal acidification using a fluorescent pH indicator dye.
Materials:
-
Cells of interest cultured on glass-bottom dishes or appropriate imaging plates
-
LysoSensor™ Yellow/Blue Dextran or other ratiometric lysosomal pH indicators
-
This compound A stock solution
-
Complete cell culture medium
-
Fluorescence microscope with ratio imaging capabilities
-
pH calibration buffers
Procedure:
-
Dye Loading: Load the cells with the lysosomal pH indicator dye according to the manufacturer's protocol. This typically involves overnight incubation to allow for endocytosis and accumulation in lysosomes.
-
Treatment: Replace the dye-containing medium with fresh, complete cell culture medium containing the desired concentration of this compound A (e.g., 10-100 nM). Include a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 30-60 minutes) to allow for V-ATPase inhibition and subsequent changes in lysosomal pH.
-
Imaging: Acquire dual-wavelength fluorescence images of the cells using a fluorescence microscope.[12]
-
Calibration (Optional but Recommended): To obtain quantitative pH measurements, a calibration curve can be generated by treating dye-loaded cells with a series of pH calibration buffers in the presence of an ionophore like nigericin.[13]
-
Analysis: Calculate the ratio of fluorescence intensities at the two emission wavelengths for each lysosome. Convert these ratios to pH values using the calibration curve. An increase in the fluorescence ratio (for LysoSensor dyes) indicates an increase in lysosomal pH (alkalinization).
Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to assess the cytotoxicity of this compound A.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound A stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 5,000-10,000 cells per well) and allow them to adhere overnight.[10]
-
Treatment: Prepare serial dilutions of this compound A in complete cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound A.[14] Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[14]
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for an additional 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[10]
-
Formazan Solubilization: Carefully aspirate the medium and add the solubilization solution to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Determine the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to calculate the IC₅₀ value.
Visualizations
Mechanism of Action and Downstream Effects
References
- 1. This compound A | H+-ATPase | Tocris Bioscience [tocris.com]
- 2. apexbt.com [apexbt.com]
- 3. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 7. Inhibitors of V-type ATPases, bafilomycin A1 and this compound A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Video: Measuring In Vitro ATPase Activity for Enzymatic Characterization [jove.com]
- 12. Measuring lysosomal pH by fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dual-emission ratiometric measurement of lysosomal pH using LysoSensor™ Yellow/Blue dextran. | Thermo Fisher Scientific - HK [thermofisher.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Viability Assays with Concanamycin A Treatment
Introduction
Concanamycin A is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), an ATP-dependent proton pump responsible for acidifying intracellular compartments such as lysosomes and endosomes.[1][2] By disrupting the pH gradient of these organelles, this compound A interferes with crucial cellular processes including protein degradation, receptor recycling, and autophagy.[3][4] This disruption can ultimately lead to the induction of apoptosis (programmed cell death) and cytotoxicity in various cell lines.[3][5] Consequently, this compound A is a valuable tool in cell biology and cancer research for studying these fundamental pathways.[4][5]
These application notes provide detailed protocols for assessing cell viability following treatment with this compound A using two common methods: the MTT assay, which measures metabolic activity, and the LDH assay, which quantifies membrane integrity.
Mechanism of Action of this compound A
This compound A specifically binds to the V-ATPase complex, inhibiting its ability to pump protons into intracellular organelles.[5] This leads to an increase in the pH of lysosomes and endosomes, impairing the function of pH-dependent hydrolytic enzymes and disrupting the endo-lysosomal pathway.[4] A critical consequence of V-ATPase inhibition is the blockage of the final step of autophagy, where autophagosomes fuse with lysosomes to degrade their contents.[3] This results in the accumulation of autophagosomes.[3] Furthermore, the cellular stress induced by this compound A can trigger apoptotic pathways, leading to cell death.[3][6]
Caption: Signaling pathway of this compound A-induced cytotoxicity.
Data Presentation
The following tables summarize hypothetical quantitative data from cell viability assays performed on a cancer cell line treated with varying concentrations of this compound A for 48 hours.
Table 1: Cell Viability as Determined by MTT Assay
| This compound A (nM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100% |
| 1 | 1.10 ± 0.06 | 88% |
| 10 | 0.85 ± 0.05 | 68% |
| 50 | 0.63 ± 0.04 | 50.4% |
| 100 | 0.45 ± 0.03 | 36% |
| 500 | 0.20 ± 0.02 | 16% |
Table 2: Cytotoxicity as Determined by LDH Assay
| This compound A (nM) | LDH Activity (Absorbance 490 nm) | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 ± 0.02 | 0% |
| 1 | 0.20 ± 0.03 | 10% |
| 10 | 0.35 ± 0.04 | 40% |
| 50 | 0.50 ± 0.05 | 70% |
| 100 | 0.60 ± 0.06 | 90% |
| 500 | 0.65 ± 0.05 | 100% |
Experimental Protocols
General Experimental Workflow
The following diagram outlines the general workflow for assessing cell viability after treatment with this compound A.
Caption: General workflow for a cell viability assay.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[7] Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound A (lyophilized powder)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[8]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[9] Incubate the plate overnight in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment.[9]
-
Compound Preparation: Prepare a stock solution of this compound A in DMSO (e.g., 20 µM).[1] Perform serial dilutions of the this compound A stock solution in complete culture medium to achieve the desired final concentrations.
-
Cell Treatment: Carefully remove the existing medium from the wells and replace it with 100 µL of the medium containing the various concentrations of this compound A.[9] Include a vehicle control with the same final concentration of DMSO as in the treated wells (typically ≤0.5%).[9]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[9]
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[9]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT and add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[10] Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[9] A reference wavelength of 630 nm can be used to subtract background absorbance.[10]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value of the compound.
Protocol 2: Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, from cells with damaged plasma membranes.[11]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound A
-
DMSO
-
LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)
-
96-well clear-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol to seed and treat the cells with this compound A.
-
Assay Preparation: Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Supernatant Transfer: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[12]
-
LDH Reaction: Add 50 µL of the prepared LDH reaction mixture to each well of the new plate containing the supernatant.[12]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[12]
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12] A reference wavelength of 680 nm can be used to subtract background absorbance.[12]
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of a maximum LDH release control (cells lysed with a lysis buffer provided in the kit) and a spontaneous LDH release control (untreated cells).
Troubleshooting
-
High background in MTT assay: Ensure complete removal of phenol (B47542) red-containing medium before adding the solubilization solution, as it can interfere with absorbance readings.
-
Low signal in LDH assay: Optimize the cell number; too few cells will result in a low signal. Ensure the incubation time with the LDH reaction mixture is sufficient.
-
Inconsistent results: Maintain consistent cell seeding densities and ensure proper mixing of reagents. Avoid multiple freeze-thaw cycles of this compound A stock solutions.[9]
Conclusion
The MTT and LDH assays are reliable and straightforward methods for quantifying the effects of this compound A on cell viability and cytotoxicity. The choice of assay may depend on the specific research question and cell type. These protocols provide a framework for researchers to investigate the cellular consequences of V-ATPase inhibition by this compound A.
References
- 1. This compound A | Cell Signaling Technology [cellsignal.com]
- 2. This compound A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. merckmillipore.com [merckmillipore.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 12. cellbiologics.com [cellbiologics.com]
Concanamycin A in Combination with Other Research Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin A is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), an ATP-dependent proton pump responsible for acidifying intracellular compartments such as lysosomes and endosomes. By disrupting this crucial cellular process, this compound A interferes with autophagy, endosomal trafficking, and protein degradation, leading to the induction of apoptosis in various cancer cell lines. These mechanisms make this compound A a valuable tool in cancer research and a potential candidate for combination therapies.
This document provides detailed application notes and protocols for utilizing this compound A in combination with other research compounds, including apoptosis inducers, proteasome inhibitors, mTOR inhibitors, and histone deacetylase (HDAC) inhibitors. The synergistic or additive effects of these combinations can offer enhanced therapeutic efficacy and provide insights into complex cellular signaling pathways.
I. This compound A in Combination with Apoptosis Inducers (e.g., TRAIL)
Application Note:
Tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) is a cytokine that induces apoptosis in cancer cells by binding to its death receptors, DR4 and DR5.[1] However, many cancer cell lines exhibit resistance to TRAIL-mediated apoptosis. This compound A can sensitize cancer cells to TRAIL-induced apoptosis. The inhibition of V-ATPase by this compound A leads to lysosomal dysfunction and the accumulation of autophagosomes, cellular stress that can potentiate the apoptotic signaling cascade initiated by TRAIL. This combination strategy can be particularly effective in overcoming TRAIL resistance in cancer cells.
Quantitative Data Summary:
Experimental Protocol: Assessment of Apoptosis by Annexin V/Propidium Iodide Staining
This protocol outlines the assessment of apoptosis in colorectal cancer cells treated with a combination of this compound A and TRAIL using flow cytometry.
Materials:
-
Colorectal cancer cell line (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound A (stock solution in DMSO)
-
Recombinant human TRAIL
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed colorectal cancer cells in 6-well plates at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.
-
Treatment:
-
Treat cells with varying concentrations of this compound A alone.
-
Treat cells with varying concentrations of TRAIL alone.
-
Treat cells with combinations of this compound A and TRAIL at fixed or variable ratios.
-
Include an untreated control and a vehicle control (DMSO).
-
-
Incubation: Incubate the cells for a predetermined time (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Harvesting:
-
Carefully collect the cell culture supernatant (containing detached apoptotic cells).
-
Wash the adherent cells with PBS and detach them using a gentle cell scraper or trypsinization.
-
Combine the detached cells with their corresponding supernatant.
-
Centrifuge the cell suspension and discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group. A synergistic effect is indicated if the percentage of apoptosis in the combination treatment is significantly greater than the sum of the effects of the individual treatments.
Signaling Pathway Visualization:
Caption: this compound A and TRAIL induced apoptosis pathway.
II. This compound A in Combination with Proteasome Inhibitors (e.g., Bortezomib)
Application Note:
Bortezomib (B1684674) is a proteasome inhibitor that disrupts the ubiquitin-proteasome system, leading to the accumulation of misfolded proteins and the induction of endoplasmic reticulum (ER) stress and apoptosis. Combining this compound A with bortezomib can result in a synergistic cytotoxic effect in cancer cells, particularly in multiple myeloma. This compound A's inhibition of lysosomal protein degradation can complement the proteasomal inhibition by bortezomib, leading to a more profound accumulation of toxic protein aggregates and enhanced cell death. This dual blockade of major protein degradation pathways represents a promising strategy for cancer therapy.[2]
Quantitative Data Summary:
Studies combining the proteasome inhibitor NPI-0052 with bortezomib in multiple myeloma cell lines demonstrated synergistic cytotoxicity.[2] This synergy was indicated by a Combination Index (CI) of less than 1. While direct quantitative data for this compound A with bortezomib is not provided in the search results, a similar synergistic relationship can be hypothesized and should be determined experimentally.
| Cell Line | Bortezomib IC50 (nM) | NPI-0052 IC50 (nM) | Combination Effect (CI < 1 indicates synergy) | Reference |
| MM.1S | ~2.5 | ~5 | Synergistic | [2] |
| U266 | ~5 | ~7.5 | Synergistic | [2] |
| RPMI-8226 | ~4 | ~6 | Synergistic | [2] |
Experimental Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the synergistic cytotoxicity of this compound A and bortezomib in multiple myeloma cells.
Materials:
-
Multiple myeloma cell line (e.g., MM.1S)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound A (stock solution in DMSO)
-
Bortezomib (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells into 96-well plates at an appropriate density.
-
Treatment:
-
Prepare serial dilutions of this compound A and bortezomib.
-
Treat cells with each drug alone and in combination at various ratios (e.g., constant ratio based on their individual IC50 values).
-
Include untreated and vehicle-treated controls.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each drug and the combinations.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Experimental Workflow Visualization:
Caption: Workflow for assessing synergistic cytotoxicity.
III. This compound A in Combination with mTOR Inhibitors (e.g., Everolimus)
Application Note:
The mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is common in many cancers. mTOR inhibitors, such as everolimus (B549166) (a rapamycin (B549165) analog), are used as targeted cancer therapies. Combining this compound A with an mTOR inhibitor may offer a synergistic anti-cancer effect. This compound A-induced autophagic block can lead to cellular stress, which may enhance the cytostatic or cytotoxic effects of mTOR inhibition. This combination could be particularly relevant in tumors with aberrant mTOR signaling and a reliance on autophagy for survival.
Quantitative Data Summary:
While direct combination data for this compound A and everolimus is limited in the provided search results, studies on everolimus in neuroblastoma cell lines have established its IC50 values. For instance, in some neuroblastoma cell lines, the IC50 for everolimus is in the nanomolar range.[3] The synergistic potential with this compound A would need to be determined by comparing the effects of the combination to the individual drugs.
| Cell Line | Everolimus IC50 (nM) | Reference |
| MDA-MB-468 | ~1 | [3] |
| Hs578T | ~1 | [3] |
| BT549 | ~1 | [3] |
Experimental Protocol: Cell Proliferation Assay (Crystal Violet Staining)
This protocol details a method to evaluate the combined effect of this compound A and everolimus on the proliferation of neuroblastoma cells.
Materials:
-
Neuroblastoma cell line (e.g., SK-N-BE(2))
-
Complete cell culture medium
-
This compound A (stock solution in DMSO)
-
Everolimus (stock solution in DMSO)
-
Crystal violet solution (0.5% in 25% methanol)
-
10% acetic acid
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuroblastoma cells in 96-well plates and allow them to attach overnight.
-
Treatment: Treat cells with this compound A, everolimus, and their combination at various concentrations for 72 hours.
-
Fixation: Gently wash the cells with PBS and fix them with 10% formalin for 15 minutes.
-
Staining: Stain the fixed cells with crystal violet solution for 20 minutes at room temperature.
-
Washing: Wash the plates thoroughly with water to remove excess stain and allow them to air dry.
-
Solubilization: Solubilize the stain by adding 10% acetic acid to each well.
-
Absorbance Measurement: Measure the absorbance at 590 nm.
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to the control. Determine IC50 values and analyze for synergy using the Combination Index method.
Signaling Pathway Visualization:
Caption: Combined inhibition of mTOR and V-ATPase pathways.
IV. This compound A in Combination with HDAC Inhibitors (e.g., SAHA)
Application Note:
Histone deacetylase (HDAC) inhibitors, such as Suberoylanilide Hydroxamic Acid (SAHA), represent a class of epigenetic drugs that can induce cancer cell cycle arrest, differentiation, and apoptosis.[4] The combination of this compound A with an HDAC inhibitor could offer a multi-pronged attack on cancer cells. SAHA's ability to alter gene expression, including the upregulation of pro-apoptotic proteins, can complement the cellular stress induced by this compound A's disruption of lysosomal function. This combination holds the potential for synergistic induction of apoptosis in various cancer types.
Quantitative Data Summary:
While direct quantitative data for a this compound A and SAHA combination is not available in the provided search results, studies combining SAHA with other agents like bortezomib have shown synergistic apoptosis induction in hepatoma cells. The synergy of a this compound A and SAHA combination would need to be experimentally determined.
Experimental Protocol: Apoptosis Detection by Caspase-Glo® 3/7 Assay
This protocol provides a method for quantifying apoptosis by measuring caspase-3 and -7 activity in cancer cells treated with this compound A and SAHA.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound A (stock solution in DMSO)
-
SAHA (stock solution in DMSO)
-
Caspase-Glo® 3/7 Assay System
-
Opaque-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in opaque-walled 96-well plates.
-
Treatment: Treat cells with various concentrations of this compound A, SAHA, and their combinations for a specified time (e.g., 24 hours).
-
Assay Reagent Addition: Equilibrate the plate and its contents to room temperature. Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the amount of caspase activity. Compare the signals from treated cells to control cells to determine the fold-increase in apoptosis. Analyze the combination data for synergy.
Logical Relationship Visualization:
Caption: Synergistic apoptosis induction by this compound A and SAHA.
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of proteasome inhibitors bortezomib and NPI-0052 trigger in vivo synergistic cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAHA induces apoptosis in hepatoma cells and synergistically interacts with the proteasome inhibitor Bortezomib - PubMed [pubmed.ncbi.nlm.nih.gov]
Live-Cell Imaging with Concanamycin A: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for utilizing Concanamycin A in live-cell imaging studies. This compound A is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), making it an invaluable tool for investigating a range of cellular processes, including autophagy, endosomal trafficking, and apoptosis.
This compound A exerts its effects by binding to the V0 subunit of the V-ATPase, a proton pump essential for acidifying intracellular organelles like lysosomes and endosomes.[1][2] This inhibition disrupts the pH gradient across organellar membranes, leading to a cascade of cellular consequences that can be visualized and quantified using live-cell imaging techniques.
Mechanism of Action
This compound A specifically inhibits the V-type H+-ATPase, with a high degree of selectivity over other ATPases.[3] This enzyme is responsible for pumping protons into the lumen of various organelles, thereby maintaining their acidic environment. By blocking this proton transport, this compound A effectively neutralizes the pH of these compartments, impairing the function of pH-dependent enzymes and processes.[1][2]
Key Applications in Live-Cell Imaging
-
Monitoring Autophagic Flux: Autophagy is a cellular degradation process that culminates in the fusion of autophagosomes with lysosomes. The acidic environment of the lysosome is critical for the degradation of the autophagosomal cargo. This compound A, by inhibiting lysosomal acidification, blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes that can be visualized and quantified.[4]
-
Investigating Endosomal Trafficking and pH Regulation: The proper acidification of endosomes is crucial for receptor recycling and the processing of endocytosed material. Live-cell imaging with pH-sensitive fluorescent probes in combination with this compound A treatment allows for the real-time monitoring of endosomal pH changes and the study of trafficking pathways.[1]
-
Inducing and Studying Apoptosis: In several cell lines, treatment with this compound A has been shown to induce apoptosis.[5][6] Live-cell imaging can be employed to observe the morphological and molecular events of apoptosis in real-time following this compound A administration.
Quantitative Data Summary
The following table summarizes key quantitative data for the use of this compound A in cell-based assays.
| Parameter | Value | Cell Line(s) | Reference |
| IC50 for V-ATPase | ~10 nM | Yeast | [5][7] |
| Selectivity | >2000-fold over F-type and P-type H+-ATPases | Yeast, Porcine | [3] |
| Effective Concentration for Autophagy Inhibition | 0.1 µM | Chlamydomonas | [8] |
| Concentration for Apoptosis Induction | Nanomolar concentrations | Murine leukemic monocyte cells | [6] |
| Invasion Reduction | 80% reduction with nanomolar concentrations | LNCaP and C4-2B prostate cancer cells | [5] |
Experimental Protocols
Protocol 1: Monitoring Autophagic Flux with this compound A
This protocol describes how to use this compound A to measure autophagic flux by observing the accumulation of autophagosomes, often marked with fluorescently tagged LC3 protein.
Materials:
-
Cells stably expressing a fluorescently tagged LC3 protein (e.g., GFP-LC3)
-
Complete cell culture medium
-
This compound A (stock solution in DMSO)
-
Live-cell imaging microscope with environmental control (37°C, 5% CO2)
-
Glass-bottom imaging dishes
Procedure:
-
Cell Seeding: Seed the GFP-LC3 expressing cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
Induction of Autophagy (Optional): If studying induced autophagy, treat the cells with an autophagy inducer (e.g., starvation medium, rapamycin) for a desired period.
-
This compound A Treatment: Add this compound A to the cell culture medium to a final concentration of 50-100 nM. An equivalent volume of DMSO should be added to control cells.
-
Live-Cell Imaging: Immediately begin time-lapse imaging of the cells using a fluorescence microscope. Acquire images at regular intervals (e.g., every 15-30 minutes) for several hours.
-
Image Analysis: Quantify the number and intensity of GFP-LC3 puncta (representing autophagosomes) per cell in both control and this compound A-treated cells over time. An increase in the number of puncta in the presence of this compound A indicates an active autophagic flux.
Protocol 2: Real-time Monitoring of Lysosomal pH using this compound A
This protocol details the use of a ratiometric pH-sensitive dye to monitor the change in lysosomal pH upon treatment with this compound A.
Materials:
-
Adherent cells of choice
-
Complete cell culture medium
-
Phenol (B47542) red-free imaging medium
-
LysoSensor™ Yellow/Blue DND-160 or similar ratiometric lysosomal pH indicator
-
This compound A (stock solution in DMSO)
-
Live-cell imaging microscope with dual-excitation capabilities and environmental control
-
Glass-bottom imaging dishes
Procedure:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes and culture overnight.
-
Dye Loading: Wash the cells with warm PBS and then incubate with the pH-sensitive dye in phenol red-free imaging medium according to the manufacturer's instructions (typically 1-5 µM for 5-10 minutes at 37°C).[1]
-
Wash: Wash the cells three times with warm imaging medium to remove excess dye.
-
Baseline Imaging: Acquire baseline fluorescence images of the cells at the two different excitation wavelengths of the ratiometric dye.
-
This compound A Treatment: Add this compound A to the imaging medium to a final concentration of 50-100 nM.
-
Time-Lapse Imaging: Immediately begin acquiring images at both excitation wavelengths at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes.[1]
-
Data Analysis: Calculate the ratio of the fluorescence intensities from the two excitation wavelengths for individual lysosomes or whole cells. A change in this ratio over time indicates a change in lysosomal pH. A calibration curve can be generated to correlate the fluorescence ratio to absolute pH values.[1]
Visualizations
Caption: this compound A inhibits the V-ATPase proton pump on the lysosomal membrane.
Caption: Workflow for assessing autophagic flux using this compound A treatment.
Caption: this compound A blocks the fusion of autophagosomes with lysosomes.
References
- 1. benchchem.com [benchchem.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. This compound A | H+-ATPase | Tocris Bioscience [tocris.com]
- 4. benchchem.com [benchchem.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound A | Cell Signaling Technology [cellsignal.com]
- 7. This compound A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. researchgate.net [researchgate.net]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Concanamycin A
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin A is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), an ATP-dependent proton pump responsible for acidifying intracellular compartments such as lysosomes and endosomes.[1] Inhibition of V-ATPase disrupts cellular homeostasis, leading to cellular stress and, subsequently, the induction of apoptosis or programmed cell death. This makes this compound A a valuable tool for studying the roles of V-ATPase in cellular processes and a potential candidate for therapeutic development, particularly in oncology.
These application notes provide a detailed protocol for the analysis of apoptosis induced by this compound A using flow cytometry with Annexin V and Propidium Iodide (PI) staining. Flow cytometry allows for the rapid quantitative analysis of apoptotic and necrotic cells in a population, providing robust data for dose-response and time-course studies.
Mechanism of Action: this compound A-Induced Apoptosis
This compound A induces apoptosis primarily through the intrinsic pathway , which is initiated by intracellular stress. The inhibition of V-ATPase by this compound A leads to a cascade of events culminating in programmed cell death.
Key steps in the signaling pathway include:
-
V-ATPase Inhibition: this compound A binds to the V-ATPase complex, inhibiting its proton-pumping activity.
-
Disruption of Cellular Homeostasis: The lack of acidification in organelles like lysosomes impairs their function, leading to cellular stress.
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Cellular stress signals converge on the mitochondria, leading to the permeabilization of the outer mitochondrial membrane. This process is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak are activated, while anti-apoptotic members like Bcl-2 are inhibited.
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.[2]
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. This complex then activates the initiator caspase, caspase-9.[2]
-
Executioner Caspase Activation: Activated caspase-9 cleaves and activates executioner caspases, such as caspase-3.[2]
-
Execution of Apoptosis: Activated executioner caspases cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation, nuclear condensation, and the formation of apoptotic bodies.
Data Presentation
The following tables summarize representative quantitative data from flow cytometry analysis of cells treated with this compound A.
Table 1: Dose-Response of this compound A on Apoptosis Induction (24-hour treatment)
| This compound A Concentration (nM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 (Control) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 | 85.6 ± 3.5 | 8.1 ± 1.2 | 6.3 ± 1.0 |
| 25 | 68.3 ± 4.2 | 18.9 ± 2.5 | 12.8 ± 1.8 |
| 50 | 45.1 ± 5.1 | 35.4 ± 3.3 | 19.5 ± 2.4 |
| 100 | 22.7 ± 4.8 | 48.2 ± 4.1 | 29.1 ± 3.7 |
Table 2: Time-Course of Apoptosis Induction with 50 nM this compound A
| Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| 0 | 96.1 ± 1.8 | 2.1 ± 0.6 | 1.8 ± 0.4 |
| 6 | 88.3 ± 2.9 | 7.5 ± 1.1 | 4.2 ± 0.8 |
| 12 | 70.5 ± 3.8 | 19.8 ± 2.2 | 9.7 ± 1.5 |
| 24 | 45.1 ± 5.1 | 35.4 ± 3.3 | 19.5 ± 2.4 |
| 48 | 15.8 ± 4.3 | 40.1 ± 4.9 | 44.1 ± 5.2 |
Experimental Protocols
Protocol 1: Induction of Apoptosis with this compound A
This protocol describes the treatment of cultured cancer cells with this compound A to induce apoptosis.
Materials:
-
Cultured cells of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
This compound A stock solution (e.g., 10 µM in DMSO)
-
Vehicle control (DMSO)
-
Multi-well plates (e.g., 6-well or 12-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed the cells in a multi-well plate at a density that will allow for logarithmic growth during the experiment.
-
Allow the cells to adhere and resume growth for 24 hours.
-
Prepare serial dilutions of this compound A in complete cell culture medium to achieve the desired final concentrations (e.g., 10, 25, 50, 100 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound A concentration.
-
Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound A or the vehicle control.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
-
Following incubation, harvest the cells for flow cytometry analysis as described in Protocol 2. For adherent cells, use trypsinization and collect the supernatant to include any floating apoptotic cells.
Protocol 2: Flow Cytometry Analysis of Apoptosis using Annexin V and Propidium Iodide (PI) Staining
This protocol details the staining of this compound A-treated cells with Annexin V and PI for the quantification of apoptosis by flow cytometry.
Materials:
-
This compound A-treated and control cells (from Protocol 1)
-
Phosphate-Buffered Saline (PBS), cold
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Harvest the cells (including any floating cells) and transfer them to centrifuge tubes.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
Flow Cytometer Setup:
-
Excite Annexin V-FITC with a 488 nm laser and detect emission at ~530 nm.
-
Excite PI with a 488 nm laser and detect emission at >670 nm.
-
Set up a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the cell population of interest and exclude debris.
-
Create a dot plot of Annexin V-FITC fluorescence (x-axis) vs. PI fluorescence (y-axis).
-
Use unstained and single-stained controls to set up compensation and quadrants.
Interpretation of Results:
-
Lower-left quadrant (Annexin V- / PI-): Viable cells
-
Lower-right quadrant (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right quadrant (Annexin V+ / PI+): Late apoptotic or necrotic cells
-
Upper-left quadrant (Annexin V- / PI+): Primarily necrotic cells with compromised membrane integrity
Visualizations
Caption: this compound A-induced apoptotic signaling pathway.
Caption: Experimental workflow for apoptosis analysis.
References
Application Notes and Protocols for Assessing Concanamycin A's Effect on the Golgi Apparatus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin A is a potent and highly specific macrolide antibiotic that acts as an inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2] The V-ATPase is a proton pump responsible for acidifying intracellular compartments, including the Golgi apparatus and endosomes.[3] By inhibiting the V-ATPase, this compound A disrupts the pH gradient across the Golgi membrane, leading to a cascade of cellular effects. These effects include the swelling of Golgi cisternae, fragmentation of the Golgi ribbon, and the inhibition of protein trafficking and secretion.[3][4] These characteristics make this compound A a valuable tool for studying Golgi dynamics, protein secretion pathways, and the cellular consequences of Golgi stress.
This document provides detailed protocols for assessing the morphological and functional effects of this compound A on the Golgi apparatus using immunofluorescence microscopy and a secreted reporter protein assay.
Mechanism of Action of this compound A on the Golgi Apparatus
This compound A specifically binds to the V-ATPase proton pump located on the membranes of the Golgi apparatus. This binding event inhibits the pump's ability to translocate protons into the Golgi lumen, thereby disrupting the acidic environment necessary for proper Golgi function. The downstream consequences of V-ATPase inhibition include impaired protein sorting, processing, and transport, ultimately leading to observable morphological changes such as Golgi fragmentation.
References
- 1. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. researchgate.net [researchgate.net]
- 4. The V-ATPase inhibitors this compound A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Application of Concanamycin in Animal Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Concanamycin A is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), a proton pump essential for the acidification of intracellular organelles such as lysosomes and endosomes.[1] By disrupting this fundamental cellular process, this compound A has emerged as a valuable tool for in vivo research in various fields, including immunology, oncology, and neurobiology. Its ability to inhibit autophagy and modulate key signaling pathways provides a powerful mechanism to study and potentially treat a range of diseases.[2]
This document provides detailed application notes and protocols for the in vivo use of this compound A in animal models, with a focus on its application in immunology, and provides frameworks for its potential use in cancer and neurodegenerative disease research.
Mechanism of Action
This compound A exerts its biological effects by binding to the V(o) subunit c of the V-ATPase complex, thereby blocking proton translocation. This inhibition leads to an increase in the pH of intracellular compartments, impairing processes that rely on an acidic environment, such as protein degradation, receptor recycling, and autophagy.[3] The disruption of V-ATPase function also impacts several critical signaling pathways, including mTOR, Wnt/β-catenin, and Notch, which are pivotal in cell growth, proliferation, and differentiation.[1][4]
Diagram of this compound A's Primary Cellular Impact
Caption: this compound A inhibits V-ATPase, disrupting lysosomal acidification and key signaling pathways.
In Vivo Applications and Protocols
T-Cell Mediated Hepatitis Induction in Mice
This compound A has been demonstrated to induce T-cell mediated hepatitis in mice, providing a model to study inflammatory liver injury.[5]
Quantitative Data Summary
| Animal Model | Dosage | Administration Route | Key Findings | Reference |
| Wild-type mice | 15 mg/kg | Intravenous (IV) | Induces significant liver injury, characterized by increased serum transaminase levels, inflammatory cell infiltration, and hepatocyte apoptosis. | [5] |
Experimental Protocol
Materials:
-
This compound A
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline)[6][7]
-
Wild-type mice (e.g., C57BL/6)
-
Sterile syringes and needles (27G or smaller)
-
Standard laboratory equipment for intravenous injections
Procedure:
-
Preparation of this compound A Solution:
-
Due to its poor water solubility, this compound A should be dissolved in a suitable vehicle. A commonly used formulation for in vivo administration of hydrophobic compounds is a mixture of DMSO, PEG300, Tween-80, and saline.[6][7]
-
To prepare a 1.5 mg/mL stock solution for a 15 mg/kg dose in a 20g mouse (assuming a 200 µL injection volume):
-
Dissolve the required amount of this compound A in DMSO (10% of the final volume).
-
Add PEG300 (40% of the final volume) and mix thoroughly.
-
Add Tween-80 (5% of the final volume) and mix.
-
Finally, add saline (45% of the final volume) to reach the desired concentration and mix until a clear solution is obtained.
-
-
Prepare the solution fresh on the day of the experiment.
-
-
Animal Dosing:
-
Administer a single dose of 15 mg/kg this compound A intravenously via the tail vein.[5]
-
A control group should receive an equivalent volume of the vehicle alone.
-
-
Post-injection Monitoring and Analysis:
-
Monitor the animals for any adverse effects.
-
Sacrifice mice at desired time points (e.g., 10 and 24 hours post-injection) to collect blood and liver tissue.[5]
-
Analyze serum for liver enzyme levels (e.g., ALT, AST).
-
Process liver tissue for histological analysis (e.g., H&E staining) to assess inflammation and apoptosis.
-
Experimental Workflow
Caption: Experimental workflow for inducing T-cell mediated hepatitis in mice using this compound A.
Cancer Xenograft Models (Proposed Protocol)
Based on its mechanism of action, this compound A holds potential as an anti-cancer agent. The following is a proposed protocol for evaluating its efficacy in a mouse xenograft model.
Quantitative Data Summary (Hypothetical)
| Animal Model | Cell Line | Dosage | Administration Route | Key Findings |
| Nude mice | Human cancer cell line (e.g., PC-3, A549) | 1-5 mg/kg | Intraperitoneal (IP) or Intravenous (IV) | Dose-dependent reduction in tumor volume and weight. |
Experimental Protocol
Materials:
-
This compound A
-
Vehicle (as described above)
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
-
Animal Randomization and Dosing:
-
Randomize mice into control and treatment groups.
-
Based on the known toxicity (lethal dose of 1 mg/kg via IP), a starting dose in the range of 0.1-0.5 mg/kg administered every other day or twice a week via IP or IV injection is recommended. Dose-escalation studies may be necessary to determine the maximum tolerated dose.
-
The control group should receive vehicle only.
-
-
Tumor Measurement and Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = (width² x length)/2).
-
Monitor animal body weight and overall health.
-
-
Endpoint Analysis:
-
At the end of the study, sacrifice the mice, and excise and weigh the tumors.
-
Tumor tissue can be used for further analysis (e.g., histology, Western blotting for autophagy markers like LC3-II).
-
Experimental Workflow
Caption: Proposed workflow for evaluating the anti-tumor efficacy of this compound A in a xenograft model.
Neurodegenerative Disease Models (Exploratory Application)
The role of autophagy in neurodegenerative diseases like Alzheimer's and Parkinson's is complex. This compound A can be used to investigate the consequences of autophagy inhibition in these disease models.
Experimental Protocol (General Framework)
Animal Models:
-
Alzheimer's Disease: Transgenic mice expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations (e.g., 5XFAD, APPSWE).
-
Parkinson's Disease: Toxin-induced models (e.g., MPTP or 6-OHDA) or genetic models (e.g., α-synuclein transgenic mice).
Procedure:
-
Dosing Regimen:
-
Due to the chronic nature of these diseases, a lower, well-tolerated dose administered over a longer period would be necessary. Starting doses could be in the range of 0.05-0.2 mg/kg administered 2-3 times per week via IP injection. Careful monitoring for toxicity is crucial.
-
-
Behavioral and Cognitive Assessment:
-
Perform behavioral tests relevant to the disease model (e.g., Morris water maze for Alzheimer's, rotarod test for Parkinson's) to assess cognitive and motor function.
-
-
Biochemical and Histological Analysis:
-
At the end of the study, collect brain tissue for analysis of disease-specific markers (e.g., Aβ plaques and tau pathology in Alzheimer's, dopaminergic neuron loss in Parkinson's) and markers of autophagy (LC3-II).
-
Inflammatory Arthritis Models (Proposed Protocol)
Given its effects on immune cells, this compound A could be investigated for its anti-inflammatory properties in models of rheumatoid arthritis.
Animal Model:
-
Collagen-induced arthritis (CIA) in DBA/1 mice is a widely used model that shares features with human rheumatoid arthritis.[8]
Procedure:
-
Induction of Arthritis:
-
Induce arthritis by immunization with type II collagen emulsified in complete Freund's adjuvant.
-
-
Treatment Protocol:
-
Once arthritis is established (as determined by clinical scoring of paw swelling), begin treatment with this compound A.
-
A starting dose of 0.1-0.5 mg/kg administered IP every other day could be evaluated.
-
-
Assessment of Inflammation:
-
Monitor clinical signs of arthritis (paw swelling, erythema) and assign a clinical score.
-
At the end of the study, collect joint tissue for histological analysis of inflammation and cartilage/bone erosion.
-
Measure levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in the serum or joint tissue.[3]
-
Signaling Pathways Modulated by this compound A
V-ATPase and mTOR Signaling
V-ATPase is a crucial component of the amino acid sensing machinery that activates mTORC1 on the lysosomal surface. By inhibiting V-ATPase, this compound A can lead to the inactivation of mTORC1, a master regulator of cell growth and autophagy.[2][9][10]
Caption: this compound A inhibits V-ATPase, leading to mTORC1 inactivation and subsequent induction of autophagy.
V-ATPase and Wnt/β-catenin Signaling
The Wnt/β-catenin pathway is critical for development and tissue homeostasis. V-ATPase activity is implicated in the regulation of this pathway, and its inhibition can lead to reduced β-catenin levels and signaling.[3][11][12]
Caption: Inhibition of V-ATPase by this compound A can disrupt Wnt/β-catenin signaling.
V-ATPase and Notch Signaling
Notch signaling, which governs cell fate decisions, is dependent on endosomal trafficking and acidification for proper receptor processing and activation. Inhibition of V-ATPase by this compound A can therefore disrupt Notch signaling.[1][5]
Caption: this compound A can impair Notch signaling by inhibiting the V-ATPase-dependent acidification of endosomes.
Conclusion
This compound A is a versatile and potent tool for in vivo research, enabling the study of fundamental cellular processes and their roles in various diseases. The protocols and information provided herein offer a foundation for researchers to design and execute in vivo studies using this compound A in animal models of inflammation, cancer, and neurodegeneration. Careful consideration of dosage, administration route, and potential toxicity is essential for successful and reproducible experimental outcomes.
References
- 1. Regulation of beta-catenin signaling in the Wnt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Joint cytokine quantification in two rodent arthritis models: kinetics of expression, correlation of mRNA and protein levels and response to prednisolone treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of AMPK activity in mice by measuring activator-induced glucose uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chondrex.com [chondrex.com]
- 9. Cytokines in the Pathogenesis of Rheumatoid Arthritis and Collagen-Induced Arthritis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. assaygenie.com [assaygenie.com]
- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. transpharmation.com [transpharmation.com]
Application Notes and Protocols: Measuring Autophagic Flux with Concanamycin A and Tandem Fluorescent LC3
Audience: Researchers, scientists, and drug development professionals.
Introduction
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis.[1] The accurate measurement of autophagic activity, termed autophagic flux, is essential for understanding its role in health and disease. A static measurement of autophagosomes can be misleading, as an accumulation of these vesicles can indicate either an induction of autophagy or a blockage in their degradation.[2][3] This document provides a detailed guide to a robust method for measuring autophagic flux using a tandem fluorescent-tagged LC3 (mRFP-GFP-LC3) reporter in combination with Concanamycin A, a potent inhibitor of lysosomal degradation.
The tandem fluorescent LC3 reporter is a powerful tool that leverages the different pH sensitivities of Green Fluorescent Protein (GFP) and a red fluorescent protein (RFP), such as mCherry or mRFP.[4][5] In the neutral environment of the autophagosome, both GFP and RFP are fluorescent, resulting in yellow puncta.[5][6] Upon fusion with the acidic lysosome to form an autolysosome, the GFP fluorescence is quenched, while the acid-stable RFP continues to fluoresce, appearing as red-only puncta.[4][5][6] This allows for the direct visualization and quantification of autophagosome formation and maturation into autolysosomes.
This compound A is a specific inhibitor of vacuolar H+-ATPase (V-ATPase), an enzyme essential for the acidification of lysosomes.[7][8][9] By inhibiting lysosomal acidification, this compound A prevents the degradation of autophagosomes that have fused with lysosomes, leading to an accumulation of autolysosomes.[8][10] This controlled blockage allows for a more accurate assessment of the rate of autophagosome delivery to the lysosome, a key measure of autophagic flux.
Principle of the Assay
The combination of the tandem fluorescent LC3 reporter and this compound A allows for a dynamic and quantitative assessment of autophagic flux. An increase in both yellow (autophagosomes) and red (autolysosomes) puncta suggests an induction of autophagy.[4][11] Conversely, a blockage in the pathway, for instance, at the fusion step, would lead to an accumulation of yellow puncta with a concurrent decrease in red puncta.[4] By comparing the number and intensity of red puncta in the presence and absence of this compound A, one can quantify the rate of autophagosome delivery to the lysosome.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of tandem fluorescent LC3 and this compound A in the autophagy pathway.
Caption: Experimental workflow for measuring autophagic flux.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Notes |
| This compound A Concentration | 10 - 100 nM | The optimal concentration should be determined empirically for each cell line to inhibit lysosomal degradation without causing significant cytotoxicity.[8] A common starting concentration is 50 nM. |
| This compound A Incubation Time | 2 - 6 hours | Incubation time should be sufficient to allow for the accumulation of autolysosomes. Longer incubation times may lead to secondary effects. |
| Autophagy Inducer (e.g., Rapamycin) | 100 nM - 1 µM | Used as a positive control for autophagy induction.[12] |
| Autophagy Inhibitor (e.g., 3-Methyladenine) | 5 - 10 mM | Used as a negative control to inhibit autophagosome formation.[9] |
| Cell Seeding Density | 60-80% confluency at time of experiment | This ensures healthy cells and prevents artifacts from over-confluency.[13] |
| Transfection/Transduction | Lentiviral transduction is recommended for stable expression. | Stable cell lines provide more consistent results compared to transient transfection. |
Experimental Protocols
A. Generation of Stable Cell Lines Expressing Tandem Fluorescent LC3
-
Vector Selection: Obtain a lentiviral vector encoding mRFP-GFP-LC3 (or mCherry-EGFP-LC3).
-
Lentivirus Production: Produce high-titer lentivirus in a packaging cell line (e.g., HEK293T) according to standard protocols.
-
Transduction: Transduce the target cell line with the lentivirus at a low multiplicity of infection (MOI) to ensure single viral integration per cell.
-
Selection: Select for transduced cells using the appropriate antibiotic resistance marker present on the vector.
-
Validation: Validate the stable cell line by fluorescence microscopy to confirm the expression and correct localization of the tandem fluorescent LC3 protein. Under basal conditions, the fluorescence should be diffuse in the cytoplasm with a few puncta.
B. Autophagic Flux Assay Protocol
-
Cell Seeding:
-
Seed the stable tandem fluorescent LC3-expressing cells onto glass-bottom dishes or coverslips suitable for fluorescence microscopy.
-
Culture the cells in complete medium until they reach 60-80% confluency.[13]
-
-
Treatment:
-
Prepare fresh working solutions of your experimental compounds and this compound A in pre-warmed complete cell culture medium.
-
Experimental Groups:
-
Vehicle control (e.g., DMSO)
-
Experimental compound alone
-
Experimental compound + this compound A (e.g., 50 nM)
-
This compound A alone (e.g., 50 nM)
-
Positive control (e.g., Rapamycin)
-
Negative control (e.g., 3-Methyladenine)
-
-
Remove the existing medium from the cells and gently add the treatment media.
-
Incubate the cells for the desired time period (e.g., 4 hours).
-
-
Cell Fixation and Mounting:
-
After incubation, gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.[5][13]
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
C. Image Acquisition and Analysis
-
Microscopy:
-
Image the cells using a confocal or high-resolution wide-field fluorescence microscope.
-
Use appropriate filter sets for detecting GFP (excitation ~488 nm, emission ~509 nm) and mRFP/mCherry (excitation ~587 nm, emission ~610 nm).[5][14]
-
Acquire images from multiple random fields of view for each experimental condition to ensure representative data.
-
-
Image Quantification:
-
Use image analysis software such as ImageJ/Fiji or CellProfiler to quantify the number of puncta.[13]
-
Puncta Identification:
-
Autophagosomes: Identify puncta that are positive for both GFP and mRFP/mCherry (yellow puncta).
-
Autolysosomes: Identify puncta that are positive for mRFP/mCherry but negative for GFP (red-only puncta).
-
-
Data Normalization:
-
Count the number of yellow and red puncta per cell.
-
Calculate the average number of puncta per cell for each condition.
-
Autophagic flux can be represented as the number of red puncta or the ratio of red to yellow puncta. An increase in the number of red puncta upon this compound A treatment is indicative of active autophagic flux.
-
-
Troubleshooting
| Issue | Possible Cause | Solution |
| High background fluorescence | Overexpression of the tandem LC3 construct. | Generate a stable cell line with lower expression levels or use a weaker promoter. |
| No red puncta observed | Blockage in autophagosome-lysosome fusion; lysosomal dysfunction. | Use positive controls like rapamycin (B549165) to ensure the pathway is functional. Check the health of the cells. |
| Predominantly red puncta under basal conditions | High basal autophagy; rapid maturation of autophagosomes. | This may be characteristic of the cell line. Ensure proper negative controls are included. |
| Cell death with this compound A | Concentration is too high or incubation is too long. | Perform a dose-response and time-course experiment to determine the optimal non-toxic conditions. |
| Inconsistent puncta formation | Inconsistent cell density or health. | Maintain consistent cell culture practices and ensure cells are in a logarithmic growth phase.[5] |
By following these detailed protocols and guidelines, researchers can effectively utilize the tandem fluorescent LC3 reporter system in conjunction with this compound A to obtain reliable and quantitative measurements of autophagic flux, providing valuable insights into this crucial cellular process.
References
- 1. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 2. Direct quantification of autophagic flux by a single molecule-based probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best way to quantitatively measure Autophagic Flux, Novus Biologicals [novusbio.com]
- 4. blog.addgene.org [blog.addgene.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor this compound A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H+-ATPase inhibitor this compound A and the autophagy-related protein Atg8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Monitoring autophagic flux by an improved tandem fluorescent-tagged LC3 (mTagRFP-mWasabi-LC3) reveals that high-dose rapamycin impairs autophagic flux in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. proteolysis.jp [proteolysis.jp]
- 14. Quantification of autophagy flux in isolated mouse skeletal muscle fibers with overexpression of fluorescent protein mCherry-EGFP-LC3 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Concanamycin A Autophagy Experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Concanamycin A in autophagy experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound A in autophagy studies?
This compound A is a potent and specific inhibitor of Vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPase is a proton pump responsible for acidifying intracellular compartments like lysosomes and vacuoles.[1][3] By inhibiting V-ATPase, this compound A prevents the acidification of lysosomes.[2][4] This inhibition blocks the fusion of autophagosomes with lysosomes to form autolysosomes and inhibits the degradative activity of lysosomal hydrolases, which require an acidic environment to function.[3][4] This leads to an accumulation of autophagosomes, allowing for the study of autophagic flux.[5][6][7]
Q2: My cells are showing signs of toxicity after this compound A treatment. What could be the cause and how can I mitigate it?
High concentrations or prolonged exposure to this compound A can lead to cellular toxicity and apoptosis.[1][4] Off-target effects, although less characterized than for Bafilomycin A1, could also contribute to toxicity.[8]
Troubleshooting Steps:
-
Optimize Concentration: Perform a dose-response experiment to determine the minimal concentration of this compound A that effectively blocks autophagic flux in your specific cell type. Effective concentrations can range from nanomolar to low micromolar depending on the cell line.[9][10]
-
Reduce Treatment Time: Shorten the incubation period. A time course experiment can help identify the earliest time point at which autophagosome accumulation can be detected.
-
Check Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding cytotoxic levels (typically <0.1%).[11]
-
Monitor Cell Viability: Use a cell viability assay (e.g., MTT or Trypan Blue exclusion) in parallel with your autophagy experiment to monitor toxicity.
Q3: I am not observing an accumulation of LC3-II after treating my cells with this compound A. What are the possible reasons?
Several factors could lead to a lack of LC3-II accumulation:
-
Inactive Compound: this compound A solutions can be unstable.[2] Ensure it has been stored correctly (lyophilized at -20°C, desiccated; in solution at -20°C for up to one month) and avoid multiple freeze-thaw cycles.[1][11] It is recommended to prepare fresh solutions or use small aliquots.[2]
-
Insufficient Concentration: The concentration of this compound A may be too low for your cell type. Titrate the concentration to find the optimal inhibitory level.[10]
-
Low Basal Autophagy: The basal level of autophagy in your cells might be too low to detect a significant accumulation of LC3-II. Consider including a positive control for autophagy induction (e.g., starvation by incubating in EBSS, or treatment with rapamycin) alongside the this compound A treatment.
-
Timing Issues: The time point of analysis may be too early. Perform a time-course experiment to determine the optimal duration for autophagosome accumulation.
-
Experimental Protocol: Review your Western blot protocol for LC3 detection. Ensure efficient protein transfer and use an antibody validated for detecting both LC3-I and LC3-II.
Q4: How do I interpret my autophagic flux data when using this compound A?
Autophagic flux is the measure of the entire process of autophagy, from autophagosome formation to degradation.[12][13] An increase in the number of autophagosomes (and therefore LC3-II levels) alone is not sufficient to conclude that autophagy is induced; it could also mean there is a blockage in the degradation step.[13][14]
By using this compound A, you are intentionally blocking the degradation step. Therefore, the accumulation of LC3-II in the presence of this compound A compared to a vehicle control reflects the amount of LC3-II that would have been degraded, providing a measure of autophagic flux.[15][16]
-
Increased Flux: If a treatment condition (e.g., a drug of interest) leads to a greater accumulation of LC3-II in the presence of this compound A compared to this compound A alone, it indicates an increase in autophagic flux.
-
Decreased Flux: If a treatment condition results in less LC3-II accumulation in the presence of this compound A, it suggests a decrease in autophagic flux.
Q5: What is the difference between this compound A and Bafilomycin A1? Which one should I choose?
Both this compound A and Bafilomycin A1 are specific inhibitors of V-ATPase and function similarly in autophagy experiments.[4][6][17] However, there are some key differences:
-
Potency: this compound A is generally considered to be a more potent inhibitor of V-ATPase than Bafilomycin A1.[8][18][19]
-
Specificity: Both are highly specific for V-ATPase.[8]
-
Off-Target Effects: Bafilomycin A1 has been reported to have off-target effects, such as acting as a potassium ionophore and impairing mitochondrial function, particularly at higher concentrations.[8] The off-target profile of this compound A is less extensively characterized.[8]
The choice between them may depend on the specific experimental requirements. This compound A might be advantageous for achieving complete inhibition at lower concentrations.[8]
Data Summary Tables
Table 1: this compound A Properties
| Property | Value | Source(s) |
| Molecular Weight | 866.1 g/mol | [1] |
| Purity | >98% | [1][11] |
| Solubility | DMSO (up to 50 mg/ml), Chloroform, Methanol, Ethanol, Acetone, Ethyl Acetate | [11][18] |
| Storage (Lyophilized) | -20°C, desiccated, stable for 24 months | [1] |
| Storage (In Solution) | -20°C in DMSO, use within 1 month. Avoid multiple freeze-thaw cycles. | [1][11] |
Table 2: Recommended Concentration Ranges for Autophagy Inhibition
| Cell Type | Effective Concentration | Source(s) |
| Tobacco BY-2 Cells | 0.1 µM | [10] |
| Chlamydomonas | 0.1 µM | [10] |
| Arabidopsis | 1 µM | [20][21] |
| Human Colorectal Cancer Cells | Nanomolar concentrations | [9] |
| Human Prostate Cancer Cells | Nanomolar concentrations | [9] |
| General Mammalian Cells | Empirically determine, often in the nanomolar range. | [22] |
Note: The optimal concentration should be empirically determined for each cell type and experimental condition.
Experimental Protocols
Protocol 1: LC3 Turnover Assay by Western Blotting
This protocol is used to measure autophagic flux by detecting the accumulation of the lipidated form of LC3 (LC3-II) in the presence of an autophagy inhibitor like this compound A.[15][16][23]
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)
-
This compound A stock solution (in DMSO)
-
Drug/treatment of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 12-15% acrylamide)
-
PVDF membrane
-
Primary antibody against LC3
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Treatment:
-
Divide cells into at least four groups:
-
Vehicle control (untreated)
-
Treatment of interest alone
-
This compound A alone
-
Treatment of interest + this compound A
-
-
Treat cells with your compound of interest for the desired duration.
-
For the final 2-4 hours of the experiment, add this compound A to the designated wells at a pre-determined optimal concentration.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary anti-LC3 antibody.
-
Wash and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
Strip the membrane and re-probe for a loading control.
-
-
Data Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
Normalize LC3-II levels to the loading control.
-
Autophagic flux can be estimated by subtracting the normalized LC3-II level in the absence of this compound A from the level in its presence for each condition.
-
Visualizations
References
- 1. This compound A | Cell Signaling Technology [cellsignal.com]
- 2. selleckchem.com [selleckchem.com]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor this compound A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. researchgate.net [researchgate.net]
- 11. astorscientific.us [astorscientific.us]
- 12. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Guidelines for the use and interpretation of assays for monitoring autophagy (3rd edition) • Neurobiologie • Fachbereich Biologie, Chemie, Pharmazie [bcp.fu-berlin.de]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. Methods for the Detection of Autophagy in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The V-ATPase inhibitors this compound A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. Inhibitory effect of modified bafilomycins and concanamycins on P- and V-type adenosinetriphosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Discovery of pan autophagy inhibitors through a high-throughput screen highlights macroautophagy as an evolutionarily conserved process across 3 eukaryotic kingdoms - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Degradation of Oxidized Proteins by Autophagy during Oxidative Stress in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Inhibitors of V-type ATPases, bafilomycin A1 and this compound A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Turnover of Lipidated LC3 and Autophagic Cargoes in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Concanamycin A Concentration
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of Concanamycin A to achieve desired experimental outcomes while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound A?
This compound A is a potent and highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2][3][4][5][6] V-ATPases are proton pumps essential for acidifying various intracellular compartments such as lysosomes, endosomes, and the Golgi apparatus.[2][6] By inhibiting V-ATPase, this compound A disrupts these acidification processes, which can interfere with cellular functions like protein degradation, receptor recycling, and autophagy, ultimately leading to a cascade of downstream effects.[2][6]
Q2: What are the expected cytotoxic effects of this compound A?
The cytotoxic properties of this compound A are a direct result of its V-ATPase inhibitory function.[2] Disruption of the pH balance within intracellular organelles interferes with critical cellular processes, which can culminate in cell death.[2] Studies have shown that this compound A can induce apoptosis, evidenced by an increase in fragmented DNA and the number of cells with hypodiploid DNA.[3]
Q3: What is a recommended starting concentration for this compound A?
The effective concentration of this compound A can vary significantly depending on the cell line and the experimental goals. However, it is generally active at nanomolar concentrations.[7] For many cell lines, concentrations in the low nanomolar range (e.g., 1-10 nM) are sufficient to inhibit V-ATPase.[1][8][9] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q4: How should I prepare and store this compound A?
This compound A is typically supplied as a lyophilized powder.[3] To prepare a stock solution, it should be dissolved in a suitable solvent, such as DMSO.[3][10] For example, to create a 20 μM stock, you can reconstitute 20 μg of powder in 1.15 mL of DMSO.[3] It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[3][10] The lyophilized powder should be stored at -20°C and is stable for up to 24 months.[3] Once in solution, it should be stored at -20°C and used within one month to maintain potency.[3]
Troubleshooting Guide
Issue 1: High cell death observed even at low concentrations of this compound A.
-
Possible Cause: High sensitivity of the cell line to V-ATPase inhibition.
-
Solution: Perform a detailed dose-response curve starting from a very low concentration (e.g., 0.1 nM) and with shorter incubation times (e.g., 6, 12, 24 hours) to identify a non-toxic working concentration.
-
-
Possible Cause: Solvent (DMSO) toxicity.
-
Solution: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically below 0.5%, and include a vehicle-only control in your experiments.[2]
-
Issue 2: No observable effect at standard nanomolar concentrations.
-
Possible Cause: The compound may have degraded.
-
Possible Cause: The specific cell line may be less sensitive.
-
Solution: Increase the concentration range in your dose-response experiment and consider longer incubation periods (e.g., 48 or 72 hours).[2]
-
-
Possible Cause: The chosen assay is not sensitive enough to detect the effect.
-
Solution: Consider using a more sensitive assay or a combination of assays to measure the desired outcome. For cytotoxicity, you can use methods like MTT, trypan blue exclusion, or fluorescence-based live/dead staining.[2]
-
Issue 3: Inconsistent results between experiments.
-
Possible Cause: Variability in cell seeding density.
-
Solution: Ensure a consistent number of cells are plated for each experiment.[2]
-
-
Possible Cause: Cells are not in a healthy growth phase.
-
Solution: Use cells that are in the logarithmic growth phase and ensure they are not over-confluent before starting the experiment.[2]
-
-
Possible Cause: Inconsistent timing of treatment and analysis.
-
Solution: Standardize the timing of compound addition and the subsequent assays to ensure reproducibility.[2]
-
Data Presentation
Table 1: Recommended Concentration Ranges of this compound A for Various Applications
| Application | Cell Type | Concentration Range | Incubation Time | Reference(s) |
| V-ATPase Inhibition | Yeast | IC50: 9.2 nM | Not Specified | [4][11] |
| Inhibition of Lysosomal Acidification | Rat Liver Lysosomes | IC50: 0.061 nM | Not Specified | [9] |
| Inhibition of NO Production | LPS-stimulated Macrophages | 3-50 nM | 16 hours | [9] |
| Induction of Apoptosis | Murine Cells | Not Specified | Not Specified | [3] |
| Inhibition of Cancer Cell Invasion | Prostate Cancer Cells | Nanomolar concentrations | Not Specified | [1] |
| Cell Cycle Arrest | HMEC-1 | >3 nM | 48 hours | [12] |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Concentration (IC50) of this compound A using an MTT Assay
This protocol provides a method to assess the concentration of this compound A that inhibits the growth of a cell population by 50% (IC50).
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound A
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight in a humidified incubator at 37°C with 5% CO2.[2]
-
Compound Treatment: Prepare serial dilutions of this compound A in fresh culture medium.[2] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound A.[2] Include a vehicle control with the same final concentration of DMSO as the treated wells.[2]
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]
Visualizations
Caption: Experimental workflow for optimizing this compound A concentration.
Caption: Signaling pathway of this compound A-induced cytotoxicity.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound A | Cell Signaling Technology [cellsignal.com]
- 4. This compound A | H+-ATPase | Tocris Bioscience [tocris.com]
- 5. This compound A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. benchchem.com [benchchem.com]
- 7. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. rndsystems.com [rndsystems.com]
- 12. researchgate.net [researchgate.net]
Concanamycin A off-target effects on Golgi apparatus
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for researchers utilizing Concanamycin A, focusing on its off-target effects on the Golgi apparatus. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and comparative data to ensure the accuracy and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I treated my cells with this compound A and observed significant swelling and vacuolation of the Golgi apparatus. Is this an expected off-target effect?
A1: Yes, this is a well-documented effect. This compound A is a potent inhibitor of the vacuolar-type H+-ATPase (V-ATPase), which is crucial for maintaining the acidic pH of the Golgi lumen. Inhibition of this proton pump disrupts the ion gradient, leading to osmotic imbalance and subsequent swelling or "massive vacuolation" of the Golgi cisternae.[1][2][3] This effect has been observed in various cell types, including plant and animal cells.[1][2]
Q2: My Golgi morphology appears fragmented and the cisternae look bent after this compound A treatment. Why does this happen?
A2: This is also a known consequence of V-ATPase inhibition by this compound A. The proper structure and function of the Golgi, particularly the trans-Golgi network (TGN), rely on the pH gradient maintained by V-ATPase.[2] Disruption of this gradient can lead to several morphological changes, including the bending of cisternae, swelling of their ends, and the fragmentation of Golgi stacks into smaller, dispersed elements or vesicle aggregates.[2][4]
Q3: How can I be sure the effects I'm seeing are specific to V-ATPase inhibition and not another off-target effect?
A3: this compound A is highly specific for V-ATPases, showing over 2000-fold selectivity compared to other ATPases.[5] However, to confirm that the observed Golgi disruption is due to V-ATPase inhibition, you can perform several control experiments:
-
Use a different V-ATPase inhibitor: Treating cells with Bafilomycin A1 should induce similar, though not identical, Golgi phenotypes.[1][3]
-
Genetic knockdown: Use shRNA or CRISPR to reduce the expression of a key V-ATPase subunit. This should mimic the pharmacological effects of this compound A.[6]
-
pH neutralization control: Using weak bases like ammonium (B1175870) chloride (NH₄Cl) can also raise the luminal pH of organelles. However, studies have shown that while NH₄Cl blocks acidification, it does not typically cause the profound morphological disruption and formation of mixed organelles seen with this compound A, suggesting the V-ATPase protein itself has a structural or sorting role beyond just proton pumping.[6]
Q4: I'm observing significant cytotoxicity and apoptosis. Is this related to the Golgi disruption?
A4: Yes, V-ATPase inhibition by this compound A is known to induce apoptosis in several cell lines.[7][8] The mechanism is linked to the crucial role of V-ATPase in multiple cellular processes, including autophagy, protein degradation, and receptor recycling. Disruption of Golgi function and trafficking contributes to overall cellular stress, which can trigger programmed cell death pathways. The effect can be particularly pronounced in activated CD8+ CTLs.[7]
Q5: What is the difference between this compound A and Bafilomycin A1 in terms of their effects on the Golgi?
A5: Both are specific V-ATPase inhibitors that cause Golgi swelling and fragmentation.[1][3] However, there are key differences:
-
Potency: this compound A is generally considered to be a more potent inhibitor of V-ATPase than Bafilomycin A1.
-
Off-Target Effects: Bafilomycin A1 has a well-characterized off-target effect as a potassium ionophore, which can impair mitochondrial function, uncouple oxidative phosphorylation, and cause mitochondrial swelling, especially at higher concentrations.[9] The known off-target effects of this compound A are less extensively characterized, but it is generally considered to have fewer effects on mitochondria that are independent of V-ATPase inhibition.[9]
Quantitative Data Summary
V-ATPase Inhibitory Potency
This table summarizes the IC₅₀ values for this compound A against V-ATPases from different sources. Lower values indicate higher potency.
| Inhibitor | Target Enzyme | IC₅₀ (nM) | Comments |
| This compound A | Yeast V-type H⁺-ATPase | 9.2 | Highly potent and selective. |
| This compound A | (General) | Low nanomolar | Effective concentrations for cell-based assays typically range from 10-100 nM.[10] |
| Bafilomycin A1 | (General) | Low nanomolar | Potent, but generally considered less potent than this compound A. |
Comparison of Cellular Effects: this compound A vs. Bafilomycin A1
| Feature | This compound A | Bafilomycin A1 |
| Primary Target | Vacuolar H⁺-ATPase (V-ATPase) | Vacuolar H⁺-ATPase (V-ATPase) |
| Golgi Morphology | Induces swelling, vacuolation, fragmentation, and cisternae bending.[2] | Induces Golgi swelling.[3] |
| Protein Trafficking | Blocks intracellular translocation of viral glycoproteins before Golgi arrival. | Similar disruption of secretory and endocytic pathways.[6] |
| Autophagy | Inhibits autophagic flux by preventing autophagosome-lysosome fusion.[10] | Inhibits autophagic flux.[1] |
| Known Off-Target Effects | Less characterized; considered more specific to V-ATPase.[9] | Acts as a K⁺ ionophore, impairs mitochondrial function, and can uncouple oxidative phosphorylation.[1][9] |
Visualized Pathways and Workflows
Mechanism of Golgi Disruption by this compound A
Caption: Mechanism of this compound A-induced Golgi disruption.
Experimental Workflow for Assessing Golgi Morphology
Caption: Workflow for analyzing this compound A's effect on Golgi.
Logic Diagram: this compound A vs. Bafilomycin A1
Caption: Comparison of this compound A and Bafilomycin A1 effects.
Experimental Protocols
Protocol 1: Immunofluorescence Staining for Golgi Morphology
This protocol details how to visualize the Golgi apparatus in cultured cells to assess morphological changes after this compound A treatment.
Materials:
-
Cells cultured on sterile glass coverslips in a 24-well plate.
-
This compound A (stock solution in DMSO).
-
Vehicle control (DMSO).
-
Phosphate-Buffered Saline (PBS).
-
4% Paraformaldehyde (PFA) in PBS for fixation.
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS.
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% normal goat serum in PBS.
-
Primary antibody: Anti-GM130 (mouse or rabbit monoclonal) diluted in Blocking Buffer.
-
Secondary antibody: Goat anti-mouse/rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488) diluted in Blocking Buffer.
-
Nuclear stain: DAPI or Hoechst 33342 (1 µg/mL in PBS).
-
Mounting medium.
Procedure:
-
Cell Treatment: Treat cells with the desired concentration of this compound A (e.g., 50-100 nM) and a corresponding volume of DMSO for the vehicle control. Incubate for the desired time (e.g., 2-6 hours).
-
Fixation: Gently wash the cells 3 times with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.
-
Washing: Wash the cells 3 times with PBS, 5 minutes per wash.
-
Permeabilization: Add Permeabilization Buffer and incubate for 10-15 minutes. This step is necessary for intracellular targets like the Golgi.
-
Blocking: Wash 3 times with PBS. Add Blocking Buffer and incubate for 1 hour at room temperature to reduce non-specific antibody binding.[11]
-
Primary Antibody Incubation: Dilute the anti-GM130 primary antibody to its optimal concentration in Blocking Buffer. Remove the blocking solution and add the primary antibody solution to the coverslips. Incubate for 2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells 4 times with PBS to remove unbound primary antibody.
-
Secondary Antibody Incubation: Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. Add it to the coverslips and incubate for 1 hour at room temperature, protected from light.
-
Nuclear Staining & Final Washes: Add the DAPI or Hoechst solution and incubate for 10 minutes. Wash the cells 4 times with PBS, protected from light.
-
Mounting: Carefully mount the coverslips onto glass slides using a drop of mounting medium. Seal the edges with nail polish and allow to dry.
-
Imaging: Visualize the slides using a confocal microscope. Capture Z-stacks for 3D analysis of Golgi structure.
Protocol 2: Quantification of Golgi Fragmentation
This protocol provides a basic workflow for quantifying Golgi morphology from immunofluorescence images using software like ImageJ/Fiji or CellProfiler.[12][13]
-
Image Acquisition: Acquire multi-channel Z-stack images (DAPI for nuclei, Alexa 488 for Golgi). Ensure imaging settings (laser power, gain) are consistent across all samples.
-
Pre-processing (ImageJ/Fiji):
-
Create a maximum intensity projection from the Z-stack for the Golgi channel.
-
Apply a background subtraction method (e.g., Rolling Ball) to reduce noise.
-
-
Segmentation:
-
Nuclei: Use the DAPI channel to automatically identify and segment individual nuclei. This defines the boundary for each cell.
-
Golgi: Use the Golgi channel (e.g., GM130) to apply a threshold (e.g., Otsu's method) to create a binary mask of the Golgi structures within each cell.
-
-
Measurement:
-
Use the "Analyze Particles" or equivalent function to measure parameters for the Golgi mask within each cell's boundary.
-
Key Parameters:
-
Fragment Count: The number of distinct Golgi objects per cell. An increase indicates fragmentation.
-
Total Golgi Area: The sum of the areas of all Golgi objects in a cell.
-
Compactness/Dispersion: Measure the standard deviation of the distances of all Golgi pixels from the Golgi's center of mass. A higher value indicates greater dispersion.[13]
-
-
-
Data Analysis: Export the measurements for hundreds of cells per condition. Perform statistical analysis (e.g., t-test or ANOVA) to compare the vehicle control group with the this compound A-treated group.
Protocol 3: Sample Preparation for Transmission Electron Microscopy (TEM)
TEM provides ultrastructural detail of Golgi cisternae. This is a general outline, as specific steps can vary.[6][7]
-
Cell Culture & Treatment: Grow cells in a culture dish and treat with this compound A or vehicle control.
-
Primary Fixation: Gently wash cells with PBS. Fix with a solution containing 2.5% glutaraldehyde (B144438) in a cacodylate buffer for at least 1 hour at 4°C.[6]
-
Cell Harvesting: Gently scrape the cells and pellet them by centrifugation.
-
Post-fixation: Wash the cell pellet in buffer. Post-fix with 1% osmium tetroxide (OsO₄) for 1 hour at room temperature. This step enhances membrane contrast.[7]
-
Dehydration: Dehydrate the pellet through a graded series of ethanol (B145695) concentrations (e.g., 50%, 70%, 90%, 100%).
-
Embedding: Infiltrate the pellet with a resin (e.g., Epon) and polymerize it in an oven to form a solid block.[6]
-
Sectioning: Cut ultrathin sections (60-90 nm) from the block using an ultramicrotome equipped with a diamond knife.
-
Staining: Mount the sections on copper grids and stain with heavy metal salts like uranyl acetate (B1210297) and lead citrate (B86180) to further enhance contrast.
-
Imaging: Examine the sections using a transmission electron microscope to visualize the ultrastructure of the Golgi apparatus.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantifying Golgi Apparatus Fragmentation Using Imaging Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The V-ATPase inhibitors this compound A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bafilomycin A1 is a potassium ionophore that impairs mitochondrial functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Golgi Inheritance in Mammalian Cells Is Mediated through Endoplasmic Reticulum Export Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation and imaging of enriched Golgi from GolgiTAG-IP using Transmission Electron Microscopy [protocols.io]
- 8. This compound A | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 12. Analysis of Golgi Morphology Using Immunofluorescence and CellProfiler Software - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Unbiased quantification of Golgi scattering and Golgi-centrosome association - PMC [pmc.ncbi.nlm.nih.gov]
Concanamycin A Stability in Cell Culture Media: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Concanamycin A in cell culture media. This resource offers troubleshooting advice and frequently asked questions to ensure the effective and reproducible use of this potent V-ATPase inhibitor in experimental settings.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound A?
A1: Proper storage is crucial for maintaining the potency of this compound A. Both lyophilized powder and solutions in DMSO have specific storage requirements.[1][2][3][4]
Q2: How do I prepare a stock solution of this compound A?
A2: this compound A is soluble in several organic solvents, with DMSO being the most common for cell culture applications.[1][2][3][5][6] For example, to prepare a 20 μM stock solution, you can reconstitute 20 μg of lyophilized powder in 1.15 mL of DMSO.[1] It is recommended to sonicate to aid dissolution.[2]
Q3: How long is a this compound A stock solution in DMSO stable?
A3: When stored at -20°C, a stock solution of this compound A in DMSO is stable for at least one month.[1][3] For longer-term storage, some suppliers recommend -80°C, which can extend stability to six months.[2][4] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q4: What is the stability of this compound A in aqueous solutions or cell culture media?
A4: Aqueous solutions of this compound A are considered unstable and should be prepared fresh for immediate use.[7] The stability in cell culture media at 37°C is limited, and for experiments longer than a few hours, the degradation of the compound should be considered. The half-life can be affected by factors such as pH and the presence of serum proteins. It is advisable to determine the stability under your specific experimental conditions.
Q5: What are the primary factors that can affect this compound A stability in my experiments?
A5: Several factors can influence the stability of this compound A in a cell culture setting:
-
Temperature: Elevated temperatures, such as the 37°C in a cell culture incubator, will accelerate degradation compared to storage at -20°C or -80°C.
-
pH: The stability of macrolide antibiotics can be pH-dependent. Standard cell culture media are typically buffered to a physiological pH of around 7.4.
-
Serum: Components within fetal bovine serum (FBS) or other sera, such as enzymes, can potentially contribute to the degradation of small molecules.
-
Light: Although not extensively documented for this compound A, light exposure can be a degradation factor for many complex organic molecules. It is good practice to minimize light exposure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological effect. | Degradation of this compound A in the stock solution or working solution. | Prepare a fresh stock solution from lyophilized powder.[7] When preparing working solutions in cell culture media, use them immediately. For long-term experiments, consider replenishing the media with freshly prepared this compound A at regular intervals. |
| Inaccurate concentration of the stock solution. | Ensure the lyophilized powder was fully dissolved. Visual inspection for any precipitate is recommended.[8] Gentle warming and vortexing can aid in complete solubilization.[2] | |
| Non-specific binding to plasticware. | Use low-protein-binding plates and pipette tips to minimize loss of the compound. Include a control without cells to assess binding to the plasticware.[8] | |
| High variability between experimental replicates. | Inconsistent sample handling. | Ensure uniform mixing of the media containing this compound A before adding to cells. Use calibrated pipettes and maintain precise timing for all experimental steps.[8] |
| Cell density and health variations. | Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase before starting the experiment. |
Storage and Stability Summary
Table 1: Storage Recommendations for this compound A
| Form | Storage Temperature | Duration of Stability | Reference(s) |
| Lyophilized Powder | -20°C (desiccated) | 24 months to 3 years | [1][2] |
| Solution in DMSO | -20°C | At least 1 month | [1][3][4] |
| Solution in DMSO | -80°C | Up to 1 year | [2] |
Mechanism of Action of this compound A
This compound A is a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][5][9] This enzyme is responsible for acidifying intracellular compartments such as lysosomes and endosomes by pumping protons across their membranes.[1][10] By inhibiting V-ATPase, this compound A disrupts these acidification-dependent processes, which can interfere with endocytosis, intracellular trafficking, and autophagy, and can ultimately induce apoptosis.[9][10]
Caption: Mechanism of this compound A as a V-ATPase inhibitor.
Experimental Protocols
Protocol: Assessment of this compound A Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of this compound A in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[8]
1. Materials:
-
This compound A
-
DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile, low-protein-binding microcentrifuge tubes or multi-well plates
-
Incubator (37°C, 5% CO2)
-
HPLC or LC-MS/MS system
-
Acetonitrile or methanol (B129727) (for quenching)
2. Procedure:
-
Prepare Stock Solution: Create a concentrated stock solution of this compound A (e.g., 10 mM) in DMSO.
-
Spike the Media: Dilute the stock solution into pre-warmed (37°C) cell culture medium to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (typically <0.1%).
-
Aliquot Samples: Distribute the spiked media into sterile, low-protein-binding tubes or wells.
-
Time Zero (T=0) Sample: Immediately take an aliquot of the spiked media. This will serve as your T=0 reference point. Process this sample immediately as described in step 6.
-
Incubation: Place the remaining samples in a 37°C incubator.
-
Sample Collection: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot and quench the degradation process by adding a threefold excess of a cold organic solvent like acetonitrile.
-
Sample Processing: Vortex the quenched samples and centrifuge at high speed to precipitate proteins. Transfer the supernatant to a clean tube or well for analysis.
-
Analysis: Analyze the concentration of this compound A in the processed samples using a validated HPLC or LC-MS/MS method.
-
Data Calculation: Calculate the percentage of this compound A remaining at each time point relative to the T=0 concentration.
Caption: Experimental workflow for assessing compound stability.
References
- 1. This compound A | Cell Signaling Technology [cellsignal.com]
- 2. This compound A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 3. astorscientific.us [astorscientific.us]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. selleckchem.com [selleckchem.com]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Concanamycin A Treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistent results encountered during experiments with Concanamycin A. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Why am I seeing variable potency (IC50) of this compound A across different experiments?
Inconsistent potency of this compound A is a frequent issue that can arise from several factors, ranging from reagent handling to experimental setup.
-
Potential Cause 1: Improper Storage and Handling. this compound A, especially in solution, is susceptible to degradation.[1]
-
Troubleshooting:
-
Storage: Store lyophilized powder at -20°C, desiccated, for up to 24 months.[2] Once reconstituted in DMSO, store at -20°C and use within one month to avoid loss of potency.[2][3] Some sources suggest DMSO solutions are stable for at least a year at -20°C.[4] To be safe, prepare fresh solutions or use within a month.
-
Freeze-Thaw Cycles: Aliquot the stock solution into single-use volumes to avoid multiple freeze-thaw cycles, which can degrade the compound.[2]
-
Light Exposure: Protect solutions from light, as exposure can lead to degradation.[5]
-
-
-
Potential Cause 2: Solvent and Solubility Issues. this compound A has limited solubility in aqueous solutions.
-
Troubleshooting:
-
Recommended Solvent: Dissolve this compound A in a suitable organic solvent like DMSO.[3][4]
-
Precipitation: If you observe precipitates in your stock solution, gently warm the tube at 37°C for 10 minutes or use an ultrasonic bath to aid dissolution.[6]
-
Final Concentration of Solvent: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is low (typically <0.5%) and consistent across all experimental conditions, as high concentrations can be toxic to cells.[7]
-
-
-
Potential Cause 3: pH of the Culture Medium. The activity of some compounds can be pH-dependent.
-
Troubleshooting:
-
Standardize pH: Ensure the pH of your culture medium is consistent across experiments. Use buffered media and verify the pH, as cellular metabolism can alter it over time.[8]
-
-
-
Potential Cause 4: Cell Line-Specific Differences. The sensitivity to this compound A can vary significantly between different cell lines.[6][9]
-
Troubleshooting:
-
Titration Experiment: Perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
-
Literature Review: Consult the literature for effective concentrations of this compound A in your cell line of interest.
-
-
2. My results suggest off-target effects. What could be causing this?
While this compound A is a highly specific inhibitor of V-type H+-ATPases, off-target effects can be observed, particularly at higher concentrations or with prolonged exposure.
-
Potential Cause 1: Golgi Apparatus Disruption. this compound A has been shown to cause swelling and vacuolation of the Golgi apparatus in both plant and animal cells.[10][11]
-
Troubleshooting:
-
Concentration and Time Optimization: Use the lowest effective concentration of this compound A and the shortest possible incubation time to minimize effects on Golgi structure.
-
Morphological Analysis: If Golgi integrity is critical for your experiment, consider performing morphological analysis (e.g., electron microscopy) to assess the impact of the treatment.
-
-
-
Potential Cause 2: Induction of Apoptosis. this compound A can induce apoptosis in some cell lines, which may confound the interpretation of results in studies focused on other cellular processes.[2][12]
-
Troubleshooting:
-
Apoptosis Assays: If unexpected cell death is observed, perform standard apoptosis assays (e.g., caspase activation, DNA fragmentation) to confirm if apoptosis is being induced.
-
Time-Course Experiment: A time-course experiment can help distinguish early, specific effects of V-ATPase inhibition from later, secondary effects like apoptosis.
-
-
3. I am having trouble interpreting my autophagy flux assay results with this compound A.
This compound A is a valuable tool for measuring autophagic flux by inhibiting the fusion of autophagosomes with lysosomes. However, misinterpretation of the results is common.[13][14]
-
Issue: Accumulation of LC3-II is observed, but it's unclear if this is due to increased autophagosome formation or blocked degradation.
-
Troubleshooting:
-
Autophagic Flux Assay: The standard method to address this is to measure LC3-II levels in the presence and absence of a lysosomal inhibitor like this compound A or Bafilomycin A1.[14][15] An increase in LC3-II levels upon treatment with your experimental compound that is further enhanced by the addition of this compound A indicates an increase in autophagic flux.
-
p62/SQSTM1 Levels: Monitor the levels of p62/SQSTM1, a protein that is selectively degraded by autophagy. A decrease in p62 levels suggests an increase in autophagic flux.
-
-
Quantitative Data Summary
The effective concentration of this compound A can vary widely depending on the cell line and the biological process being investigated. The following table summarizes reported concentrations and their effects.
| Cell Line/Organism | Concentration | Observed Effect | Reference |
| Tobacco Hornworm (Manduca sexta) | 10 nM | 50% inhibition of V-ATPase | [16] |
| Yeast | 9.2 nM | IC50 for V-type H+-ATPase | |
| HCT-116, DLD-1, Colo206F, HeLa | 20 nM | Attenuation of TRAIL-induced caspase activation | [6] |
| LNCaP, C4-2B (Prostate Cancer) | Nanomolar concentrations | 80% reduction in in vitro invasion | [6] |
| Chlamydomonas reinhardtii | 0.1 µM | Inhibition of autophagy | [17] |
| HMEC-1 | 1-10 nM | Inhibition of proliferation | [12] |
Experimental Protocols
1. V-ATPase Inhibition Assay (Colorimetric)
This protocol provides a general method for determining the inhibitory activity of this compound A on V-ATPase.[18][19]
-
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound A on V-ATPase activity by quantifying the release of inorganic phosphate (B84403) (Pi).
-
Materials:
-
Purified or enriched V-ATPase enzyme preparation
-
Assay Buffer (e.g., 50 mM MES-Tris, pH 7.0, containing MgCl2, KCl, and ATP)
-
This compound A stock solution in DMSO
-
ATP solution
-
Phosphate detection reagent (e.g., Malachite Green-based reagent)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound A in the assay buffer.
-
Add the V-ATPase enzyme preparation to the wells of the microplate.
-
Add the diluted this compound A to the respective wells and incubate for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding ATP to all wells.
-
Incubate for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction and measure the amount of inorganic phosphate released using the phosphate detection reagent.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of inhibition for each concentration relative to the untreated control and determine the IC50 value.
-
2. Autophagy Flux Assay using Western Blot
This protocol describes how to measure autophagic flux by monitoring LC3-II levels.[14][18]
-
Objective: To determine the effect of an experimental treatment on autophagic flux.
-
Materials:
-
Cells of interest
-
Experimental treatment compound
-
This compound A
-
Lysis buffer
-
SDS-PAGE and Western blot equipment
-
Primary antibody against LC3
-
Secondary antibody
-
-
Procedure:
-
Plate cells and allow them to adhere.
-
Treat cells with your experimental compound for the desired time. In parallel, treat cells with the experimental compound plus this compound A (e.g., 100 nM for the last 2-4 hours of the treatment). Include vehicle controls with and without this compound A.
-
Lyse the cells and collect protein lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-LC3 antibody.
-
Incubate with the appropriate secondary antibody and visualize the bands.
-
Quantify the LC3-II band intensity and normalize to a loading control (e.g., actin or GAPDH). An increase in LC3-II in the presence of your compound that is further augmented by this compound A indicates an increase in autophagic flux.
-
Visualizations
Caption: Mechanism of action of this compound A.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Logic for interpreting an autophagy flux assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound A | Cell Signaling Technology [cellsignal.com]
- 3. astorscientific.us [astorscientific.us]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. apexbt.com [apexbt.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Ras-mutant cancers are sensitive to small molecule inhibition of V-type ATPases in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The V-ATPase inhibitors this compound A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Guidelines for the use and interpretation of assays for monitoring autophagy in higher eukaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How to Test and Measure Autophagic Flux Quantitatively | Bio-Techne [bio-techne.com]
- 15. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
Concanamycin A solubility issues in aqueous solutions
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and answers to frequently asked questions regarding the solubility of Concanamycin A in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and why is its solubility a concern?
This compound A is a macrolide antibiotic and a potent, specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1][2][3] V-ATPases are proton pumps that acidify intracellular compartments like lysosomes and endosomes.[1][4] By inhibiting these pumps, this compound A is a valuable tool for studying processes such as autophagy, apoptosis, and intracellular trafficking.[3][4][5] However, it has poor water solubility, which presents a significant challenge when preparing solutions for cell-based assays and other aqueous experimental systems.[3]
Q2: In which solvents is this compound A soluble?
This compound A is soluble in several organic solvents. Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions.[1][5] It is also soluble in ethanol (B145695), methanol, chloroform, acetone, and ethyl acetate.[3]
Q3: How should I prepare a stock solution of this compound A?
The standard procedure is to first dissolve this compound A powder in an organic solvent, typically anhydrous DMSO, before diluting it into your aqueous experimental buffer or cell culture medium.[5] For example, to create a 20 μM stock solution, 20 μg of lyophilized powder can be reconstituted in 1.15 mL of DMSO.[1]
Q4: My this compound A is not dissolving completely in DMSO. What should I do?
If you encounter difficulty dissolving this compound A, even in DMSO, gentle warming and sonication can be beneficial.[6][7] Try warming the tube at 37°C for 10 minutes and/or sonicating the solution in an ultrasonic bath for a short period.[6]
Q5: How should I store this compound A stock solutions?
-
Lyophilized Powder: Store desiccated at -20°C. It is stable for at least 24 months in this form.[1]
-
In DMSO: Solutions in DMSO are stable for at least one year when stored at -20°C. Some suppliers recommend using the solution within one month to prevent loss of potency.[1][5] To avoid repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.[1]
-
In Other Organic Solvents: Solutions prepared in chloroform, methanol, or ethanol should be made fresh just before use as they are less stable.
Troubleshooting Guide: Working with Aqueous Solutions
This section addresses common problems encountered when diluting this compound A stock solutions into aqueous buffers.
Problem: My this compound A precipitates when I add it to my cell culture medium or buffer.
This is the most common issue and occurs because this compound A is poorly soluble in water.[3] When the DMSO stock is diluted into an aqueous environment, the concentration of this compound A may exceed its solubility limit in the final solution, causing it to precipitate out.
Solutions:
-
Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[8] This is a critical constraint.
-
Use a High-Concentration Stock: Start with the highest possible, fully dissolved stock concentration in DMSO (e.g., 10-50 mg/mL).[1][5] This allows you to add a very small volume of the stock solution to your aqueous medium, minimizing the disruption to the solvent environment.
-
Ensure Rapid Mixing: When adding the DMSO stock to the aqueous solution, vortex or pipette vigorously to ensure immediate and thorough mixing. This rapid dispersion can help prevent localized areas of high concentration where precipitation can start.
-
Perform a Solubility Test: Before your main experiment, perform a small-scale test to determine the maximum concentration of this compound A that remains soluble in your specific aqueous buffer or medium at the final DMSO concentration you intend to use.
Solubility and Storage Summary
| Solvent | Recommended Max Concentration | Storage of Stock Solution | Stability of Stock Solution |
| DMSO | ≥ 10 mg/mL[9], up to 50 mg/mL[1][5] | -20°C or -80°C | Up to 1 year at -20°C[8] |
| Methanol | 8 mg/mL | -20°C | Prepare fresh; not for long-term storage[8] |
| Ethanol | Soluble | -20°C | Prepare fresh; not for long-term storage[8] |
| Chloroform | Soluble | -20°C | Prepare fresh; not for long-term storage[8] |
| Water | Poor solubility[3] | N/A | N/A |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound A Stock Solution in DMSO
Materials:
-
This compound A, lyophilized powder (MW: 866.09 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber, or light-protected microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of this compound A powder to reach room temperature before opening to prevent moisture condensation.
-
Weigh: Carefully weigh a precise amount of the powder (e.g., 1 mg).
-
Dissolve: Add the appropriate volume of anhydrous DMSO to achieve the desired concentration. To make a 10 mM stock solution from 1 mg of this compound A, add 115.5 µL of DMSO.
-
Mix: Vortex the solution thoroughly until all the powder is completely dissolved. If needed, warm the tube in a 37°C water bath for 10 minutes or place it in an ultrasonic bath for a few minutes to aid dissolution.[6][7]
-
Aliquot: Dispense the stock solution into smaller, single-use volumes in sterile, light-protected tubes.
-
Store: Store the aliquots at -20°C for long-term use.[1]
Protocol 2: Preparation of Working Solutions in Aqueous Medium
Materials:
-
10 mM this compound A stock solution in DMSO
-
Sterile cell culture medium or experimental buffer, pre-warmed to 37°C
Procedure:
-
Thaw: Thaw a single aliquot of the 10 mM this compound A stock solution at room temperature.
-
Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration. Crucially, ensure the final volume of DMSO does not exceed 0.1% of the total volume.
-
Example: To prepare 10 mL of medium with a final this compound A concentration of 100 nM, you would need to add 1 µL of the 10 mM stock solution. The final DMSO concentration would be 0.01%, which is well tolerated by most cell lines.
-
-
Dilute and Mix: Add the calculated volume of the DMSO stock solution directly to the pre-warmed aqueous medium. Immediately mix well by vortexing or inverting the tube several times to ensure rapid and complete dispersion.
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.[8]
-
Use Immediately: Use the freshly prepared working solution for your experiment without delay.
Visual Guides
Caption: Workflow for preparing this compound A solutions.
Caption: Troubleshooting flowchart for precipitation issues.
Caption: Simplified mechanism of action for this compound A.
References
- 1. This compound A | Cell Signaling Technology [cellsignal.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. bioaustralis.com [bioaustralis.com]
- 4. benchchem.com [benchchem.com]
- 5. astorscientific.us [astorscientific.us]
- 6. apexbt.com [apexbt.com]
- 7. This compound A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 8. benchchem.com [benchchem.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Unexpected dose-response curve with Concanamycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected dose-response curves with Concanamycin A. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and what is its primary mechanism of action?
This compound A is a macrolide antibiotic that acts as a potent and specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2][3][4] Its mechanism of action involves binding to the V(o) subunit c of the V-ATPase complex, which inhibits proton transport across cellular membranes.[5][6] This disruption of proton gradients leads to the inhibition of endosomal and lysosomal acidification, which can interfere with processes such as intracellular trafficking, protein degradation, and autophagy.[1][5][7]
Q2: What is the expected dose-response curve for this compound A?
Typically, this compound A exhibits a sigmoidal dose-response curve, where increasing concentrations of the compound lead to a greater inhibitory effect until a maximal response is reached. The half-maximal inhibitory concentration (IC50) for V-ATPase inhibition is generally in the low nanomolar range, with an IC50 of approximately 10 nM having been reported.[2][4][5][6] In cell-based assays, effective concentrations are also expected in the nanomolar range. For example, nanomolar concentrations have been shown to reduce cancer cell invasion and induce apoptosis.[2][5]
Q3: What are some common applications of this compound A in research?
This compound A is widely used in cell biology research to study processes that depend on V-ATPase activity. These applications include:
-
Investigating the role of lysosomal acidification in various cellular pathways.[1]
-
Studying intracellular protein and vesicle trafficking.[5][8]
-
Investigating mechanisms of therapeutic resistance in cancer.[5]
-
Studying viral entry into host cells.[9]
Troubleshooting Unexpected Dose-Response Curves
An unexpected dose-response curve, such as a U-shaped (hormetic), biphasic, or flat curve, can arise from either experimental artifacts or complex biological responses.[10][11][12] This guide provides a systematic approach to troubleshooting these issues.
Problem 1: The dose-response curve is flat or shows a very weak response.
A flat or weak response suggests that this compound A is not exerting its expected inhibitory effect within the tested concentration range.
Troubleshooting Steps & Potential Causes
| Potential Cause | Troubleshooting Steps |
| Compound Inactivity | Verify Storage: Ensure this compound A was stored correctly (typically at -20°C) and protected from light.[5] Prepare Fresh Solutions: Avoid repeated freeze-thaw cycles. Prepare fresh stock and working solutions for each experiment.[13] |
| Solubility Issues | Confirm Dissolution: this compound A has limited solubility and is typically dissolved in DMSO.[5] Ensure the compound is fully dissolved in the stock solution. Gentle warming (37°C) or sonication may aid dissolution.[5] Check for Precipitation: Visually inspect the final dilutions in your cell culture medium for any signs of precipitation, especially at higher concentrations. |
| Inappropriate Concentration Range | Expand Dose Range: Your tested concentrations may be too low. Test a broader range of concentrations, from picomolar to micromolar, to capture the full dose-response. |
| Experimental Conditions | Optimize Incubation Time: The incubation period may be too short. Perform a time-course experiment to determine the optimal duration for observing an effect. Check Cell Density: High cell density can sometimes mask the effects of a compound. Optimize the cell seeding density for your assay.[12] Verify Cell Line Sensitivity: The target V-ATPase may have low expression or mutations in your chosen cell line, leading to reduced sensitivity. Confirm V-ATPase expression and functionality. |
| Assay-Specific Issues | Validate Assay Endpoint: The chosen assay (e.g., cell viability, apoptosis) may not be sensitive to the effects of V-ATPase inhibition under your experimental conditions. Consider using an alternative or more direct assay, such as measuring lysosomal pH. |
Problem 2: The dose-response curve is U-shaped or biphasic.
A U-shaped or biphasic (hormetic) dose-response curve is characterized by a stimulatory effect at low doses and an inhibitory effect at high doses, or vice versa.[11]
Troubleshooting Steps & Potential Causes
| Potential Cause | Troubleshooting Steps |
| Hormesis | Biological Phenomenon: This may be a true biological effect where low doses of this compound A trigger a compensatory or protective cellular response.[14] To investigate this, try to correlate the biphasic response with a specific molecular mechanism or signaling pathway. |
| Off-Target Effects | Concentration-Dependent Effects: At higher concentrations, this compound A might engage off-target molecules, leading to a different biological outcome than the specific inhibition of V-ATPase seen at lower concentrations. While highly selective for V-ATPase, micromolar concentrations can inhibit P-ATPases.[15] |
| Assay Artifacts | Endpoint Interference: The compound may interfere with the assay components or detection method at certain concentrations. For example, it could have an effect on metabolic assays like MTT reduction that is independent of its primary mechanism of action.[16] Run appropriate controls, including the compound in a cell-free assay system, to test for interference. |
| Data Analysis | Curve Fitting: Ensure that the data analysis software and curve-fitting model are appropriate for a non-monotonic response. Standard sigmoidal models will not accurately represent a U-shaped curve. |
Problem 3: The IC50 value is significantly different from published values.
Discrepancies in IC50 values are common and can be attributed to variations in experimental conditions.
Troubleshooting Steps & Potential Causes
| Potential Cause | Troubleshooting Steps |
| Cell Line Differences | Varying Sensitivity: Different cell lines can exhibit different sensitivities to this compound A due to variations in V-ATPase expression, cellular metabolism, or membrane composition.[12] |
| Assay Conditions | Incubation Time and Cell Density: As mentioned previously, these parameters can significantly impact the apparent IC50 value.[12] Serum Concentration: Components in the cell culture serum may bind to this compound A, reducing its effective concentration. Consider reducing the serum concentration if appropriate for your cell line. |
| Data Normalization | Proper Controls: Ensure that your data is correctly normalized to vehicle-treated (e.g., DMSO) controls to accurately calculate the relative inhibition. |
Experimental Protocols
Protocol 1: Preparation of this compound A Stock and Working Solutions
-
Stock Solution (e.g., 1 mM):
-
This compound A is typically supplied as a powder or a solution in a solvent like acetonitrile.[5] If it is a powder, dissolve it in high-quality, anhydrous DMSO to create a concentrated stock solution (e.g., 1 mM). The molecular weight of this compound A is approximately 866.09 g/mol .
-
If supplied in a solvent, it can be evaporated under a gentle stream of nitrogen, and the residue can be redissolved in DMSO.[5]
-
Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[3][5]
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the stock solution.
-
Perform serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your dose-response experiment.
-
Ensure the final concentration of DMSO is consistent across all wells (including the vehicle control) and is at a non-toxic level for your cells (typically ≤ 0.5%).[13]
-
Protocol 2: General Cell-Based Dose-Response Assay
-
Cell Seeding: Plate your cells in a multi-well plate (e.g., 96-well) at a predetermined optimal density and allow them to adhere overnight.
-
Compound Addition: Remove the existing medium and add fresh medium containing the various concentrations of this compound A or the vehicle control (DMSO).
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Assay Measurement: After incubation, perform your chosen assay to measure the biological response (e.g., cell viability using a commercial kit, quantification of apoptosis by flow cytometry, or measurement of lysosomal pH with a fluorescent probe).
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the normalized response against the logarithm of the this compound A concentration.
-
Use a suitable regression model to fit the data and determine key parameters like IC50.
-
Visualizations
Caption: Mechanism of V-ATPase inhibition by this compound A.
Caption: Logical workflow for troubleshooting unexpected dose-response curves.
References
- 1. This compound A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 2. This compound A | V-type (vacuolar) H+-ATPase inhibitor | GlpBio [glpbio.cn]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. apexbt.com [apexbt.com]
- 6. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. The V-ATPase inhibitors this compound A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound A: a powerful inhibitor of enveloped animal-virus entry into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. U-shaped dose response in behavioral pharmacology: historical foundations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Universal Delayed Difference Model Fitting Dose-response Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. When less is more: hormesis against stress and disease [microbialcell.com]
- 15. journals.biologists.com [journals.biologists.com]
- 16. Inhibitors of V-type ATPases, bafilomycin A1 and this compound A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Concanamycin A Activity Confirmation
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for validating the activity of Concanamycin A in various experimental settings. It includes frequently asked questions, troubleshooting advice, detailed experimental protocols, and key data presented for ease of use.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound A?
A1: this compound A is a potent and highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2][3][4][5] It functions by binding directly to the V(o) subunit c of the V-ATPase, which is part of the proton-translocating pore.[1][6][7] This action blocks the transport of protons into intracellular compartments, thereby inhibiting the acidification of organelles like lysosomes and endosomes.[2][8][9]
Q2: What is the most direct way to confirm that this compound A is active in my cells?
A2: The most direct method is to measure the pH of acidic organelles, such as lysosomes. An active this compound A will prevent V-ATPase from pumping protons into the lysosome, leading to an increase in its internal pH (alkalinization).[7][8][10] This can be visualized and quantified using pH-sensitive fluorescent probes like LysoTracker or LysoSensor.[7][11] A decrease in the fluorescence signal from these acidotropic dyes indicates a successful inhibition of lysosomal acidification.[10][11]
Q3: How does this compound A affect the process of autophagy?
A3: this compound A is a widely used tool for studying autophagic flux.[9][12] Autophagy is a cellular degradation process that culminates in the fusion of an autophagosome with a lysosome to form an autolysosome, where the contents are degraded.[9] this compound A blocks this final step by inhibiting the V-ATPase-dependent acidification of lysosomes, which is necessary for their fusion and degradative functions.[9][13] This blockage leads to an accumulation of autophagosomes, which can be measured by quantifying the levels of the autophagosome marker protein LC3-II via Western blotting.[9][12]
Q4: What are the typical working concentrations for this compound A?
A4: The effective concentration of this compound A is highly dependent on the cell type and the specific experimental goal. However, it is potent in the nanomolar range for most applications. Below is a summary of reported effective concentrations.
Q5: My cells do not show increased cell death after this compound A treatment. Does this mean the compound is inactive?
A5: Not necessarily. While this compound A can induce apoptosis or cell death in many cancer cell lines, this is a downstream consequence of V-ATPase inhibition and is highly cell-type dependent.[1][4][9][14] The primary effect is the inhibition of organellar acidification. Before concluding that the compound is inactive, you should first perform a more direct assay, such as measuring lysosomal pH or assessing autophagic flux.[7][10]
Q6: How should I prepare and store this compound A stock solutions?
A6: this compound A is typically dissolved in a solvent like DMSO.[1] It may have limited solubility, so warming the tube to 37°C for 10 minutes or brief sonication may be necessary to ensure it fully dissolves.[1] It is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles. Stock solutions can be stored at -20°C for several months.[1]
Troubleshooting Guide
Problem: No observable effect on lysosomal pH after treatment.
| Possible Cause | Recommended Solution |
| Incorrect Concentration | The sensitivity of cell lines to this compound A can vary. Perform a dose-response experiment with concentrations ranging from 1 nM to 1 µM to determine the optimal concentration for your specific cell line.[9][10] |
| Inactive Compound | The compound may have degraded due to improper storage or handling. Use a fresh aliquot or a new lot of the compound. Confirm the activity of the new stock in a reliable positive control cell line if possible. |
| Insufficient Incubation Time | The time required to observe changes in lysosomal pH can differ. Conduct a time-course experiment, measuring pH at various time points (e.g., 30 minutes, 1 hour, 2 hours, 4 hours) after adding this compound A. |
| Assay Sensitivity | The chosen fluorescent probe may not be optimal. Ensure you are using the correct filter sets and that the probe is loaded correctly according to the manufacturer's protocol. Consider using a ratiometric dye for more quantitative and robust measurements.[7] |
Problem: No accumulation of LC3-II is observed in an autophagic flux assay.
| Possible Cause | Recommended Solution |
| Low Basal Autophagy | The rate of autophagy in your cells under normal culture conditions may be too low to detect a blockage. Induce autophagy using a known stimulus (e.g., nutrient starvation, rapamycin, or Torin 1) for a few hours before and during the this compound A treatment.[9][12] The assay should measure the difference in LC3-II levels between the induced sample and the induced sample treated with this compound A.[12] |
| This compound A is Inactive | The lack of LC3-II accumulation could be due to inactive this compound A. First, confirm its activity directly by performing a lysosomal pH measurement assay as described above.[7][10] This is the most direct readout of its V-ATPase inhibitory function. |
| Suboptimal Treatment Time | This compound A is typically used as a late-stage inhibitor for the last 2-6 hours of an autophagy induction experiment to allow for the accumulation of autophagosomes.[9][12] Optimize the duration of this compound A treatment. |
| Western Blotting Issues | LC3-II can be a difficult protein to detect. Ensure you are running the SDS-PAGE gel long enough to separate LC3-I and LC3-II, use a PVDF membrane for better protein retention, and use a validated anti-LC3 antibody. Include a positive control lysate from cells where autophagy is known to be robustly induced. |
Data & Pathway Visualizations
Quantitative Data Summary
The table below summarizes commonly used concentration ranges for this compound A in various applications.
| Application | Cell Line / System | Effective Concentration / IC₅₀ | Reference(s) |
| V-ATPase Inhibition | Yeast V-ATPase | IC₅₀: 9.2 nM - 10 nM | [5][12][15] |
| Manduca sexta V-ATPase | IC₅₀: 10 nM | [6] | |
| Lysosomal Acidification | Rat Liver Lysosomes | IC₅₀: 0.061 nM | [12][16] |
| Differentiated PC12 Cells | Nanomolar concentrations | [8] | |
| Autophagy Flux Inhibition | Various Cell Lines | 10 - 100 nM for 2-6 hours | [9][12] |
| Apoptosis Induction | Oral Squamous Carcinoma | Low-concentration (e.g., 1-10 nM) | [4] |
| Activated CD8+ CTLs | 100 nM | [3][16] | |
| Inhibition of Invasion | Prostate Cancer (C4-2B) | Nanomolar concentrations | [1][15] |
Visualizations
Caption: this compound A inhibits V-ATPase by binding to the Vo subunit, blocking proton transport.
Caption: Experimental workflow for validating the activity of this compound A.
Caption: this compound A blocks autophagic flux by preventing autophagosome-lysosome fusion.
Key Experimental Protocols
Protocol 1: Lysosomal pH Measurement using LysoTracker Dye
This protocol describes a qualitative and semi-quantitative method to assess lysosomal acidification using the acidotropic probe LysoTracker Red DND-99.
Materials:
-
Cells of interest plated on glass-bottom dishes or 96-well optical plates.
-
This compound A stock solution (e.g., 10 µM in DMSO).
-
LysoTracker Red DND-99 (e.g., 1 mM in DMSO).
-
Complete cell culture medium.
-
Live-cell imaging microscope or fluorescence plate reader.
Methodology:
-
Cell Seeding: Seed cells at an appropriate density to reach 60-70% confluency on the day of the experiment.
-
Compound Treatment: Prepare working solutions of this compound A in pre-warmed complete medium. A final concentration of 10-100 nM is a good starting point.[9] Include a vehicle control (DMSO) at the same final concentration.
-
Remove the old medium from the cells and add the medium containing this compound A or vehicle. Incubate for the desired time (e.g., 1-4 hours) at 37°C and 5% CO₂.
-
Dye Loading: About 30-60 minutes before imaging, add LysoTracker Red DND-99 to the medium of each well to a final concentration of 50-75 nM. Incubate at 37°C.
-
Imaging/Analysis:
-
Wash the cells twice with pre-warmed PBS or live-cell imaging buffer.
-
Add fresh imaging buffer to the cells.
-
Acquire images using a fluorescence microscope with appropriate filters (e.g., TRITC/Rhodamine channel).
-
Alternatively, quantify the total fluorescence intensity per well using a fluorescence plate reader.
-
-
Interpretation: A significant decrease in LysoTracker fluorescence intensity in this compound A-treated cells compared to the vehicle control indicates an increase in lysosomal pH and confirms the compound's activity.[10][11]
Protocol 2: Autophagic Flux Assay by Western Blotting for LC3-II
This protocol measures autophagic flux by monitoring the accumulation of lipidated LC3 (LC3-II) when lysosomal degradation is blocked by this compound A.[9][12]
Materials:
-
Cells of interest plated in 6-well or 12-well plates.
-
This compound A stock solution.
-
Optional: Autophagy inducer (e.g., Rapamycin, Torin 1, or Earle's Balanced Salt Solution for starvation).
-
Ice-cold PBS.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-Actin or anti-GAPDH).
-
HRP-conjugated secondary antibody and ECL substrate.
Methodology:
-
Cell Seeding: Seed cells to reach 70-80% confluency at the time of harvest.
-
Treatment: Set up the following conditions (at a minimum):
-
Untreated/Vehicle Control.
-
Autophagy Inducer (e.g., starvation for 4 hours).
-
This compound A alone (e.g., 100 nM for the last 4 hours of the experiment).
-
Autophagy Inducer + this compound A (add ConA for the final 2-4 hours of the induction period).[12]
-
-
Cell Lysis:
-
After treatment, place plates on ice and wash cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 15-30 µg) from each sample by SDS-PAGE. Use a 12-15% polyacrylamide gel to ensure good separation of LC3-I (approx. 16 kDa) and LC3-II (approx. 14 kDa).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-LC3 antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Re-probe the membrane for p62 and a loading control.
-
-
Interpretation: Autophagic flux is determined by comparing the amount of LC3-II in the "inducer alone" sample to the "inducer + this compound A" sample. A significant increase in the LC3-II band in the co-treated sample indicates that autophagy was active and its lysosomal degradation phase was successfully blocked by this compound A.[12] A concurrent stabilization or increase of p62 (a protein degraded by autophagy) further confirms the block.
References
- 1. apexbt.com [apexbt.com]
- 2. journals.biologists.com [journals.biologists.com]
- 3. This compound A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 4. This compound A | V-type (vacuolar) H+-ATPase inhibitor | GlpBio [glpbio.cn]
- 5. rndsystems.com [rndsystems.com]
- 6. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Inhibitors of V-type ATPases, bafilomycin A1 and this compound A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Lysosomal calcium homeostasis defects, not proton pump defects, cause endo-lysosomal dysfunction in PSEN-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H+-ATPase inhibitor this compound A and the autophagy-related protein Atg8 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 16. medchemexpress.com [medchemexpress.com]
Concanamycin A induced cell stress artifacts
Welcome to the technical support center for Concanamycin A. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the use of this compound A and to help troubleshoot common cell stress artifacts that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and what is its primary mechanism of action?
This compound A (CMA) is a macrolide antibiotic that acts as a potent and highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2] Its mechanism involves binding directly to the V(o) subunit c of the V-ATPase complex, which is the proton-translocating part of the pump.[1][3] This binding obstructs the proton channel, effectively halting the transport of protons into various intracellular organelles.[1][4] Consequently, this compound A prevents the acidification of compartments like lysosomes, endosomes, and the Golgi apparatus.[4][5]
Q2: What are the key cellular processes affected by this compound A?
By inhibiting organelle acidification, this compound A disrupts several fundamental cellular processes:
-
Autophagy: It blocks the final stage of autophagy, known as autophagic flux. The fusion of autophagosomes with lysosomes and the subsequent degradation of cargo are dependent on the acidic pH of the lysosome. By raising the lysosomal pH, CMA prevents this degradation, leading to an accumulation of autophagosomes.[6][7]
-
Intracellular Trafficking: The proper sorting and transport of proteins and other molecules through the endosomal-lysosomal system and the Golgi apparatus rely on precise pH gradients. CMA can disrupt these processes, leading to effects like Golgi swelling.[8][9]
-
Apoptosis: this compound A has been shown to induce apoptosis (programmed cell death) in a variety of cell types, including numerous cancer cell lines and activated CD8+ cytotoxic T lymphocytes (CTLs).[1][2][10] This can occur through mitochondria-mediated pathways involving caspase activation.[11][12]
-
Receptor Recycling: The dissociation of ligands from their receptors within endosomes is often a pH-dependent step required for receptor recycling back to the cell surface. CMA can interfere with this process.[5]
Q3: How should I prepare and store this compound A solutions?
This compound A has limited solubility. It is typically dissolved in a solvent like DMSO.[1]
-
Preparation: To aid dissolution, you can warm the tube to 37°C for about 10 minutes or use an ultrasonic bath.[1] For in vivo studies, a stock solution in DMSO can be further diluted in vehicles like PEG300.[13]
-
Storage: Stock solutions should be stored at -20°C or below for long-term stability.[1] It is recommended to use freshly prepared solutions and avoid long-term storage of diluted working solutions.[1]
Q4: What are the potential off-target effects or confounding activities of this compound A?
While highly specific for V-ATPases at nanomolar concentrations, it's crucial to be aware of potential confounding effects:
-
P-type ATPase Inhibition: At micromolar concentrations, which are significantly higher than those needed for V-ATPase inhibition, this compound A can also inhibit P-type ATPases.[4][14]
-
Cytotoxicity: CMA can be cytotoxic, particularly to specific cell types like activated CD8+ T cells, where it can induce rapid cell death.[10][15] This inherent cytotoxicity can be a confounding factor if the experimental endpoint is also cell viability or apoptosis.
-
Proteasome Inhibition: Prolonged incubation times (e.g., over 4-6 hours) with V-ATPase inhibitors may lead to non-specific effects, including the inhibition of the proteasome.[6]
Troubleshooting Guides
Issue 1: Misinterpretation of Autophagy Assays
Q: I treated my cells with this compound A and observed a significant increase in LC3-II levels and fluorescent LC3 puncta. Does this confirm that this compound A induces autophagy?
A: This is a common and critical misinterpretation. The accumulation of autophagosomes (visualized as LC3 puncta or an increase in the LC3-II protein isoform) does not necessarily mean that autophagy is being induced. This compound A blocks autophagic flux by inhibiting lysosomal degradation.[6] Therefore, the autophagosomes are formed but cannot be cleared, leading to their accumulation. This is an indicator of a blockade in the pathway, not induction.
Troubleshooting Steps:
-
Perform an Autophagic Flux Assay: To accurately measure autophagy, you must assess the flux. This is typically done by comparing LC3-II levels in the presence and absence of a late-stage inhibitor like this compound A or Bafilomycin A1. An increase in LC3-II upon inhibitor treatment indicates active flux.
-
Monitor p62/SQSTM1 Levels: The protein p62 (also known as SQSTM1) is a selective autophagy substrate that is degraded in the autolysosome. A block in autophagic flux will cause p62 to accumulate. Therefore, you should observe an increase in p62 levels with CMA treatment.[16]
-
Use Tandem Fluorescent Reporters: Employing reporters like mCherry-EGFP-LC3 can definitively distinguish between autophagosomes and autolysosomes. In this system, autophagosomes appear yellow (mCherry and EGFP fluorescence), while autolysosomes appear red (EGFP fluorescence is quenched by the acidic lysosomal pH). A buildup of yellow puncta after treatment indicates a block in flux.[17]
Issue 2: Confirming V-ATPase Inhibition and Lysosomal Alkalinization
Q: How can I be sure that the concentration of this compound A I'm using is effectively inhibiting V-ATPase and raising the pH in my target organelles?
A: It is essential to empirically validate the effect of this compound A in your specific cell type and experimental conditions. The most direct way is to measure the pH of lysosomes or endosomes.
Troubleshooting Steps:
-
Use pH-Sensitive Dyes: Employ a fluorescent, pH-sensitive dye to monitor lysosomal pH in live cells. Ratiometric dyes like LysoSensor™ Yellow/Blue are ideal because their signal is independent of dye concentration, providing a more quantitative readout.[18][19] An effective dose of CMA will cause a shift in the fluorescence ratio, indicating an increase in pH (alkalinization).
-
Generate a Dose-Response Curve: Treat cells with a range of this compound A concentrations (e.g., 1 nM to 100 nM) and measure the lysosomal pH change to determine the optimal concentration for your system. The IC50 for V-ATPase inhibition is approximately 10 nM.[1][2]
-
Perform a Time-Course Experiment: Monitor the pH change over time after adding this compound A to determine the kinetics of inhibition and establish an appropriate treatment window for your main experiment.[18]
Issue 3: Confounding Cytotoxicity and Off-Target Effects
Q: My cells are showing signs of stress, vacuolation, or death after this compound A treatment, which is interfering with my primary assay. How can I mitigate this?
A: Cellular stress and cytotoxicity are known effects of V-ATPase inhibition.[10] Massive vacuolation of the Golgi apparatus and cytoplasm is a direct and expected consequence of disrupting proton gradients and intracellular trafficking.[8][20]
Troubleshooting Steps:
-
Optimize Concentration and Duration: The most critical step is to use the lowest effective concentration of this compound A for the shortest possible time. For autophagic flux assays, a treatment time of 2-4 hours is often sufficient and minimizes cytotoxicity.[6]
-
Include Appropriate Controls:
-
CMA-Only Control: Always include a control group treated only with this compound A to assess its baseline effect on cell viability, morphology, and any other experimental readouts.
-
Vehicle Control: Use a vehicle (e.g., DMSO) control at the same final concentration as in the CMA-treated samples.
-
-
Distinguish Apoptosis from Other Endpoints: If your experiment involves apoptosis, be aware that CMA itself is an apoptotic inducer in many cell lines.[2] It may be necessary to use an alternative V-ATPase inhibitor or a different experimental approach. For example, CMA is used to distinguish between perforin-based and Fas-based cytotoxicity, as it selectively inhibits the former.[20][21]
-
Confirm with Multiple Markers: If you observe unexpected results, use multiple markers or assays to confirm your findings. For example, if you see puncta in a fluorescence assay, confirm their identity with co-localization studies using multiple organelle markers.[17]
Data Presentation
Table 1: Recommended Working Concentrations of this compound A
| Application | Cell Type | Concentration Range | Incubation Time | Reference(s) |
| V-ATPase Inhibition (IC50) | Various | ~10 nM | N/A | [1][2] |
| Autophagic Flux Blockade | Various | 10 - 100 nM | 2 - 6 hours | [6][16] |
| Lysosomal Alkalinization | Rat Liver Lysosomes | 0.01 - 1 nM (IC50 ~0.06 nM) | N/A | [15] |
| Apoptosis Induction | Oral Squamous Carcinoma Cells | Low-concentration (not specified) | N/A | [2] |
| Apoptosis Induction | Activated CD8+ T Cells | 100 nM | Up to 20 hours | [15] |
| Inhibition of Cancer Cell Invasion | Prostate Cancer Cells (LNCaP, C4-2B) | Nanomolar concentrations | N/A | [1] |
| Inhibition of NO Production | LPS-stimulated Macrophages | 3 - 50 nM | 16 hours | [15] |
Table 2: Summary of Potential Artifacts and Recommended Controls
| Potential Artifact | Cause | Recommended Controls & Solutions |
| False positive for autophagy induction | Accumulation of autophagosomes due to blocked lysosomal degradation. | Perform a full autophagic flux assay. Monitor p62 levels. Use tandem fluorescent reporters (e.g., mCherry-EGFP-LC3). |
| Confounding cytotoxicity | CMA is inherently cytotoxic to many cell types, especially at higher concentrations or longer incubation times. | Include a "CMA-only" control. Determine the toxicity threshold with a dose-response curve. Use the lowest effective concentration for the shortest time. |
| Interference with viability assays | CMA can interfere with assays like MTT reduction, independent of its cytotoxic effects.[22] | Use a viability assay that is not dependent on mitochondrial reductase activity, such as trypan blue exclusion or a lactate (B86563) dehydrogenase (LDH) release assay. |
| Golgi swelling and vacuolation | Disruption of proton gradients and intracellular trafficking is an on-target effect of V-ATPase inhibition.[8] | Acknowledge this as a known consequence. If it interferes with imaging, reduce concentration or incubation time. |
| Non-specific inhibition | At high concentrations (>1 µM) or with prolonged incubation, CMA may inhibit other proteins like P-type ATPases or the proteasome.[4][6] | Strictly adhere to recommended nanomolar concentrations and short incubation periods (<6 hours). |
Key Experimental Protocols
Protocol 1: Autophagic Flux Assay by LC3-II Western Blotting
This protocol measures autophagic flux by quantifying the accumulation of the autophagosome-associated protein LC3-II in the presence of this compound A.
Materials:
-
Cells of interest plated for appropriate confluence.
-
Complete culture medium.
-
Experimental treatment compound (e.g., starvation medium, rapamycin).
-
This compound A (10 µM stock in DMSO).
-
Vehicle (DMSO).
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-Actin or anti-Tubulin (loading control).
-
HRP-conjugated secondary antibody and ECL substrate.
Procedure:
-
Cell Plating: Plate cells and allow them to adhere and reach 70-80% confluency.
-
Experimental Setup: Design at least four experimental groups:
-
Control (untreated)
-
Experimental Inducer (e.g., starvation)
-
This compound A alone (e.g., 50 nM)
-
Experimental Inducer + this compound A
-
-
Treatment:
-
Aspirate the medium. Add fresh medium containing your experimental inducer or control medium.
-
For the final 2-4 hours of the total treatment time, add this compound A (final concentration 50-100 nM) or vehicle (DMSO) to the appropriate wells.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer, scrape the cells, and collect the lysate.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant from each sample using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel (12-15% acrylamide (B121943) is recommended for resolving LC3-I and LC3-II).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with an ECL substrate.
-
-
Analysis:
-
Quantify the band intensities for LC3-II and the loading control. Normalize LC3-II to the loading control.
-
Autophagic flux is determined by the difference in normalized LC3-II levels between samples with and without this compound A. A greater accumulation of LC3-II in the presence of CMA indicates higher flux.
-
Analyze p62 levels; they should decrease with autophagy induction and increase when flux is blocked by CMA.
-
Protocol 2: Monitoring Lysosomal pH with LysoSensor™ Yellow/Blue
This protocol provides a method for the real-time, quantitative measurement of lysosomal pH changes in response to this compound A using a ratiometric fluorescent dye.[18]
Materials:
-
Cells cultured on glass-bottom imaging dishes.
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM).
-
LysoSensor™ Yellow/Blue DND-160.
-
This compound A.
-
Fluorescence microscope equipped for live-cell imaging with two excitation wavelengths (~340 nm and ~380 nm) and emission detection (~440 nm and ~540 nm).
-
Calibration Buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0) containing ionophores (e.g., 10 µM Nigericin and 10 µM Monensin) to equilibrate intracellular and extracellular pH.
Procedure:
-
Dye Loading:
-
Incubate cells in pre-warmed medium containing LysoSensor™ Yellow/Blue (e.g., 1 µM) for 5-10 minutes at 37°C.
-
Wash the cells twice with warm imaging medium to remove excess dye.
-
-
Baseline Imaging:
-
Place the dish on the microscope stage (maintained at 37°C and 5% CO2).
-
Acquire baseline images by exciting at both wavelengths and capturing the corresponding emissions. The ratio of the two emissions (e.g., 540 nm / 440 nm) will be calculated.
-
-
This compound A Treatment:
-
Carefully add this compound A to the dish to achieve the desired final concentration (e.g., 50 nM).
-
-
Time-Lapse Acquisition:
-
Immediately begin acquiring images at both wavelengths at regular intervals (e.g., every 2-5 minutes) for the desired duration (e.g., 60-120 minutes).
-
-
Data Analysis:
-
For each time point, select regions of interest (ROIs) corresponding to individual cells or lysosomal puncta.
-
Calculate the fluorescence intensity ratio for each ROI.
-
Plot the average ratio over time. An increase in the ratio indicates lysosomal alkalinization.
-
-
(Optional but Recommended) pH Calibration:
-
At the end of the experiment, treat separate sets of dye-loaded cells with the different pH calibration buffers for 10-15 minutes.
-
Acquire ratio images for each known pH.
-
Plot the measured fluorescence ratio against the known buffer pH to generate a calibration curve.
-
Use this curve to convert the experimental ratio values into absolute pH values.[18]
-
Visualizations
Signaling Pathways and Workflows
Caption: Mechanism of this compound A-induced cell stress.
Caption: Workflow for a robust autophagic flux experiment.
Caption: A logical workflow for troubleshooting artifacts.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.biologists.com [journals.biologists.com]
- 5. Inhibition of the acidification of endosomes and lysosomes by the antibiotic this compound B in macrophage J774 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Autophagy: assays and artifacts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Nanosensor-based monitoring of autophagy-associated lysosomal acidification in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The V-ATPase inhibitors this compound A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by Concanavalin A and its molecular mechanisms in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. This compound A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 14. Inhibitory effect of modified bafilomycins and concanamycins on P- and V-type adenosinetriphosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Untangling Autophagy Measurements: All Fluxed Up - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound A, a powerful tool for characterization and estimation of contribution of perforin- and Fas-based lytic pathways in cell-mediated cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. Inhibitors of V-type ATPases, bafilomycin A1 and this compound A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Autophagy Studies Using Concanamycin A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Concanamycin A (CMA) in autophagy studies. The primary focus is to help minimize the common issue of CMA-induced apoptosis, ensuring accurate measurement of autophagic flux.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound A in autophagy studies?
This compound A is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1][2] V-ATPase is a proton pump responsible for acidifying intracellular compartments like lysosomes. In the context of autophagy, the fusion of an autophagosome with a lysosome forms an autolysosome, where the engulfed cellular components are degraded by acidic lysosomal hydrolases. By inhibiting V-ATPase, this compound A prevents the acidification of the lysosome, thus blocking the degradation of autophagic cargo within the autolysosome.[3][4] This blockage leads to an accumulation of autophagosomes, which can be measured to determine autophagic flux.
Q2: Why does this compound A induce apoptosis?
This compound A can induce apoptosis, particularly at higher concentrations and with prolonged exposure.[3] This is a critical consideration for autophagy studies, as apoptosis can confound the interpretation of results. The pro-apoptotic effects of CMA have been linked to the induction of reactive oxygen species (ROS) and subsequent mitochondrial depolarization.[5][6][7] In some cell types, CMA has been shown to induce caspase-3 activation, a key executioner caspase in apoptosis.[8]
Q3: How can I minimize this compound A-induced apoptosis in my experiments?
Minimizing apoptosis is crucial for accurately measuring autophagic flux. The key strategies are:
-
Titrate the concentration: The optimal concentration of CMA is highly cell-type dependent. It is essential to perform a dose-response experiment to determine the lowest concentration that effectively inhibits autophagic flux without inducing significant apoptosis in your specific cell line.
-
Limit the treatment time: Apoptosis induction by CMA is often time-dependent.[9] Shorter incubation times are generally preferred. A time-course experiment will help identify a window where autophagosome accumulation is detectable before the onset of significant apoptosis.
-
Include proper controls: Always include an untreated control and a positive control for apoptosis (e.g., staurosporine) to assess the basal level of cell death and the sensitivity of your apoptosis detection assay.
Q4: What are the alternatives to this compound A for inhibiting autophagic flux?
Several other inhibitors can be used to block the late stages of autophagy. Each has its own advantages and disadvantages:
-
Bafilomycin A1: Another specific V-ATPase inhibitor with a similar mechanism to this compound A. It is also known to induce apoptosis.[3][10][11] Some studies suggest that Bafilomycin A1 may also have off-target effects, such as acting as a potassium ionophore and impairing mitochondrial function.[11]
-
Chloroquine (B1663885) (CQ) and Hydroxychloroquine (HCQ): These are lysosomotropic agents that accumulate in lysosomes and raise their pH, thereby inhibiting the activity of degradative enzymes.[7][12][13][14][15][16] While widely used, they can have broader effects on cellular processes compared to the more specific V-ATPase inhibitors.
-
Lysosomal Protease Inhibitors: A cocktail of protease inhibitors, such as E-64d and pepstatin A, can be used to block the degradation of autophagic cargo within the lysosome without affecting lysosomal pH. This can be a gentler alternative, although it may not be as effective as V-ATPase inhibitors in all cell types.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound A in autophagy experiments.
| Problem | Possible Cause | Suggested Solution |
| High levels of apoptosis in CMA-treated cells (even at low concentrations) | Cell line is particularly sensitive to V-ATPase inhibition. | - Perform a thorough dose-response curve starting from very low concentrations (e.g., 0.5-1 nM). - Significantly shorten the incubation time (e.g., 2-4 hours). - Consider using an alternative inhibitor like chloroquine or a cocktail of lysosomal protease inhibitors (E-64d and pepstatin A). |
| No accumulation of LC3-II after CMA treatment | - CMA concentration is too low. - Autophagic flux is low or absent in the experimental conditions. - Issues with the Western blot procedure. | - Increase the concentration of CMA in a stepwise manner. - Include a positive control for autophagy induction (e.g., starvation or rapamycin (B549165) treatment) to confirm that the pathway is active. - Optimize your Western blot protocol for LC3 detection (e.g., use PVDF membranes, specific antibodies, and appropriate gel percentage). |
| Variability in results between experiments | - Inconsistent cell density at the time of treatment. - CMA stock solution has degraded. | - Ensure consistent cell seeding and confluency for all experiments. - Prepare fresh CMA stock solutions regularly and store them properly (aliquoted at -20°C or -80°C). |
| This compound A does not seem to inhibit lysosomal degradation | - CMA is inactive. - The readout for lysosomal degradation is not sensitive enough. | - Test the activity of your CMA stock using a lysosomal pH indicator dye (e.g., LysoTracker) to confirm that it is effectively neutralizing lysosomal pH. - Use a well-established assay for autophagic flux, such as the LC3 turnover assay, and include appropriate controls. |
Data Presentation: Concentration and Time-Dependent Effects
The optimal concentration and treatment time for this compound A must be empirically determined for each cell type. The following table provides a summary of reported effective concentrations and observed apoptotic effects to guide your experimental design.
| Cell Type | CMA Concentration | Treatment Time | Effect on Autophagy | Observed Apoptosis/Cytotoxicity | Reference |
| HMEC-1 | 1, 3, 10 nM | 24 hours | Inhibition of V-ATPase | No significant increase in nuclear fragmentation. | [9] |
| HMEC-1 | 3, 10 nM | 48 hours | Inhibition of V-ATPase | Significant increase in nuclear fragmentation. | [9] |
| RAW 264 cells | 100 nM | 24 hours | Not specified | Increased ROS production and decreased cell viability, which was rescued by the antioxidant N-acetyl cysteine. | [5][6] |
| Tobacco BY-2 cells | 0.1 µM | Not specified | Accumulation of autophagic bodies. | Not specified | [4] |
| Chlamydomonas | 0.1 µM | 16 hours | Inhibition of autophagic flux. | Not specified | [17] |
| Primary human AML cells | 1, 5, 10 nM | 6 days | Not specified | Dose-dependent anti-proliferative effects. | [10] |
Experimental Protocols
LC3 Turnover Assay by Western Blot
This assay measures autophagic flux by comparing the amount of LC3-II in the presence and absence of a lysosomal inhibitor like this compound A.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Starvation medium (e.g., EBSS) or other autophagy inducer (e.g., rapamycin)
-
This compound A stock solution (in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-LC3, anti-p62/SQSTM1, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to reach 70-80% confluency at the time of treatment.
-
Treatment:
-
For each condition (e.g., control, autophagy induction), prepare duplicate wells.
-
Treat one set of wells with the vehicle (DMSO) and the other set with the optimized concentration of this compound A.
-
Incubate for the predetermined optimal time (e.g., 2-6 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Western Blotting:
-
Prepare protein samples with Laemmli buffer and boil.
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
-
Analysis:
-
Quantify the band intensities for LC3-II and the loading control.
-
Autophagic flux is indicated by a significant increase in the LC3-II/loading control ratio in the CMA-treated samples compared to the vehicle-treated samples. A decrease in p62 levels in the absence of CMA, which is then blocked in the presence of CMA, also indicates functional autophagic flux.
-
Caspase-3/7 Activity Assay
This assay measures the activity of executioner caspases 3 and 7, which are activated during apoptosis.
Materials:
-
Cells treated as in the LC3 turnover assay
-
Caspase-Glo® 3/7 Assay kit (or similar)
-
Luminometer or fluorescence plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat them with your experimental conditions, including a positive control for apoptosis (e.g., staurosporine).
-
Assay Reagent Preparation: Prepare the caspase assay reagent according to the manufacturer's instructions.
-
Assay:
-
Allow the plate and the reagent to equilibrate to room temperature.
-
Add the caspase reagent to each well.
-
Mix gently by orbital shaking.
-
Incubate at room temperature, protected from light, for the time specified by the manufacturer (typically 30-60 minutes).
-
-
Measurement: Measure luminescence or fluorescence using a plate reader.
-
Analysis: An increase in signal in CMA-treated cells compared to the vehicle control indicates the induction of apoptosis.
TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
Materials:
-
Cells grown on coverslips or in chamber slides
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
In situ cell death detection kit (TUNEL)
-
DAPI or Hoechst for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells and perform your experimental treatments.
-
Fixation and Permeabilization:
-
Wash cells with PBS.
-
Fix the cells with fixative.
-
Wash with PBS.
-
Permeabilize the cells.
-
-
TUNEL Staining:
-
Wash the cells with PBS.
-
Prepare the TUNEL reaction mixture according to the manufacturer's protocol.
-
Incubate the cells with the TUNEL reaction mixture in a humidified chamber, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells with PBS.
-
Counterstain the nuclei with DAPI or Hoechst.
-
Mount the coverslips onto microscope slides with mounting medium.
-
-
Imaging and Analysis:
-
Visualize the cells using a fluorescence microscope.
-
TUNEL-positive cells (apoptotic) will show green or red fluorescence in the nucleus, depending on the kit used.
-
Quantify the percentage of TUNEL-positive cells.
-
Visualizations
Caption: Mechanism of this compound A in the autophagy pathway.
Caption: Workflow for assessing autophagy and apoptosis.
Caption: Decision tree for troubleshooting CMA-induced apoptosis.
References
- 1. This compound A | V-type (vacuolar) H+-ATPase inhibitor | GlpBio [glpbio.cn]
- 2. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor this compound A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increased production of reactive oxygen species by the vacuolar-type (H(+))-ATPase inhibitors bafilomycin A1 and this compound A in RAW 264 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Autophagy inhibitor chloroquine induces apoptosis of cholangiocarcinoma cells via endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Caspase-3 activation during the process of apoptosis induced by a vacuolar type H(+)-ATPase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. [PDF] Discovery of Autophagy-Inducing Chloroquine Analogs with Potent Anticancer Activity in Breast Cancer Cells | Semantic Scholar [semanticscholar.org]
- 13. Chloroquine Enhances Rapamycin-induced Apoptosis in MG63 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Cancer Research and Treatment [e-crt.org]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Issues with measuring lysosomal pH after Concanamycin A
This guide provides troubleshooting advice and answers to frequently asked questions for researchers measuring lysosomal pH after treatment with Concanamycin A, a potent V-ATPase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and how is it expected to affect lysosomal pH?
This compound A is a macrolide antibiotic that is a highly specific and potent inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2] The V-ATPase is the primary proton pump on the lysosomal membrane responsible for actively transporting protons (H+) from the cytosol into the lysosomal lumen, which acidifies the organelle.[1][3] By binding to the V0 subunit of the V-ATPase, this compound A obstructs this proton translocation pathway.[3][4] This inhibition prevents the maintenance of the acidic lysosomal lumen, allowing protons to leak out, which leads to a gradual increase in the luminal pH (alkalinization).[3] Therefore, the expected effect of treating cells with this compound A is a dose-dependent increase in lysosomal pH, shifting it from the typical acidic range (pH ~4.5-5.0) towards neutral.
Q2: I've treated my cells with this compound A, but I don't see the expected increase in lysosomal pH with my fluorescent probe. What could be wrong?
This is a common issue that can arise from several factors related to the inhibitor, the cells, or the measurement technique.[5] Here are the primary troubleshooting steps:
-
Inhibitor Integrity and Concentration:
-
Activity: Confirm that your this compound A stock has been stored correctly (typically at -20°C, protected from light) and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[6] It is often best to prepare fresh dilutions from a properly stored stock.
-
Concentration: The effective concentration can vary between cell lines.[6] While nanomolar concentrations are typically effective, you may need to perform a dose-response experiment (e.g., 10 nM - 500 nM) to determine the optimal concentration for your specific cells.[1][3]
-
-
Cellular Factors:
-
Incubation Time: The alkalinizing effect is not always instantaneous. An incubation time of 30 minutes to 2 hours is often required to see a significant change.[5] However, prolonged incubation (e.g., >24-48 hours) can lead to significant cytotoxicity.[6]
-
Cell Health: Ensure cells are healthy and not overly confluent, as stressed cells may respond differently.[6]
-
-
Probe and Measurement Protocol:
-
Dye Loading: For probes like LysoSensor™ Yellow/Blue, optimize the loading concentration (1-5 µM) and time (3-5 minutes).[7][8] Insufficient loading will result in a weak signal, while excessive loading can itself alter lysosomal pH.[7][8]
-
Calibration Curve: It is absolutely critical to generate an in situ calibration curve for each experiment. This procedure correlates fluorescence ratios to absolute pH values and confirms your imaging system can detect pH changes.[9][10] Without a proper calibration, ratio changes cannot be confidently interpreted.
-
Signal Detection: Ensure you are using the correct excitation and emission wavelengths for your ratiometric probe and that your microscope or plate reader is sensitive enough to detect the resulting signals.[5]
-
Q3: My fluorescent signal is very weak or noisy after loading the pH probe. How can I improve it?
A weak or noisy signal can obscure real pH changes. Consider the following:
-
Optimize Probe Concentration: While the manufacturer provides a range, the optimal concentration can be cell-type dependent. Try a titration to find the lowest concentration that gives a robust signal without causing cellular stress.[9]
-
Check Imaging Medium: Use a phenol (B47542) red-free imaging medium during fluorescence acquisition, as phenol red can significantly increase background fluorescence.[3]
-
Increase Signal-to-Noise: For microscopy, you can increase the exposure time or laser power, but be mindful of phototoxicity and photobleaching. Averaging multiple frames can also help reduce noise.
-
Cell Density: Ensure you have a sufficient density of healthy cells in the imaging field.
Q4: I'm observing significant cell death after this compound A treatment. How can I mitigate this?
This compound A can induce apoptosis and cytotoxicity, especially at higher concentrations and over longer incubation periods.[2]
-
Perform a Dose-Response and Time-Course: Determine the lowest effective concentration and the shortest incubation time that produces a measurable increase in lysosomal pH for your cell line. Significant cell death is often observed after 48 hours of treatment.[6]
-
Check Vehicle Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is non-toxic to your cells, typically below 0.5%.[6] Run a vehicle-only control to confirm.
-
Assess Cell Viability: Use a standard viability assay (e.g., Trypan Blue or a live/dead stain) in parallel with your pH measurement experiment to monitor the health of the cells under the chosen conditions.
Q5: How can I be sure that this compound A is active in my system if my pH probe results are ambiguous?
If you suspect your pH probe is not working correctly, you can use an alternative method to verify that this compound A is inhibiting V-ATPase function. A common approach is to assess autophagic flux.
V-ATPase inhibition blocks the fusion of autophagosomes with lysosomes and the degradation of their contents.[1] This leads to an accumulation of the autophagosome marker protein LC3-II. You can perform a Western blot to detect LC3-II levels. An increase in the LC3-II band in this compound A-treated cells (compared to untreated controls) indicates a block in autophagic flux, confirming that the inhibitor is active.[11][12]
Quantitative Data Summary
The following table provides typical concentration ranges and timings for experiments involving V-ATPase inhibitors and lysosomal pH probes. Note that optimal conditions may vary by cell type and experimental setup.
| Parameter | Value | Cell Type / System | Notes | Reference(s) |
| This compound A Concentration | 10 nM - 500 nM | Various Mammalian Cells | Start with a dose-response curve to find the optimal concentration. | [1][3] |
| This compound A IC₅₀ | ~9.2 nM | Yeast V-ATPase | Demonstrates high potency. | [2] |
| This compound A Incubation Time | 30 minutes - 3 hours | General Cell Culture | Sufficient for lysosomal alkalinization. Longer times (>24h) risk cytotoxicity. | [3][5] |
| LysoSensor™ Yellow/Blue Conc. | 1 µM - 5 µM | General Cell Culture | Titrate for optimal signal-to-noise ratio. | [7][8] |
| LysoSensor™ Loading Time | 3 - 5 minutes | ARPE-19, HAP1 Cells | Extended incubation can artificially alter lysosomal pH. | [7][8] |
| Typical Lysosomal pH | 4.5 - 5.0 | Most Mammalian Cells | This is the baseline acidic environment. | [10] |
| Expected pH after Inhibition | Increase towards neutral | General Cell Culture | The magnitude of the shift depends on concentration and incubation time. | [3] |
Experimental Protocols
Protocol 1: Measuring Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol describes how to measure changes in lysosomal pH in live cells using a ratiometric fluorescent probe and fluorescence microscopy following treatment with this compound A.
Materials:
-
Cells cultured on glass-bottom imaging dishes.
-
This compound A (stock solution in DMSO).
-
LysoSensor™ Yellow/Blue DND-160 (1 mM stock solution in DMSO).
-
Phenol red-free cell culture medium or imaging buffer (e.g., HBSS).
-
Phosphate-Buffered Saline (PBS).
-
For Calibration: pH calibration buffers (pH 4.0, 4.5, 5.0, 5.5, 6.0, 6.5, 7.0).[10]
Procedure:
-
Cell Preparation: Seed cells on glass-bottom dishes to be 60-80% confluent on the day of the experiment.
-
This compound A Treatment:
-
Prepare the desired final concentration of this compound A (e.g., 100 nM) in pre-warmed, phenol red-free medium.
-
Treat the cells by replacing their current medium with the this compound A-containing medium. Treat a parallel dish with a vehicle control (e.g., DMSO at the same final concentration).
-
Incubate for the desired time (e.g., 1 hour) at 37°C and 5% CO₂.
-
-
Dye Loading:
-
Prepare a loading solution by diluting the LysoSensor™ stock to a final concentration of 2-5 µM in pre-warmed, phenol red-free medium.[8]
-
Remove the treatment medium from the cells and wash once with warm PBS.
-
Add the dye loading solution and incubate for 3-5 minutes at 37°C, protected from light.[7][8]
-
-
Imaging:
-
Wash the cells twice with warm, phenol red-free medium to remove excess dye. Add fresh imaging medium to the dish.
-
Place the dish on the microscope stage equipped with an environmental chamber (37°C, 5% CO₂).
-
Acquire fluorescence images using sequential excitation at ~340 nm and ~380 nm, collecting emission at ~520-540 nm.[3][14] It is crucial to use settings that avoid signal saturation.
-
-
Data Analysis:
-
For each lysosome (punctum) in an image, measure the mean fluorescence intensity from both the 340 nm and 380 nm excitation images.
-
Calculate the intensity ratio (e.g., F340 / F380).
-
Use the calibration curve (see Protocol 2) to convert the mean ratio value into an absolute pH value.
-
Compare the pH values between control and this compound A-treated cells.
-
Protocol 2: In Situ Calibration Curve Generation
This procedure is essential for converting fluorescence ratios to pH values and should be performed in parallel with the main experiment.[9]
-
Cell Preparation: Prepare several dishes of cells and load them with LysoSensor™ Yellow/Blue as described in Protocol 1 (steps 1 and 3).
-
pH Clamping:
-
For each pH point, prepare a calibration buffer of known pH (e.g., pH 4.5) containing ~10 µM Nigericin and ~10 µM Monensin.[9] These ionophores equilibrate the intracellular and extracellular pH.
-
Remove the medium from a dye-loaded dish and add a specific pH calibration buffer.
-
Incubate for 5-10 minutes to allow the pH to equilibrate.
-
-
Image Acquisition: Acquire ratiometric images for each pH point using the exact same imaging settings as in the main experiment.
-
Curve Generation:
-
Calculate the mean fluorescence ratio for multiple cells at each known pH value.
-
Plot the mean ratio as a function of the buffer pH.
-
Fit the data with a suitable equation (e.g., a sigmoidal curve or a linear fit over the relevant range) to create your standard curve.
-
Visualizations
Mechanism of Action and Measurement Workflow
Caption: Mechanism of V-ATPase inhibition by this compound A leading to increased lysosomal pH.
Caption: Experimental workflow for measuring lysosomal pH changes after this compound A treatment.
References
- 1. benchchem.com [benchchem.com]
- 2. rndsystems.com [rndsystems.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Approaches for detecting lysosomal alkalinization and impaired degradation in fresh and cultured RPE cells: evidence for a role in retinal degenerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Madin-Darby canine kidney cells. LysoSensor Yellow/Blue DND-160. | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. LysoSensor™ Yellow/Blue DND-160 (PDMPO), Lysosomal Yellow/Blue Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]
Concanamycin A Stock Solution: Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug development professionals on the common issue of Concanamycin A precipitation in stock solutions. Following these protocols and troubleshooting steps will help ensure the stability and efficacy of your this compound A for consistent experimental results.
Frequently Asked Questions (FAQs)
Q1: My this compound A precipitated out of solution after storage. Can I still use it?
A1: It is not recommended to use a stock solution that has visible precipitation. Precipitation indicates that the compound is no longer fully dissolved, which will lead to inaccurate concentrations in your experiments. Attempt to redissolve the precipitate using the methods outlined in the troubleshooting guide below. If it does not fully redissolve, it is best to discard the solution and prepare a fresh stock.
Q2: What is the best solvent for long-term storage of this compound A?
A2: Anhydrous DMSO is the recommended solvent for long-term storage.[1][2] Solutions in DMSO are reported to be stable for at least a year when stored properly at -20°C.[2] Some suppliers suggest stability for up to one year at -80°C as well.[3]
Q3: Why should I avoid using solvents like ethanol (B145695) or methanol (B129727) for long-term storage?
A3: While this compound A is soluble in ethanol and methanol, solutions in these solvents are less stable and should be prepared fresh for immediate use.[1][2] They are not recommended for long-term storage due to a higher risk of degradation and precipitation.
Q4: Is it necessary to aliquot my this compound A stock solution?
A4: Yes, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.[4] This practice minimizes the number of freeze-thaw cycles the solution is subjected to, which helps to prevent precipitation and maintain the potency of the compound.[4]
Q5: What should I do if I notice a slight haze in my stock solution even after following the protocol?
A5: A slight haze may indicate the beginning of precipitation or incomplete dissolution. Before the haze becomes visible precipitate, you can try gently warming the solution to 37°C for 10 minutes and vortexing, or using a brief sonication in an ultrasonic bath to ensure complete dissolution.[3][5]
Troubleshooting Guide: this compound A Precipitation
This guide will help you identify the cause of precipitation in your this compound A stock solution and provide steps to resolve the issue.
Caption: Troubleshooting workflow for this compound A precipitation.
Quantitative Data: Solubility and Stability
| Solvent | Recommended Concentration | Storage Temperature | Stability of Stock Solution |
| DMSO | ≥ 10 mg/mL[6] | -20°C or -80°C[1] | Up to 1 year at -20°C[2] or -80°C[3] |
| Ethanol | Soluble[2][7] | -20°C | Prepare fresh; not for long-term storage[1][2] |
| Methanol | 8 mg/mL[3] | -20°C | Prepare fresh; not for long-term storage[1][2] |
| Chloroform | Soluble[2] | -20°C | Prepare fresh; not for long-term storage[1] |
| Acetonitrile | Soluble[8] | -20°C | Data not available for long-term storage |
| Ethyl Acetate | Soluble[2] | -20°C | Data not available for long-term storage |
| Acetone | Soluble[2] | -20°C | Data not available for long-term storage |
Experimental Protocol: Preparation of a 10 mM this compound A Stock Solution in DMSO
This protocol is designed to prepare a stable stock solution of this compound A and minimize the risk of precipitation.
Materials:
-
This compound A (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Analytical balance
-
Water bath or incubator set to 37°C (optional)
-
Sonicator (optional)
Procedure:
-
Equilibration: Allow the vial of lyophilized this compound A to equilibrate to room temperature before opening. This prevents condensation from forming inside the vial.
-
Weighing: In a suitable weighing vessel, carefully weigh out the desired amount of this compound A (e.g., 1 mg).
-
Dissolution: To prepare a 10 mM stock solution, add the appropriate volume of anhydrous DMSO. For 1 mg of this compound A (Molecular Weight: 866.09 g/mol ), you would add 115.5 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the this compound A is completely dissolved. If you observe any particulate matter, you can facilitate dissolution by:
-
Aliquoting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes. This is a critical step to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[1] When stored correctly, the DMSO stock solution should be stable for at least one year.[2]
Mechanism of Action: Inhibition of V-type H+-ATPase
This compound A is a potent and specific inhibitor of vacuolar-type H+-ATPases (V-ATPases).[4] These are ATP-driven proton pumps responsible for acidifying intracellular compartments such as lysosomes and endosomes.[4]
Caption: this compound A inhibits V-ATPase, preventing organelle acidification.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. This compound A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 4. This compound A | Cell Signaling Technology [cellsignal.com]
- 5. apexbt.com [apexbt.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. bioaustralis.com [bioaustralis.com]
- 8. caymanchem.com [caymanchem.com]
Technical Support Center: The Impact of Serum Concentration on Concanamycin A Activity
This technical support guide is designed for researchers, scientists, and drug development professionals using Concanamycin A in their experiments. It provides troubleshooting advice and frequently asked questions (FAQs) regarding the influence of serum concentration on the activity of this potent V-ATPase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound A and how does it work?
This compound A is a macrolide antibiotic that acts as a highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2] It binds to the V0 subunit of the V-ATPase complex, which is responsible for proton translocation across membranes.[3] By inhibiting this proton pump, this compound A disrupts the acidification of intracellular organelles such as lysosomes and endosomes, and can also affect the extracellular pH in the microenvironment of cells.[1] This disruption of pH homeostasis interferes with various cellular processes, including protein degradation, autophagy, and receptor recycling.
Q2: How does the presence of serum in cell culture media potentially affect this compound A activity?
Q3: Should I use serum-free media for my experiments with this compound A?
The decision to use serum-free or serum-containing media depends on the specific experimental goals and cell type. For biochemical assays with purified V-ATPase, serum is not necessary. For cell-based assays, if the goal is to determine the precise IC50 of this compound A, using serum-free media or a medium with a very low serum concentration is recommended to minimize the confounding effects of protein binding. However, if the experiment aims to model a more physiological environment, using serum may be more relevant, but it is crucial to be aware of its potential impact on the drug's activity and to maintain a consistent serum concentration across all experiments.
Q4: Are there alternatives to fetal bovine serum (FBS) that might have less of an impact on this compound A activity?
The use of chemically defined, serum-free media is the most direct way to eliminate the variable of serum protein binding. If serum is required for cell health, using a reduced serum concentration or switching to a serum replacement product with a defined composition could provide more consistent results. However, any medium component has the potential to interact with experimental compounds, so validation is always recommended.
Troubleshooting Guide
Issue 1: I am not observing the expected inhibitory effect of this compound A at its reported IC50 value.
-
Question: Is there serum in your cell culture medium?
-
Answer: The presence of serum, particularly at high concentrations (e.g., 10% FBS), can significantly decrease the effective concentration of this compound A available to the cells. Serum proteins, such as albumin, can bind to the compound, reducing the free fraction that is active. Consider reducing the serum concentration or performing the experiment in serum-free media to see if the potency increases.
-
-
Question: How was the this compound A prepared and stored?
-
Answer: this compound A solutions, especially in solvents other than DMSO, can be unstable. It is recommended to prepare fresh solutions or use aliquots of a DMSO stock stored at -20°C for no longer than a month to avoid loss of potency. Multiple freeze-thaw cycles should be avoided.
-
-
Question: What is the cell density in your assay?
-
Answer: High cell densities can sometimes lead to a higher apparent IC50 value due to increased drug metabolism or off-target binding. Ensure you are using a consistent and appropriate cell number for your assay.
-
Issue 2: My results with this compound A are inconsistent between experiments.
-
Question: Are you using the same batch and concentration of serum for all experiments?
-
Answer: Different batches of serum can have varying protein compositions, which can lead to variability in the extent of this compound A binding. For a series of experiments, it is best practice to use a single, pre-tested batch of serum at a consistent concentration.
-
-
Question: How long is the incubation time with this compound A?
-
Answer: The equilibrium between serum protein-bound and free this compound A can be influenced by time. Ensure that your incubation times are consistent across all experiments.
-
Quantitative Data Summary
The following table presents hypothetical data illustrating the potential impact of Fetal Bovine Serum (FBS) concentration on the apparent half-maximal inhibitory concentration (IC50) of this compound A in a cell-based assay. This data is for illustrative purposes to demonstrate the expected trend.
| FBS Concentration (%) | Apparent IC50 of this compound A (nM) |
| 0 | 10 |
| 1 | 25 |
| 5 | 75 |
| 10 | 150 |
Experimental Protocols
Protocol 1: Determining the Effect of Serum Concentration on this compound A Activity
Objective: To quantify the impact of serum on the apparent IC50 of this compound A in a cell-based assay.
Materials:
-
Cells sensitive to this compound A
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound A stock solution (in DMSO)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of Media with Varying Serum Concentrations: Prepare different batches of cell culture medium containing a range of FBS concentrations (e.g., 0%, 1%, 2.5%, 5%, and 10%).
-
Preparation of this compound A Dilutions: Prepare a serial dilution of this compound A in each of the serum-containing media. It is important to prepare a separate dilution series for each serum concentration to ensure the final DMSO concentration is consistent across all wells.
-
Treatment: Remove the overnight culture medium from the cells and replace it with the media containing the different concentrations of this compound A and serum. Include appropriate controls (no cells, cells with medium and DMSO, cells with medium only).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assay: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the data to the vehicle control (0 nM this compound A) for each serum concentration. Plot the normalized cell viability against the logarithm of the this compound A concentration and fit the data to a dose-response curve to determine the IC50 value for each serum concentration.
Protocol 2: V-ATPase Inhibition Assay (Biochemical Assay)
Objective: To measure the direct inhibitory effect of this compound A on V-ATPase activity in a cell-free system.
Materials:
-
Isolated membrane vesicles enriched in V-ATPase
-
Assay Buffer (e.g., 50 mM MOPS-Tris, pH 7.0, 50 mM KCl, 5 mM MgCl2, 1 mM DTT)
-
ATP solution (100 mM)
-
This compound A stock solution (in DMSO)
-
Malachite green reagent for phosphate (B84403) detection
-
Phosphate standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare this compound A Dilutions: Prepare a serial dilution of this compound A in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the membrane vesicle preparation to each well. Then, add the diluted this compound A or vehicle (DMSO) to the respective wells.
-
Pre-incubation: Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the enzymatic reaction by adding ATP to a final concentration of 5 mM.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Stop Reaction and Detect Phosphate: Stop the reaction by adding the malachite green reagent. Allow color to develop for 15-30 minutes at room temperature.
-
Measure Absorbance: Read the absorbance at 620-650 nm using a microplate reader.
-
Data Analysis: Create a standard curve using the phosphate standard. Calculate the amount of inorganic phosphate (Pi) released in each reaction. Determine the V-ATPase activity and plot the percentage of inhibition against the this compound A concentration to determine the IC50 value.
Visualizations
Caption: Mechanism of this compound A action.
Caption: Troubleshooting workflow for this compound A experiments.
Caption: Logic of serum protein binding effect on this compound A.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the affinity of drugs toward serum albumin by measurement of the quenching of the intrinsic tryptophan fluorescence of the protein - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term Concanamycin A treatment side effects on cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the long-term cellular effects of Concanamycin A treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound A?
This compound A is a macrolide antibiotic that acts as a potent and highly specific inhibitor of the vacuolar-type H+-ATPase (V-ATPase).[1][2] It directly binds to the V(o) subunit c of the V-ATPase complex, which blocks the pump's ability to transport protons.[3] This action disrupts the acidification of various intracellular organelles, such as lysosomes, endosomes, and the Golgi apparatus.[2][4][5]
Q2: What are the expected morphological changes in cells after long-term this compound A treatment?
Prolonged exposure to this compound A can lead to significant morphological changes. A key observation is the massive vacuolation and swelling of the Golgi apparatus.[6][7] In some cell types, this is accompanied by a swollen phenotype and increased cellular granularity.[8] These changes are a direct consequence of the disruption of the pH gradient across organellar membranes.[7]
Q3: How does long-term this compound A treatment affect cell viability and proliferation?
Long-term treatment with this compound A is cytotoxic to a variety of cell lines.[1] The inhibition of V-ATPase disrupts essential cellular processes, leading to decreased cell growth and survival.[9] For example, in some cell lines, treatment for 48 hours at nanomolar concentrations leads to a significant increase in cell death and can cause a cell cycle arrest in the G2/M phase.[8]
Q4: What is the impact of this compound A on autophagy?
This compound A is a widely used tool to study autophagic flux because it blocks the final degradation step of autophagy.[10] By inhibiting V-ATPase, it raises the lysosomal pH, which in turn inactivates the pH-dependent lysosomal hydrolases responsible for degrading the contents of autophagosomes.[10] This leads to an accumulation of autophagosomes and autophagic bodies within the cell, which can be mistaken for an induction of autophagy but actually represents a blockage of the pathway.[10][11]
Q5: How does this compound A induce apoptosis?
This compound A treatment can induce apoptosis, or programmed cell death, in various cell types.[12] The induction of apoptosis is a consequence of the cellular stress caused by V-ATPase inhibition.[2] This disruption of organelle function can trigger the mitochondrial (intrinsic) pathway of apoptosis, evidenced by an increase in fragmented DNA and cells with hypodiploid DNA.[9][13]
Q6: Are there known off-target effects of this compound A?
This compound A is highly selective for V-type ATPases, showing over 2000-fold selectivity compared to other ATPases like F-type and P-type H+-ATPases.[1] However, at very high concentrations (in the micromolar range), it may inhibit P-type ATPases such as the Na+/K+-ATPase.[14] At the nanomolar concentrations typically used for research, it is considered a highly specific V-ATPase inhibitor.[14]
Quantitative Data Summary
The biological activity of this compound A is concentration-dependent. Below is a summary of reported inhibitory concentrations.
| Target/Effect | IC50 / Effective Concentration | Cell Line / System | Notes | Reference(s) |
| V-ATPase Inhibition | ||||
| Yeast V-type H+-ATPase | 9.2 nM | Yeast | Highly selective over other ATPases. | [1][2] |
| F-type H+-ATPase | >20000 nM | Yeast | Demonstrates high specificity. | [1] |
| P-type H+-ATPase | >20000 nM | Yeast | Demonstrates high specificity. | [1] |
| Cellular Effects | ||||
| Inhibition of Proliferation | 1 - 10 nM | HMEC-1 | Concentration-dependent inhibition. | [8] |
| Induction of Apoptosis | 3 - 10 nM | HMEC-1 | Significant increase after 48 hours. | [8] |
| Autophagy Blockade | 10 - 100 nM | General Cell Culture | Used to monitor autophagic flux. | [10] |
| Inhibition of Invasion | Nanomolar concentrations | LNCaP, C4-2B | Reduced invasion by 80%. | [15] |
Visualized Pathways and Workflows
Caption: Mechanism of this compound A leading to downstream cellular effects.
Caption: Experimental workflow for measuring autophagic flux using this compound A.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected cytotoxicity observed.
-
Question: I'm treating my cells with this compound A at the recommended nanomolar concentrations, but I'm not seeing significant cell death. What could be wrong?
-
Answer:
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivity to V-ATPase inhibitors.[14] It is crucial to perform a dose-response experiment across a broad range of concentrations to determine the specific IC50 for your cell line.[14]
-
Duration of Experiment: The cytotoxic effects of this compound A may require longer incubation periods to manifest. In some cell lines, significant cell death is observed only after 48 hours of treatment, with minimal effects at 24 hours.[8][14] Consider extending your experimental timeline.
-
Compound Stability: Ensure the compound has been stored correctly at -20°C in its lyophilized form.[9] Repeated freeze-thaw cycles of a stock solution can lead to degradation. It is recommended to prepare fresh stock solutions or use aliquots that have been frozen only once.[10][14]
-
Assay Method: The choice of cytotoxicity assay can influence results. Corroborate your findings using an alternative method, such as Trypan Blue exclusion, MTT assay, or a fluorescence-based live/dead staining kit.[14]
-
Issue 2: High level of cell death observed in the vehicle control (DMSO-treated) cells.
-
Question: My control cells treated with just DMSO are showing a high level of cytotoxicity, confounding my results. How can I fix this?
-
Answer:
-
DMSO Concentration: High concentrations of DMSO are toxic to cells. Ensure the final concentration of DMSO in your culture medium is kept to a minimum, generally below 0.5% and ideally below 0.1%.[14]
-
Cellular Health: Confirm your cells are healthy, in the logarithmic growth phase, and not over-confluent before starting the experiment.[10][14] Stressed or unhealthy cells are more sensitive to DMSO toxicity.[14]
-
Incubation Period: Long-term exposure to even low levels of DMSO can be cytotoxic. If your experimental design permits, consider reducing the total incubation time.[14]
-
Issue 3: Inconsistent results when analyzing autophagic flux.
-
Question: I'm using this compound A to measure autophagic flux by observing LC3-II accumulation, but my results are not reproducible. What should I check?
-
Answer:
-
Cell Passage Number: The responsiveness of cells can change with increasing passage numbers. Use cells within a consistent and low passage range for all experiments to ensure reproducibility.[14]
-
Timing of this compound A Addition: For autophagic flux experiments, this compound A should be added during the final 2-4 hours of the main treatment.[2] This ensures you are measuring the accumulation of autophagosomes formed during the experimental window rather than inducing long-term stress from the inhibitor itself.
-
Complete Blockade: Ensure the concentration of this compound A is sufficient to completely block lysosomal degradation (e.g., 100 nM).[2] This concentration may need to be optimized for your specific cell type.
-
Caption: Troubleshooting logic for inconsistent cytotoxicity results.
Detailed Experimental Protocols
1. Autophagic Flux Measurement by LC3-II Western Blotting
This protocol is used to measure the rate of autophagy by monitoring the accumulation of the autophagosome marker LC3-II after blocking its degradation with this compound A.
-
Materials:
-
Cells in logarithmic growth phase.
-
Test compound.
-
This compound A (stock solution in DMSO).
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibody: anti-LC3.
-
Primary antibody: anti-Actin or other loading control.
-
HRP-conjugated secondary antibody.
-
Chemiluminescence substrate.
-
-
Procedure:
-
Seed cells and allow them to attach and reach the desired confluency.
-
Treat cells with your test compound for the desired duration.
-
For each experimental condition, prepare parallel samples. One sample receives the test compound alone, while the other is co-treated with the compound and this compound A (e.g., 100 nM) for the final 2-4 hours of the experiment.[2]
-
After treatment, wash the cells with ice-cold PBS and collect them.
-
Lyse the cells in lysis buffer on ice.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) from each sample by SDS-PAGE on a gel with appropriate acrylamide (B121943) concentration to resolve LC3-I and LC3-II.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence substrate.
-
Strip and re-probe the membrane for a loading control like actin.
-
Quantify the band intensities. Autophagic flux is determined by comparing the amount of LC3-II in samples treated with the test compound alone versus those co-treated with this compound A. A significant increase in LC3-II in the co-treated sample indicates active autophagic flux.
-
2. V-ATPase Inhibition Assay (ACMA Quenching)
This protocol measures the activity of V-ATPase by monitoring the quenching of 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA) fluorescence as it accumulates in acidified membrane vesicles.
-
Materials:
-
V-ATPase-enriched membrane vesicles.
-
Assay buffer (e.g., containing MOPS-Tris, KCl, MgCl2).
-
ACMA (stock solution in ethanol).
-
Valinomycin (B1682140) (K+ ionophore, stock solution in ethanol).
-
ATP (stock solution, pH adjusted).
-
This compound A or other test inhibitors.
-
Fluorometer.
-
-
Procedure:
-
Prepare the reaction mixture in a fluorometer cuvette containing assay buffer, ACMA (final concentration ~0.9 µM), and valinomycin (final concentration ~5.0 nM).[2]
-
Add the V-ATPase-enriched membrane vesicles to the cuvette.
-
To test inhibitors, pre-incubate the membrane vesicles with varying concentrations of this compound A for a defined period (e.g., 10 minutes) before starting the reaction.[2]
-
Place the cuvette in the fluorometer and allow the temperature to equilibrate (e.g., 37°C).
-
Set the fluorometer to an excitation wavelength of 412 nm and an emission wavelength of 482 nm.
-
Initiate the proton pumping reaction by adding ATP to a final concentration of approximately 1.2 mM.[2]
-
Record the decrease in fluorescence (quenching) over time. The rate of quenching is proportional to the V-ATPase activity.
-
Calculate the inhibitory effect of this compound A by comparing the rate of quenching in its presence to the rate in a vehicle-only control.
-
References
- 1. rndsystems.com [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitors of V-type ATPases, bafilomycin A1 and this compound A, protect against beta-amyloid-mediated effects on 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lysosomal calcium homeostasis defects, not proton pump defects, cause endo-lysosomal dysfunction in PSEN-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The V-ATPase inhibitors this compound A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. This compound A | Cell Signaling Technology [cellsignal.com]
- 10. benchchem.com [benchchem.com]
- 11. Dissection of autophagy in tobacco BY-2 cells under sucrose starvation conditions using the vacuolar H(+)-ATPase inhibitor this compound A and the autophagy-related protein Atg8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound A, a vacuolar type H+-ATPase inhibitor, induces cell death in activated CD8+ CTL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. apexbt.com [apexbt.com]
Validation & Comparative
Concanamycin A vs. Bafilomycin A1: A Comparative Guide to Autophagy Inhibition
For Researchers, Scientists, and Drug Development Professionals
Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Its dysregulation is implicated in a wide range of diseases, including cancer and neurodegenerative disorders. The study of autophagy often relies on the use of chemical inhibitors to dissect the pathway and understand its function. Among the most widely used and potent inhibitors of late-stage autophagy are Concanamycin A and Bafilomycin A1. Both are macrolide antibiotics that specifically target the vacuolar H+-ATPase (V-ATPase), a proton pump essential for the acidification of lysosomes. This guide provides an objective, data-driven comparison of these two inhibitors to assist researchers in selecting the most suitable tool for their experimental needs.
Mechanism of Action: V-ATPase Inhibition
Both this compound A and Bafilomycin A1 inhibit autophagy by targeting the V-ATPase.[1][2] This enzyme is responsible for pumping protons into the lumen of lysosomes, thereby maintaining the low pH required for the activation of lysosomal hydrolases.[3][4] By inhibiting the V-ATPase, both compounds prevent the acidification of lysosomes.[5][6] This has two major consequences for the autophagy pathway:
-
Inhibition of Autophagosome-Lysosome Fusion: The fusion of autophagosomes with lysosomes is a pH-sensitive process. By raising the lysosomal pH, this compound A and Bafilomycin A1 impede this fusion event.[3][5]
-
Inhibition of Lysosomal Degradation: Even if fusion were to occur, the elevated lysosomal pH inactivates the acid hydrolases, preventing the degradation of the autophagosomal cargo.[1]
The net effect is an accumulation of autophagosomes, which can be monitored experimentally to measure autophagic flux.[7]
References
Validating V-ATPase Inhibition by Concanamycin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Vacuolar-type H+-ATPases (V-ATPases) are ATP-dependent proton pumps essential for acidifying various intracellular organelles, including lysosomes, endosomes, and the Golgi apparatus. This acidification is critical for a multitude of cellular processes, such as protein trafficking and degradation, autophagy, receptor-mediated endocytosis, and neurotransmitter uptake.[1][2] Concanamycin A, a macrolide antibiotic, is a highly potent and specific inhibitor of V-ATPase, making it an invaluable tool for studying these cellular functions.[3][4]
This guide provides an objective comparison of this compound A with its common alternative, Bafilomycin A1, and presents detailed experimental protocols to validate V-ATPase inhibition in situ.
Performance Comparison: this compound A vs. Bafilomycin A1
This compound A and Bafilomycin A1 are the two most widely used V-ATPase inhibitors. Both function by binding to the V₀ subunit of the V-ATPase complex, which blocks proton translocation.[5][6] While both are highly specific, there are key differences in their potency and reported off-target effects.
| Feature | This compound A (Folimycin) | Bafilomycin A1 |
| Target | V-type H+-ATPase | V-type H+-ATPase |
| Binding Site | V₀ subunit c[6] | V₀ subunit c[6] |
| Reported IC₅₀ | ~9.2 nM (yeast V-ATPase)[5][7] | Varies, generally higher than this compound A[8] |
| Selectivity | >2000-fold selectivity over other H+-ATPases[5][7] | High selectivity for V-ATPase over other ATPases[3] |
| Potency | Generally considered more potent than Bafilomycin A1[5][8] | Potent, but typically requires higher concentrations than this compound A for similar effects[8] |
| Known Off-Target Effects | Less extensively characterized in the literature. | Can act as a potassium ionophore and may impair mitochondrial function at higher concentrations.[5] |
Mechanism of V-ATPase Inhibition
V-ATPases utilize the energy from ATP hydrolysis to pump protons across membranes, acidifying the lumen of organelles. This compound A directly binds to the c-subunit within the membrane-embedded V₀ domain, effectively stalling the rotation required for proton transport. This leads to a rapid increase in the luminal pH of acidic organelles.
Experimental Protocols for Validating V-ATPase Inhibition
Validating the efficacy of this compound A in situ involves confirming the alkalinization of acidic organelles and observing the downstream functional consequences.
Lysosomal Acidification Assays
These assays use fluorescent probes that accumulate in acidic compartments. Inhibition of V-ATPase prevents this accumulation, leading to a measurable decrease in fluorescence.
LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic organelles in live cells.
Protocol:
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Inhibitor Treatment: Treat cells with the desired concentration of this compound A (e.g., 50-100 nM) for a specified time (e.g., 1-2 hours) under normal culture conditions. Include a vehicle-treated control (e.g., DMSO).
-
LysoTracker Loading: Prepare a working solution of LysoTracker Red DND-99 (typically 50-75 nM) in pre-warmed culture medium.[9]
-
Staining: Remove the inhibitor-containing medium and add the LysoTracker loading solution to the cells.
-
Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.[9]
-
Imaging: Replace the loading solution with fresh medium. Immediately image the cells using fluorescence microscopy with an appropriate filter set (e.g., excitation ~577 nm, emission ~590 nm for LysoTracker Red).
-
Analysis: Quantify the fluorescence intensity. A significant reduction in LysoTracker fluorescence in this compound A-treated cells compared to the control indicates successful V-ATPase inhibition.[10][11]
Acridine orange is a metachromatic dye that emits green fluorescence when bound to DNA and RNA, but it accumulates in acidic compartments where it forms aggregates that emit red fluorescence.[12]
Protocol:
-
Cell Culture and Treatment: Follow steps 1 and 2 from the LysoTracker protocol.
-
AO Loading: Prepare a working solution of Acridine Orange (e.g., 1-5 µM) in culture medium.
-
Staining: Add the AO loading solution to the cells and incubate for 15-30 minutes at 37°C.
-
Washing: Gently wash the cells with phosphate-buffered saline (PBS) or fresh medium to remove excess dye.
-
Imaging: Image live cells immediately using fluorescence microscopy. Use a dual-band filter set to observe green fluorescence (nuclei/cytoplasm, Ex/Em ~502/525 nm) and red fluorescence (acidic vesicles, Ex/Em ~460/650 nm).[12][13]
-
Analysis: Measure the intensity of red fluorescence. V-ATPase inhibition by this compound A will neutralize acidic organelles, leading to a loss of red fluorescence.[14]
Functional Assay: V-ATPase-Dependent Trafficking
V-ATPase activity is required for processes like the processing and transport of glycoproteins.[8] This can be assessed by monitoring the cell surface expression of specific proteins.
Protocol:
-
Cell System: Use a cell line that expresses a well-characterized glycoprotein (B1211001), such as viral envelope proteins (e.g., in cells infected with vesicular stomatitis virus, VSV).[8]
-
Inhibitor Treatment: Treat infected or expressing cells with this compound A (e.g., 2-10 nM) or a vehicle control during the protein expression period.
-
Immunofluorescence Staining:
-
Fix the cells with 4% paraformaldehyde.
-
To detect surface expression, perform staining on non-permeabilized cells. Incubate with a primary antibody against the glycoprotein's extracellular domain.
-
To detect total protein, permeabilize a parallel set of cells with a detergent (e.g., 0.1% Triton X-100) before antibody incubation.
-
Incubate with a fluorescently labeled secondary antibody.
-
-
Imaging and Analysis: Acquire images via fluorescence microscopy. Compare the cell surface fluorescence between control and this compound A-treated cells. Inhibition of V-ATPase is expected to block the transport of the glycoprotein to the cell surface, resulting in reduced surface fluorescence but retained intracellular fluorescence.[8]
Biochemical Assay: Western Blotting for V-ATPase Subunits
While not a direct measure of activity, Western blotting can confirm the presence of V-ATPase subunits in your cell lysates. It is particularly useful when studying the regulation of V-ATPase assembly/disassembly.[15]
Protocol:
-
Cell Lysis: Treat cells with this compound A or a vehicle control. Harvest and lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) from each sample on an SDS-polyacrylamide gel.[16]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific to a V-ATPase subunit (e.g., V1A, V1E, or V₀a isoforms).[16]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.[16]
Signaling Pathways Affected by V-ATPase Inhibition
V-ATPase activity is a critical upstream regulator of the mTOR (mechanistic target of rapamycin) signaling pathway, a central controller of cell growth, metabolism, and autophagy.[17][18] The mTORC1 complex is activated on the lysosomal surface, a process that requires the proper acidic environment maintained by V-ATPase.[19]
By inhibiting V-ATPase with this compound A, the lysosomal pH increases, which prevents the recruitment and activation of mTORC1.[20] This leads to:
-
Inhibition of Protein Synthesis: De-repression of the translation inhibitor 4E-BP1 and inactivation of S6 Kinase 1 (S6K1).[21]
-
Induction of Autophagy: Activation of the ULK1 complex, which initiates the formation of autophagosomes.[19]
Therefore, monitoring the phosphorylation status of mTORC1 downstream targets, such as S6K1, S6, or 4E-BP1, via Western blotting can serve as another robust method for validating the biological effect of this compound A.
References
- 1. Regulation and Isoform Function of the V-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The V-type H+-ATPase in vesicular trafficking: targeting, regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. apexbt.com [apexbt.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound A | H+-ATPase | Tocris Bioscience [tocris.com]
- 8. tandfonline.com [tandfonline.com]
- 9. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Acridine Orange Assay Protocol | Technical Note 182 [denovix.com]
- 14. High throughput analysis of vacuolar acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Insights into the Structure, Regulation and Function of the V-ATPases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 20. LysoTracker | AAT Bioquest [aatbio.com]
- 21. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
Concanamycin A: A Comparative Guide to its Specificity for V-ATPase
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Concanamycin A's inhibitory activity on Vacuolar-type H+-ATPase (V-ATPase) versus other classes of ATPases. The data presented herein demonstrates the high specificity of this compound A, making it an invaluable tool for studying the physiological and pathological roles of V-ATPase.
Data Presentation: Quantitative Comparison of Inhibitory Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound A against various ATPases. The data clearly illustrates the significantly higher potency of this compound A for V-ATPase compared to other ATPases.
| ATPase Type | Specific Enzyme | Organism/Source | IC50 (nM) | Reference(s) |
| V-type | V-H+-ATPase | Yeast | 9.2 | |
| V-ATPase | Manduca sexta (tobacco hornworm) | 10 | [1][2] | |
| F-type | F-H+-ATPase | Yeast | > 20,000 | |
| P-type | P-H+-ATPase | Yeast | > 20,000 | |
| Na+,K+-ATPase | Porcine | > 20,000 |
Mechanism of Action and Specificity
This compound A exerts its inhibitory effect by binding directly to the c-subunit of the V₀ transmembrane domain of the V-ATPase.[1] This interaction blocks the proton translocation machinery of the enzyme. The high specificity of this compound A for V-ATPase over P-type and F-type ATPases is attributed to structural differences in the drug-binding site among these ATPase families. While P-type ATPases are inhibited by micromolar concentrations of this compound A, V-ATPases are inhibited at nanomolar concentrations, highlighting a selectivity of over 2000-fold.
Experimental Protocols
A common method to determine the IC50 of an ATPase inhibitor like this compound A is to measure the enzyme's hydrolytic activity in the presence of varying concentrations of the inhibitor. A widely used technique is the colorimetric malachite green assay, which quantifies the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Protocol: Determination of IC50 for V-ATPase Inhibition using a Malachite Green-based Assay
1. Preparation of Reagents:
- V-ATPase Enzyme: Purified or enriched V-ATPase from a source such as yeast vacuoles or insect midgut membranes.
- Assay Buffer: 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl₂, 50 mM KCl, 1 mM DTT, and 0.005% Triton X-100.
- ATP Solution: 100 mM ATP in water, neutralized to pH 7.0.
- This compound A Stock Solution: 1 mM this compound A in DMSO. Serial dilutions are then made in the assay buffer to achieve the desired final concentrations.
- Malachite Green Reagent: Solution A: 0.045% (w/v) Malachite Green hydrochloride in water. Solution B: 4.2% (w/v) ammonium (B1175870) molybdate (B1676688) in 4 M HCl. Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B and 0.1 volume of 1% Triton X-100. This working solution should be prepared fresh.
- Phosphate Standard: A solution of KH₂PO₄ of known concentration for generating a standard curve.
2. Assay Procedure:
- Add 10 µL of each this compound A dilution to the wells of a 96-well microplate. Include a control with no inhibitor (vehicle only, e.g., DMSO).
- Add 80 µL of the V-ATPase enzyme preparation in assay buffer to each well.
- Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
- Initiate the reaction by adding 10 µL of ATP solution (final concentration typically 1-5 mM).
- Incubate the reaction at 37°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.
- Stop the reaction by adding 20 µL of 3.3% (w/v) sodium dodecyl sulfate (B86663) (SDS).
- Add 150 µL of the Malachite Green Working Reagent to each well and incubate at room temperature for 20 minutes for color development.
- Measure the absorbance at 620-650 nm using a microplate reader.
3. Data Analysis:
- Generate a phosphate standard curve by plotting the absorbance values of the phosphate standards against their known concentrations.
- Determine the amount of Pi released in each sample by interpolating from the standard curve.
- Calculate the percentage of V-ATPase inhibition for each this compound A concentration relative to the no-inhibitor control.
- Plot the percentage of inhibition against the logarithm of the this compound A concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Signaling Pathways Affected by V-ATPase Inhibition
V-ATPase-mediated acidification of intracellular compartments is crucial for the proper functioning of several key signaling pathways. Inhibition of V-ATPase by this compound A can therefore have profound effects on cellular processes.
Caption: V-ATPase inhibition by this compound A disrupts key cellular processes and signaling pathways.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in determining the IC50 value of this compound A for a specific ATPase.
Caption: Workflow for determining the IC50 of an ATPase inhibitor.
References
Cross-Validation of Concanamycin A Effects with Genetic Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of the pharmacological agent Concanamycin A with those of genetic models that mimic its mechanism of action. By inhibiting the vacuolar-type H+-ATPase (V-ATPase), this compound A offers a potent tool to study cellular processes dependent on organellar acidification, most notably autophagy. This guide cross-validates these pharmacological effects with data from genetic models of V-ATPase deficiency, primarily focusing on mutations or knockdown of the ATP6V1A gene, which encodes a critical subunit of the V-ATPase complex.
Executive Summary
This compound A is a macrolide antibiotic that specifically inhibits V-ATPase, the proton pump responsible for acidifying intracellular organelles such as lysosomes and endosomes.[1] This inhibition leads to a cascade of cellular effects, including the blockage of autophagic flux and modulation of nutrient-sensing pathways like mTOR. Genetic models, such as those with mutations in the ATP6V1A gene, present a complementary approach to studying the consequences of V-ATPase dysfunction.[2][3] This guide demonstrates a strong correlation between the cellular phenotypes induced by this compound A and those observed in these genetic models, thereby validating the use of this compound A as a specific tool for studying V-ATPase-dependent processes.
Data Presentation: Pharmacological vs. Genetic Inhibition of V-ATPase
The following tables summarize quantitative data from studies utilizing either this compound A or genetic models to inhibit V-ATPase function.
Table 1: Comparison of Effects on Lysosomal pH
| Experimental System | Method of V-ATPase Inhibition | Lysosomal pH Measurement Method | Observed Change in Lysosomal pH | Reference |
| Patient-derived Fibroblasts | ATP6V1A missense mutations | LysoTracker staining | Increased organelle pH | [2] |
| PC12 Cells | V0a1/V0a2 knockdown | LysoSensor | No significant change | [4] |
| PC12 Cells | This compound A treatment | LysoSensor | Increased lysosomal pH | [4] |
| Various Cell Lines | This compound A treatment | LysoSensor / pH-sensitive probes | Increased lysosomal pH | [4][5] |
Table 2: Comparison of Effects on Autophagic Flux
| Experimental System | Method of V-ATPase Inhibition | Autophagic Flux Assay | Key Findings | Reference |
| Chlamydomonas | This compound A (0.1 µM) | Western Blot (ATG8 lipidation, RPS6/RPL37 degradation) | Inhibition of autophagic flux, accumulation of ribosomal proteins | [6] |
| Human Dendritic Cells | Bafilomycin A1 (similar V-ATPase inhibitor) | Western Blot (LC3-II) | Increased LC3-II levels due to blocked degradation | [7] |
| Gastric Cancer Cells | PTBP1 knockdown (leading to autophagic flux blockage) | Western Blot (LC3B, p62), TEM, IF | Accumulation of autophagosomes, increased LC3B and p62 | [8] |
| Various Cell Lines | This compound A / Bafilomycin A1 | Western Blot (LC3-II) | Accumulation of LC3-II, indicating blocked degradation | [9][10] |
Table 3: Comparison of Effects on mTOR Signaling Pathway
| Experimental System | Method of V-ATPase Inhibition | mTOR Signaling Readout | Key Findings | Reference |
| Human HEK293T Cells | This compound A | Phosphorylation of S6K | Decreased amino acid-induced phosphorylation | [11] |
| Mouse Embryonic Fibroblasts | Genetic (Tsc2-/-) vs. Pharmacological (Rapamycin) | Western Blot (p-S6K, p-S6) | mTORC1 regulates V-ATPase expression | [12][13] |
| Various Cell Lines | V-ATPase inhibitors | mTORC1 recruitment to lysosomes | Blocked mTORC1 recruitment in response to amino acids | [11] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Measurement of Lysosomal pH using LysoSensor™ Yellow/Blue DND-160
This protocol is adapted from studies measuring lysosomal pH in response to V-ATPase inhibition.[4]
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with either this compound A (e.g., 100 nM for 1 hour) or the appropriate vehicle control. For genetic models, use cells with stable knockdown or knockout of the target V-ATPase subunit alongside wild-type control cells.
-
Dye Loading: Incubate the cells with 1 µM LysoSensor™ Yellow/Blue DND-160 in pre-warmed growth medium for 5-10 minutes at 37°C.
-
Imaging: Wash the cells with a clear imaging medium (e.g., HBSS). Immediately image the cells using a fluorescence microscope equipped with a DAPI filter set (for blue emission) and a FITC/TRITC filter set (for yellow emission).
-
Ratio Analysis: Acquire images in both the blue and yellow channels. The ratio of the fluorescence intensity in the yellow channel to the blue channel is proportional to the acidity of the lysosomes. An increase in this ratio indicates a more acidic environment, while a decrease suggests alkalinization.
-
Calibration (Optional but Recommended): To obtain absolute pH values, a calibration curve can be generated by treating cells with a mixture of nigericin (B1684572) (10 µM) and monensin (B1676710) (10 µM) in buffers of known pH.
Assessment of Autophagic Flux using mRFP-GFP-LC3 Tandem Reporter
This protocol allows for the visualization and quantification of autophagosome maturation into autolysosomes.
-
Cell Transfection/Transduction: Use cells stably or transiently expressing the mRFP-GFP-LC3 tandem construct.
-
Treatment: Induce autophagy (e.g., by starvation in EBSS or treatment with an mTOR inhibitor like rapamycin) in the presence or absence of this compound A or in the genetic V-ATPase deficient cells versus control cells.
-
Fixation and Imaging: After the desired treatment period, fix the cells with 4% paraformaldehyde. Mount the coverslips on microscope slides and image using a confocal microscope. Acquire images in both the GFP (green) and RFP (red) channels.
-
Image Analysis:
-
Autophagosomes: Vesicles positive for both GFP and RFP will appear yellow in the merged image. These represent autophagosomes that have not yet fused with lysosomes.
-
Autolysosomes: Vesicles positive only for RFP will appear red. The GFP signal is quenched in the acidic environment of the autolysosome.
-
Quantification: Count the number of yellow and red puncta per cell. An increase in the number of yellow puncta and a decrease in red puncta in the presence of this compound A or in the genetic model indicate a blockage of autophagic flux.
-
Western Blot Analysis of LC3-I to LC3-II Conversion
This is a standard biochemical method to assess autophagosome formation and degradation.[10][14]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto a 12-15% polyacrylamide gel. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against LC3 (which recognizes both LC3-I and LC3-II) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Image the blot and perform densitometric analysis to quantify the band intensities of LC3-I (cytosolic form, ~16-18 kDa) and LC3-II (lipidated, autophagosome-associated form, ~14-16 kDa).
-
An accumulation of LC3-II in the presence of this compound A or in the genetic model compared to the control indicates a blockage of autophagic flux.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenotypic and genetic spectrum of ATP6V1A encephalopathy: a disorder of lysosomal homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenotypic and genetic spectrum of ATP6V1A encephalopathy: a disorder of lysosomal homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lysosomal calcium homeostasis defects, not proton pump defects, cause endo-lysosomal dysfunction in PSEN-deficient cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 8. PTBP1 knockdown impairs autophagy flux and inhibits gastric cancer progression through TXNIP-mediated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Autophagy inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measurement of autophagy via LC3 western blotting following DNA-damage-induced senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mTOR signaling pathway and mTOR inhibitors in cancer: progress and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of TFEB and V-ATPases by mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Concanamycin A and Bafilomycin A1
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cytotoxic profiles of two potent vacuolar-type H+-ATPase (V-ATPase) inhibitors: Concanamycin A and Bafilomycin A1. Both macrolide antibiotics are widely used in research to study cellular processes such as autophagy, endosomal acidification, and apoptosis. Understanding their distinct cytotoxic characteristics is crucial for the design and interpretation of experiments in cancer biology and drug development.
Mechanism of Action: Inhibition of V-ATPase
This compound A and Bafilomycin A1 exert their cytotoxic effects primarily through the specific inhibition of V-ATPase, a proton pump essential for acidifying intracellular organelles like lysosomes and endosomes.[1][2] By binding to the V0 subunit of the V-ATPase complex, these inhibitors block proton translocation, leading to a disruption of the pH gradient across organellar membranes.[3] This disruption interferes with numerous cellular functions, including protein degradation, receptor recycling, and autophagy, ultimately triggering apoptotic cell death.[2][4]
Comparative Cytotoxicity: Potency and Efficacy
While both compounds are highly potent inhibitors of V-ATPase, available data suggests that this compound A is generally a more potent inhibitor than Bafilomycin A1.[3][4] One report indicates that this compound A has 20 times the inhibitory effect on V-type ATPase compared to Bafilomycin A1.[4]
The cytotoxic effects of these compounds have been evaluated in various cell lines, with IC50 values typically in the nanomolar range. However, a direct comparison of IC50 values across multiple cancer cell lines from a single study is limited. The following tables summarize available data from different sources, and it is important to consider the different cell types and experimental conditions when interpreting these values.
Table 1: Comparative V-ATPase Inhibition
| Inhibitor | Target | Reported IC50 Values | Key Characteristics |
| This compound A | V-ATPase | 9.2 nM (yeast V-type H+-ATPase) | Generally considered more potent than Bafilomycin A1.[3][4] Exhibits over 2000-fold selectivity for V-type H+-ATPase over other ATPases. |
| Bafilomycin A1 | V-ATPase | 0.6 - 1.5 nM (bovine chromaffin granules); 4-400 nmol/mg[3] | Highly potent and selective for V-ATPase.[3] |
Table 2: Reported Cytotoxic Activities (IC50)
| Inhibitor | Cell Line | Cancer Type | Reported IC50 |
| Bafilomycin A1 | HeLa, PC12, Fibroblasts | Cervical, Pheochromocytoma, Connective Tissue | 10 - 50 nM |
| Bafilomycin A1 | BEL-7402 | Hepatocellular Carcinoma | Effective at 400 nM |
| Bafilomycin A1 | HO-8910 | Ovarian Cancer | Effective at 400 nM |
| Bafilomycin A1 | Pediatric B-cell Acute Lymphoblastic Leukemia (B-ALL) cells | Leukemia | Profound growth inhibition at 0.5 and 1 nM[5] |
Note: The IC50 values are highly dependent on the cell line, assay type, and incubation time. The data presented here is for comparative purposes and should be interpreted with caution.
A direct comparison of the antiproliferative effects of this compound A and Bafilomycin A1 was conducted on primary human acute myeloid leukemia (AML) cells. Both compounds demonstrated dose-dependent inhibition of cytokine-dependent proliferation at concentrations of 1, 5, and 10 nM, highlighting their potent cytotoxic activity in these cancer cells.[6]
Experimental Protocols
The following are detailed methodologies for common assays used to assess the cytotoxicity of this compound A and Bafilomycin A1.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[7][8]
Materials:
-
Target cells
-
Complete culture medium
-
This compound A or Bafilomycin A1 stock solutions
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound A or Bafilomycin A1 in culture medium. Remove the existing medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[8]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.[8][10]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[8] A reference wavelength of >650 nm can be used for background correction.[8]
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of lactate (B86563) dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[11][12]
Materials:
-
Target cells
-
Complete culture medium
-
This compound A or Bafilomycin A1 stock solutions
-
LDH cytotoxicity assay kit (containing reaction mixture, stop solution, and lysis buffer)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.[12]
-
Controls: Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis solution provided in the kit.
-
Background control: Culture medium without cells.
-
-
Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[13]
-
LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, according to the kit manufacturer's instructions.[14]
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically up to 30 minutes), protected from light.[14]
-
Stop Reaction: Add the stop solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[13]
-
Calculation of Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] * 100
Signaling Pathways and Experimental Workflows
The inhibition of V-ATPase by this compound A and Bafilomycin A1 triggers a cascade of events affecting multiple signaling pathways. The disruption of lysosomal acidification is a central event that leads to impaired autophagy and can induce apoptosis through various mechanisms, including the activation of caspase cascades. Furthermore, V-ATPase inhibition has been shown to impact the mTOR signaling pathway, a key regulator of cell growth and proliferation.
Caption: V-ATPase inhibition by this compound A and Bafilomycin A1.
The following diagram illustrates a typical experimental workflow for comparing the cytotoxicity of this compound A and Bafilomycin A1.
Caption: Workflow for comparing cytotoxicity profiles.
References
- 1. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Bafilomycin A1 targets both autophagy and apoptosis pathways in pediatric B-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.co.uk]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cellbiologics.com [cellbiologics.com]
Validating Concanamycin A Activity: A Comparative Guide Using Lysosomotropic Dyes
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Concanamycin A's performance against other V-ATPase inhibitors, supported by experimental data and detailed protocols. We delve into the validation of its activity using lysosomotropic dyes, offering a comprehensive resource for studying lysosomal function and associated cellular pathways.
This compound A is a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), an ATP-dependent proton pump essential for acidifying intracellular compartments like lysosomes and endosomes.[1] This acidification is critical for a variety of cellular processes, including protein degradation, receptor recycling, and autophagy.[1] By inhibiting V-ATPase, this compound A effectively raises the pH of these organelles, disrupting their function and impacting downstream cellular pathways.[2] This guide will compare this compound A to its widely used alternative, Bafilomycin A1, and provide detailed protocols for validating its activity using the lysosomotropic dyes LysoTracker and Acridine Orange.
Comparative Analysis of V-ATPase Inhibitors
This compound A and Bafilomycin A1 are both macrolide antibiotics that act as highly specific inhibitors of V-ATPase by binding to the V0 subunit of the enzyme complex, which forms the proton pore, thereby blocking proton translocation.[3][4] While both are effective, studies suggest that this compound A can be a more potent inhibitor than Bafilomycin A1.[4][5]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the inhibitory concentrations (IC50) of this compound A and Bafilomycin A1 against V-ATPase from various sources. It is important to note that direct comparison of absolute values should be approached with caution due to variations in experimental systems and conditions across different studies.[6]
| Compound | Target System | Assay Type | IC50 / Ki | Reference(s) |
| This compound A | Yeast V-type H+-ATPase | Purified Enzyme | 9.2 nM | [6] |
| Rat Liver Lysosomes | In vitro acidification | 0.061 nM | [6] | |
| Manduca sexta V-ATPase | Purified Enzyme | 10 nM | [6] | |
| Bafilomycin A1 | V-ATPase (General) | Various | Nanomolar range | [6] |
Visualizing the Mechanism of Action
The inhibition of V-ATPase by this compound A leads to the alkalinization of lysosomes, which can be visualized and quantified using lysosomotropic dyes. These are weak bases that selectively accumulate in acidic organelles.
Caption: Mechanism of lysosomotropic dye accumulation and V-ATPase inhibition.
Experimental Protocols
The following protocols detail the use of LysoTracker Red and Acridine Orange to validate the activity of this compound A.
Protocol 1: Validation of this compound A Activity using LysoTracker Red
Objective: To qualitatively and quantitatively assess the inhibition of lysosomal acidification by this compound A using the fluorescent dye LysoTracker Red.
Materials:
-
Cells of interest cultured on coverslips or in a 96-well plate
-
This compound A stock solution (e.g., 10 µM in DMSO)
-
LysoTracker Red DND-99 (e.g., 1 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope or microplate reader
Procedure:
-
Cell Seeding: Seed cells at an appropriate density on coverslips in a petri dish or in a 96-well clear-bottom black plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound A in complete cell culture medium. A final concentration range of 10-100 nM is a good starting point.[2] Include a vehicle control (DMSO). Treat the cells for a specified period (e.g., 1-2 hours).
-
Dye Loading: During the last 15-30 minutes of the compound treatment, add LysoTracker Red to the medium to a final working concentration of 50-75 nM.[7][8]
-
Incubation: Incubate the cells at 37°C in a humidified CO₂ incubator.
-
Washing: Gently wash the cells twice with pre-warmed PBS.
-
Imaging/Quantification:
-
Fluorescence Microscopy: Mount the coverslips on slides and observe under a fluorescence microscope using the appropriate filter set for red fluorescence. Cells treated with this compound A will show a significant reduction in red fluorescence compared to the control group.[9]
-
Microplate Reader: Read the fluorescence intensity using a microplate reader with excitation/emission wavelengths appropriate for LysoTracker Red (e.g., ~577/590 nm).
-
Protocol 2: Validation of this compound A Activity using Acridine Orange
Objective: To assess the disruption of the lysosomal pH gradient by this compound A using the ratiometric dye Acridine Orange. Acridine orange accumulates in acidic compartments and fluoresces red, while in the cytoplasm and nucleus it fluoresces green.[10]
Materials:
-
Cells of interest cultured on coverslips
-
This compound A stock solution (e.g., 10 µM in DMSO)
-
Acridine Orange solution (e.g., 1 mg/mL in water)
-
Complete cell culture medium
-
PBS
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells on coverslips and allow them to attach overnight.
-
Compound Treatment: Treat cells with the desired concentration of this compound A (e.g., 2.5 nM) for 48 hours.[10] Include a vehicle control.
-
Dye Loading: Remove the medium and add medium containing Acridine Orange at a final concentration of 1 µg/mL.[11]
-
Incubation: Incubate for 15 minutes at 37°C.
-
Washing: Gently wash the cells with PBS.
-
Imaging: Immediately observe the cells under a fluorescence microscope. Control cells will exhibit bright red fluorescence in lysosomes, while this compound A-treated cells will show a marked decrease in red fluorescence and an increase in green fluorescence throughout the cell, indicating a loss of the acidic gradient.[10][11]
Downstream Effects of V-ATPase Inhibition
The inhibition of lysosomal acidification by this compound A has significant downstream consequences, most notably the inhibition of autophagy and the induction of apoptosis.
Autophagy Inhibition
Autophagy is a cellular degradation process that relies on the fusion of autophagosomes with lysosomes to form autolysosomes, where the contents are degraded by acidic hydrolases.[2] this compound A blocks this final step by raising the lysosomal pH, leading to an accumulation of autophagosomes.[2] This can be monitored by observing the accumulation of LC3-II, a protein marker for autophagosomes, via Western blotting.
Caption: Inhibition of autophagic flux by this compound A.
Induction of Apoptosis
By disrupting cellular homeostasis, this compound A can trigger apoptosis. The accumulation of undigested cellular material and the disruption of pH-dependent signaling can lead to the activation of both intrinsic and extrinsic apoptotic pathways.[1]
Experimental Workflow for Comparative Analysis
A typical workflow for comparing V-ATPase inhibitors would involve parallel experiments to assess their effects on lysosomal pH, autophagy, and cell viability.
Caption: Experimental workflow for comparing V-ATPase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. LysoTracker | AAT Bioquest [aatbio.com]
- 8. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Induction of Lysosome Membrane Permeabilization as a Therapeutic Strategy to Target Pancreatic Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Concanamycin A vs. Bafilomycin A1: A Comparative Analysis of their Effects on the Golgi Apparatus
For Researchers, Scientists, and Drug Development Professionals
Concanamycin A and Bafilomycin A1 are potent and specific inhibitors of vacuolar-type H+-ATPases (V-ATPases), essential proton pumps responsible for acidifying various intracellular organelles, including the Golgi apparatus. Their inhibitory action provides a powerful tool to investigate the roles of pH in Golgi function, such as protein trafficking, sorting, and processing. While both macrolide antibiotics share a common target, subtle differences in their potency and cellular effects can influence the choice of inhibitor for specific experimental contexts. This guide provides an objective comparison of this compound A and Bafilomycin A1, focusing on their impact on the Golgi apparatus, supported by experimental data.
Performance Comparison: Potency and Specificity
Both this compound A and Bafilomycin A1 are highly specific for V-ATPases, exhibiting inhibitory effects at nanomolar concentrations.[1][2] They act by binding to the V0 subunit of the V-ATPase complex, which obstructs proton translocation.[1] However, multiple studies suggest that this compound A is a more potent inhibitor of V-ATPase than Bafilomycin A1.[1][3]
The primary mechanism for both compounds is the direct inhibition of the V-ATPase proton pump, which leads to an increase in the luminal pH of acidic organelles.[1] This disruption of the pH gradient within the Golgi cisternae interferes with critical cellular processes.
Effects on Golgi Structure and Function
Inhibition of V-ATPase by either this compound A or Bafilomycin A1 leads to significant, though not always identical, consequences for the Golgi apparatus.
Morphological Changes: Treatment with either inhibitor has been shown to cause swelling and massive vacuolation of the Golgi apparatus in various cell types, including plant and mammalian cells.[4][5] In some instances, these morphological changes can also include the bending of cisternae and fragmentation of Golgi stacks.[5]
Protein Trafficking and Glycosylation: The acidification of the Golgi is crucial for the proper sorting and processing of proteins.[6] Both this compound A and Bafilomycin A1 disrupt these processes. They have been observed to block the cell surface expression of viral envelope glycoproteins without affecting their synthesis.[7] Interestingly, one study noted that while both compounds caused secreted invertase to migrate faster on a gel, a significant difference was observed between the two treatments, suggesting their sites of action within the protein processing pathway may differ.[7]
Furthermore, V-ATPase inhibition by these compounds leads to the accumulation of immature forms of receptors, such as the Ret tyrosine kinase, in the Golgi apparatus, indicating that the glycosylation steps required for maturation are pH-sensitive.[6]
Distinct Cellular Effects: While both inhibitors primarily target V-ATPase, some studies suggest they can have distinct effects. For instance, one report indicated that the folimycin (this compound A)-sensitive V-ATPase step is localized before the Bafilomycin A1-sensitive step in the protein trafficking pathway.[7] Additionally, Bafilomycin A1 has been reported to have off-target effects, such as acting as a potassium ionophore and impairing mitochondrial function, which could be a consideration in certain experimental designs.[1]
Quantitative Data Summary
| Inhibitor | Target | Reported IC50 Values | Key Characteristics on Golgi |
| This compound A | V-ATPase | 9.2 nM (yeast V-type H+-ATPase)[1] | Generally considered more potent than Bafilomycin A1.[1][3] Induces Golgi swelling, vacuolation, and disrupts protein glycosylation and trafficking.[4][6] |
| Bafilomycin A1 | V-ATPase | ~50 nM for down-regulation of mature Ret protein[6] | Potent V-ATPase inhibitor.[2] Causes Golgi swelling and interferes with protein maturation and trafficking.[4][6] May have off-target effects on mitochondrial function and potassium ion transport.[1] |
Signaling Pathways and Experimental Workflows
The inhibition of V-ATPase by this compound A and Bafilomycin A1 has downstream effects on various signaling pathways. V-ATPase activity is linked to pathways such as mTORC1, Wnt, and Notch, which are critical in cellular growth, proliferation, and development.[8]
Caption: Mechanism of Golgi disruption by this compound A and Bafilomycin A1.
Caption: Workflow for analyzing inhibitor effects on Golgi morphology.
Experimental Protocols
Below are generalized protocols for key experiments cited in the literature to assess the effects of this compound A and Bafilomycin A1 on the Golgi.
V-ATPase Proton Pumping Assay
This assay measures the activity of V-ATPase by monitoring the formation of a proton gradient.
-
Vesicle Preparation: Isolate vesicles enriched with V-ATPase (e.g., from yeast vacuoles or bovine brain).[8]
-
Assay Buffer: Prepare a buffer containing a pH-sensitive fluorescent probe (e.g., acridine (B1665455) orange).
-
Inhibitor Incubation: Pre-incubate the vesicles with varying concentrations of this compound A or Bafilomycin A1 for 5-10 minutes.[1]
-
Initiate Reaction: Start the reaction by adding ATP and valinomycin.[8]
-
Fluorescence Measurement: Monitor the quenching of fluorescence, which corresponds to the acidification of the vesicles, using a spectrophotometer.[8]
-
Data Analysis: Determine the degree of inhibition by comparing the rate of fluorescence quenching in treated samples to a control without the inhibitor.
Analysis of Protein Glycosylation and Trafficking
This protocol is used to determine the impact of inhibitors on protein processing and secretion.
-
Cell Culture and Treatment: Culture cells (e.g., PC12 cells) and treat with desired concentrations of this compound A (e.g., 5 nM) or Bafilomycin A1 (e.g., 50 nM) for various time points (e.g., 4-20 hours).[6]
-
Cell Lysis: Lyse the cells to extract total protein.
-
SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE and transfer them to a membrane. Probe the membrane with antibodies against the protein of interest (e.g., Ret).[6]
-
Analysis: Analyze the banding patterns to identify changes in the molecular weight of the protein, which can indicate altered glycosylation and the accumulation of immature forms.[6]
Immunofluorescence Microscopy for Golgi Morphology
This method visualizes the structure of the Golgi apparatus following inhibitor treatment.
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound A or Bafilomycin A1.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and permeabilize them with a detergent (e.g., Triton X-100).[7]
-
Immunostaining: Incubate the cells with a primary antibody against a Golgi marker protein (e.g., GM130), followed by a fluorescently labeled secondary antibody.
-
Imaging: Visualize the Golgi apparatus using confocal microscopy.
-
Analysis: Assess changes in Golgi morphology, such as swelling, vacuolation, or fragmentation, in treated cells compared to controls.[4][5]
Conclusion
Both this compound A and Bafilomycin A1 are invaluable for studying the role of V-ATPase and acidification in Golgi function. The choice between them may depend on the specific experimental needs. This compound A is generally more potent, which could be advantageous for achieving complete inhibition at lower concentrations.[1][3] Conversely, the off-target effects of Bafilomycin A1 are better characterized, which may be an important consideration for interpreting results in sensitive systems.[1] Researchers should carefully consider these factors when designing their experiments to investigate the intricate functions of the Golgi apparatus.
References
- 1. benchchem.com [benchchem.com]
- 2. Inhibitors of the V0 subunit of the vacuolar H+-ATPase prevent segregation of lysosomal- and secretory-pathway proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.biologists.com [journals.biologists.com]
- 4. The V-ATPase inhibitors this compound A and bafilomycin A lead to Golgi swelling in tobacco BY-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acidification of the Golgi apparatus is indispensable for maturation but not for cell surface delivery of Ret - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Molecular basis of V-ATPase inhibition by bafilomycin A1 - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Concanamycin A Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Concanamycin A with its alternatives for confirming target engagement of the vacuolar H+-ATPase (V-ATPase) in a cellular context. We present supporting experimental data, detailed protocols for key validation assays, and visual representations of the underlying biological pathways and experimental workflows.
Executive Summary
This compound A is a potent and specific inhibitor of V-ATPase, a proton pump crucial for the acidification of intracellular organelles such as lysosomes.[1][2] Confirming that this compound A directly interacts with and inhibits V-ATPase within the complex cellular environment is a critical step in its validation as a chemical probe and in drug development. This guide outlines and compares methodologies to demonstrate this target engagement, focusing on direct and indirect cellular assays. Key alternatives, primarily Bafilomycin A1, are also compared to provide a comprehensive overview for researchers.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data for this compound A and its key alternatives, focusing on their inhibitory potency against V-ATPase.
Table 1: V-ATPase Inhibition Potency
| Compound | Target | Assay System | Potency (IC₅₀/Kᵢ) | Reference(s) |
| This compound A | Yeast V-type H+-ATPase | Purified Enzyme | IC₅₀ = 9.2 nM | [3] |
| Rat Liver Lysosomes | In vitro acidification | IC₅₀ = 0.061 nM | [4] | |
| Bafilomycin A1 | V-ATPase | General | Nanomolar range | [5] |
| This compound F | V-type ATPase | Not Specified | Kᵢ = 0.02 nM | [6] |
Table 2: Effects on Cellular Processes
| Compound | Effect | Cell Type | Concentration | Reference(s) |
| This compound A | Inhibition of lysosomal acidification | Not Specified | Potent inhibitor | [4] |
| Inhibition of autophagy | Various cell lines | Nanomolar range | [7] | |
| Bafilomycin A1 | Inhibition of lysosomal acidification | PC12 cells | Nanomolar concentrations | [8] |
| Inhibition of autophagy | Pediatric B-cell acute lymphoblastic leukemia cells | 1 nM | [9] | |
| This compound F | Inhibition of lysosomal acidification | Rat Liver | 10⁻¹¹ - 10⁻⁹ M | [10] |
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: V-ATPase Inhibition by this compound A and Downstream Cellular Effects.
Caption: Experimental Workflow for Confirming this compound A Target Engagement.
Experimental Protocols
V-ATPase Activity Assay (Colorimetric)
Objective: To measure the ATPase activity of V-ATPase in the presence of inhibitors to determine their IC₅₀ values. This assay quantifies the inorganic phosphate (B84403) (Pi) released from ATP hydrolysis.
Materials:
-
Purified or enriched V-ATPase enzyme preparation
-
Assay Buffer: 50 mM MOPS-Tris, pH 7.0, 3 mM MgCl₂, 50 mM KCl, 1 mM DTT, 0.003% C₁₂E₁₀
-
ATP solution (100 mM)
-
Test compounds (this compound A, Bafilomycin A1) dissolved in DMSO
-
Malachite Green Reagent:
-
Solution A: 0.045% (w/v) Malachite Green in water
-
Solution B: 4.2% (w/v) Ammonium Molybdate in 4 M HCl
-
Solution C: 1% (v/v) Triton X-100
-
Working Reagent: Mix 3 volumes of Solution A with 1 volume of Solution B and 0.02 volumes of Solution C. Prepare fresh.
-
-
Phosphate Standard (e.g., KH₂PO₄)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
Add the V-ATPase enzyme preparation to the wells of a microplate.
-
Add the diluted test compounds or vehicle (DMSO) to the respective wells and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of the Malachite Green Working Reagent to each well.
-
Incubate for 15-20 minutes at room temperature to allow color development.
-
Measure the absorbance at 620-650 nm using a microplate reader.[2][7]
-
Generate a standard curve using the phosphate standard to determine the amount of Pi released.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
Lysosomal Acidification Assay (LysoTracker Staining)
Objective: To qualitatively or quantitatively assess the inhibition of lysosomal acidification in live cells treated with V-ATPase inhibitors. LysoTracker dyes are fluorescent acidotropic probes that accumulate in acidic compartments.
Materials:
-
Live cells cultured on glass-bottom dishes or coverslips
-
Complete cell culture medium
-
Test compounds (this compound A, Bafilomycin A1) dissolved in DMSO
-
LysoTracker Red DND-99 (or other suitable LysoTracker probe)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Seed cells on glass-bottom dishes or coverslips and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or vehicle (DMSO) in complete culture medium for the desired duration (e.g., 1-2 hours).
-
During the last 30-60 minutes of the compound treatment, add LysoTracker Red to the medium at a final concentration of 50-100 nM.[11][12]
-
Incubate the cells at 37°C, protected from light.
-
Gently wash the cells twice with pre-warmed PBS.[4]
-
Add fresh, pre-warmed complete medium or PBS to the cells.
-
Immediately image the cells using a fluorescence microscope with the appropriate filter set (for LysoTracker Red: excitation ~577 nm, emission ~590 nm).[11]
-
Analyze the fluorescence intensity. A decrease in LysoTracker fluorescence in compound-treated cells compared to the vehicle control indicates inhibition of lysosomal acidification.
Cellular Thermal Shift Assay (CETSA)
Objective: To directly demonstrate the binding of this compound A to V-ATPase in intact cells by measuring the ligand-induced thermal stabilization of the target protein.
Materials:
-
Cultured cells expressing V-ATPase
-
Complete cell culture medium
-
Test compound (this compound A) dissolved in DMSO
-
PBS
-
Lysis Buffer: PBS with protease inhibitors and a mild non-ionic detergent (e.g., 0.4% NP-40 or Triton X-100) for membrane proteins.[1][13]
-
Thermal cycler or heating blocks
-
Microcentrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody specific to a V-ATPase subunit (e.g., ATP6V1A)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the test compound or vehicle (DMSO) at the desired concentration for 1-2 hours in complete medium.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 25°C.[10]
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles or sonication.
-
Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of the soluble fractions.
-
Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using an antibody against a V-ATPase subunit.
-
Quantify the band intensities. A shift in the melting curve to a higher temperature in the compound-treated samples compared to the vehicle control indicates target engagement.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Protocol — LysoTracker® Red DND-99 Live-Cell Staining 26 HCS Analysis [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 9. medchemexpress.com [medchemexpress.com]
- 10. apexbt.com [apexbt.com]
- 11. CETSA beyond Soluble Targets: a Broad Application to Multipass Transmembrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. annualreviews.org [annualreviews.org]
A Comparative Guide to the Mechanisms of Concanamycin A and Chloroquine in Cellular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two widely used inhibitors of lysosomal acidification, Concanamycin A and Chloroquine. Understanding the distinct ways in which these compounds disrupt cellular processes is crucial for the accurate interpretation of experimental results and for the development of novel therapeutic strategies.
Overview of Mechanisms
This compound A and Chloroquine both inhibit the acidification of intracellular organelles, such as lysosomes and endosomes, which are critical for a variety of cellular functions including protein degradation, autophagy, and signal transduction. However, they achieve this through fundamentally different mechanisms.
This compound A is a macrolide antibiotic that acts as a highly specific and potent inhibitor of the Vacuolar-type H+-ATPase (V-ATPase).[1] V-ATPases are ATP-driven proton pumps responsible for acidifying intracellular compartments.[2] this compound A directly binds to the c subunit of the V-ATPase's V-domain, which is embedded in the membrane, thereby blocking proton translocation.[3][4] This direct inhibition of the proton pump leads to a rapid and sustained increase in the pH of acidic organelles.
Chloroquine , on the other hand, is a weak base that readily diffuses across cellular membranes in its uncharged state.[5][6] Upon entering acidic compartments like lysosomes, the low pH environment causes Chloroquine to become protonated.[5][6] This charged form of the molecule is unable to diffuse back across the membrane and becomes trapped, leading to its accumulation at high concentrations within the organelle.[5][7] The accumulation of the protonated weak base effectively buffers the luminal protons, resulting in an increase in the organellar pH.[5][7] Beyond simple pH neutralization, Chloroquine is also reported to impair the fusion of autophagosomes with lysosomes, a critical step in the autophagic process.[8][9][10]
Quantitative Comparison of Biological Effects
The differing mechanisms of action of this compound A and Chloroquine result in distinct potencies and cellular effects. The following tables summarize key quantitative data from published studies.
| Parameter | This compound A | Chloroquine | Reference(s) |
| Primary Target | Vacuolar-type H+-ATPase (V-ATPase) | Accumulation in acidic organelles | [5][11] |
| Direct Molecular Interaction | Binds to the V(o) subunit c of V-ATPase | Protonation and trapping within acidic vesicles | [3][4][5][7] |
| Potency (IC50 for V-ATPase inhibition) | ~10 nM | Not a direct V-ATPase inhibitor | [11][12] |
| Effective Concentration for Autophagy Inhibition | Nanomolar range (e.g., 50 nM) | Micromolar range (e.g., 50-100 µM) | [13][14][15] |
Table 1: Comparison of the Primary Mechanisms and Potency. This table highlights the fundamental differences in the molecular targets and effective concentrations of this compound A and Chloroquine.
| Assay | This compound A | Chloroquine | Cell Type | Reference(s) |
| Increase in BMPR-II Protein Levels | 5.6-fold increase at 50 nM | 3.5-fold increase at 100 µM | Human Pulmonary Artery Endothelial Cells (PAECs) | [7][13] |
| Autophagy Inhibition (LC3-II Accumulation) | Potent induction | Induction | Various | [15][16][17] |
| Lysosomal pH Increase | Yes (direct inhibition of proton pump) | Yes (buffering effect) | Various | [1][18] |
Table 2: Comparative Effects on Cellular Processes. This table provides a summary of the observed effects of both compounds in specific cellular assays, demonstrating the higher potency of this compound A.
Experimental Protocols
For researchers aiming to investigate the effects of these inhibitors, the following are detailed protocols for key experimental assays.
Measurement of Lysosomal Acidification using LysoTracker Staining and Flow Cytometry
Objective: To quantitatively assess the effect of this compound A and Chloroquine on the acidification of lysosomes.
Materials:
-
LysoTracker Red DND-99 (or other LysoTracker probes)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound A and Chloroquine stock solutions
-
Flow cytometer
Protocol:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound A (e.g., 10-100 nM) or Chloroquine (e.g., 10-100 µM) for the desired duration (e.g., 1-24 hours). Include a vehicle-treated control.
-
During the last 30-60 minutes of the treatment, add LysoTracker Red to the culture medium at a final concentration of 50-75 nM.[2][19]
-
Following incubation, wash the cells twice with PBS.
-
Harvest the cells by trypsinization and resuspend them in PBS.
-
Analyze the fluorescence intensity of the cell suspension using a flow cytometer. LysoTracker Red fluorescence is typically measured in the PE or a similar channel.
-
Quantify the mean fluorescence intensity (MFI) for each treatment group. A decrease in MFI indicates an increase in lysosomal pH (de-acidification).
Assessment of Autophagic Flux by Western Blot Analysis of LC3-II and p62
Objective: To determine the impact of this compound A and Chloroquine on the autophagic flux by measuring the accumulation of the autophagosome marker LC3-II and the autophagy substrate p62.
Materials:
-
Primary antibodies: anti-LC3B, anti-p62/SQSTM1, and an antibody against a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and Western blot equipment
-
Chemiluminescent substrate
Protocol:
-
Plate cells and treat with this compound A or Chloroquine as described above. It is recommended to include both basal and autophagy-inducing conditions (e.g., starvation).
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[11][20]
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE. Use a 12-15% acrylamide (B121943) gel for optimal separation of LC3-I and LC3-II.[20]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities. An accumulation of LC3-II and p62 in the presence of the inhibitor indicates a blockage of autophagic flux.[17][21]
Visualization of Mechanisms and Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct mechanisms of action of this compound A and Chloroquine and their impact on key signaling pathways.
Caption: Mechanisms of this compound A and Chloroquine.
Caption: Impact on Key Cellular Signaling Pathways.
Caption: Workflow for Autophagic Flux Analysis.
Conclusion
This compound A and Chloroquine, while both leading to the inhibition of lysosomal acidification, operate through distinct and fundamentally different mechanisms. This compound A is a direct, highly potent, and specific inhibitor of the V-ATPase proton pump. In contrast, Chloroquine acts as a weak base, accumulating in acidic organelles and buffering the luminal pH, in addition to potentially impairing autophagosome-lysosome fusion. These differences in mechanism are reflected in their potency, with this compound A being effective at nanomolar concentrations, whereas Chloroquine requires micromolar concentrations to elicit similar effects on lysosomal pH and autophagy. For researchers studying processes sensitive to lysosomal function, the choice between these inhibitors should be guided by the specific experimental question and a clear understanding of their disparate modes of action. The higher specificity of this compound A for the V-ATPase may be advantageous in studies where the off-target effects of Chloroquine could be a confounding factor. Conversely, the lysosomotropic properties of Chloroquine and its effects on autophagosome fusion provide a different tool to dissect the intricacies of the endo-lysosomal system.
References
- 1. Sample Gradient Color Schemes | Graphviz [graphviz.org]
- 2. apexbt.com [apexbt.com]
- 3. Color Gradients | Graphviz [graphviz.org]
- 4. graphviz.org [graphviz.org]
- 5. Western blot analysis of LC3 and p62 in ovarian cancer cells [bio-protocol.org]
- 6. Western Blot protocol specific for LC3 Antibody (NB100-2331): Novus Biologicals [novusbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 9. researchgate.net [researchgate.net]
- 10. Chloroquine inhibits autophagic flux by decreasing autophagosome-lysosome fusion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. In vitro Autophagy Modulation with Chloroquine: Some Lessons to Learn [gavinpublishers.com]
- 15. Why does the signal for LC3-II increase with chloroquine, an inhibitor of autophagy? | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. catalog.takara-bio.co.jp [catalog.takara-bio.co.jp]
- 20. benchchem.com [benchchem.com]
- 21. Analyzing LC3 in Western Blot | How to Interpret LC3 | Bio-Techne [bio-techne.com]
Validating the Effective Concentration of Concanamycin A in a New Cell Line: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the effective concentration of Concanamycin A, a potent and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), in a novel cell line. By objectively comparing its performance with other alternatives and providing detailed experimental protocols, this document serves as a practical resource for researchers aiming to utilize this compound A in their studies.
Introduction to this compound A
This compound A is a macrolide antibiotic that acts as a highly specific inhibitor of V-ATPase. V-ATPases are ATP-dependent proton pumps essential for acidifying various intracellular compartments, such as lysosomes and endosomes, and the extracellular space in certain cells. By inhibiting V-ATPase, this compound A disrupts numerous cellular processes, including endosomal acidification, protein trafficking, and autophagy, ultimately leading to the induction of apoptosis in various tumor cell lines.[1][2] Its high selectivity for V-type H+-ATPase over other ATPases makes it a valuable tool in cell biology and cancer research.
Mechanism of Action: V-ATPase Inhibition
This compound A exerts its inhibitory effect by binding directly to the c-subunit of the V0 domain of the V-ATPase complex.[1][3] This binding event blocks the proton translocation channel, thereby preventing the acidification of intracellular organelles. The disruption of the cellular pH homeostasis triggers downstream signaling pathways that can culminate in cell cycle arrest and programmed cell death.
Caption: Mechanism of this compound A action.
Comparative Analysis of V-ATPase Inhibitors
While this compound A is a highly potent and specific V-ATPase inhibitor, other compounds with similar mechanisms are available. A comparative understanding is crucial for selecting the appropriate tool for a specific research question.
| Inhibitor | Target | Typical IC50 | Key Characteristics |
| This compound A | V-ATPase | ~0.1-10 nM[4][1][5] | Highly specific and potent; widely used to study autophagy and induce apoptosis. |
| Bafilomycin A1 | V-ATPase | ~1-100 nM | Another widely used, potent, and specific V-ATPase inhibitor; structurally related to this compound A.[6][7] |
| Salicylihalamide A | V-ATPase | ~5-50 nM | A marine-derived V-ATPase inhibitor with a distinct chemical structure from the macrolides.[6] |
| Archazolid A | V-ATPase | ~0.02 µM | A potent V-ATPase inhibitor with a different binding site than this compound.[8] |
Experimental Workflow for Validating Effective Concentration
Determining the optimal concentration of this compound A for a new cell line is a critical first step. The following workflow outlines a systematic approach to validate its effective concentration, primarily focusing on assessing cell viability and apoptosis.
Caption: Experimental workflow for validation.
Detailed Experimental Protocols
To ensure reproducibility, detailed protocols for the key validation experiments are provided below.
Cell Viability Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[9]
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound A stock solution (dissolved in DMSO)[1]
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate overnight.[10][11]
-
Treatment: Prepare serial dilutions of this compound A in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.[9][12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[12] Mix thoroughly by gentle shaking.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).
Apoptosis Detection (Annexin V/PI Staining)
Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[13]
Materials:
-
Treated and control cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound A for the desired time, harvest the cells. For adherent cells, use a gentle non-enzymatic method to detach them.[13]
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[14]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
By following these protocols, researchers can reliably determine the effective concentration range of this compound A in their specific cell line of interest, paving the way for further mechanistic studies.
References
- 1. apexbt.com [apexbt.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound A, the specific inhibitor of V-ATPases, binds to the V(o) subunit c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound A | CAS:80890-47-7 | V-type (vacuolar) H+-ATPase inhibitor | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Inhibitors of V-ATPases: old and new players - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.biologists.com [journals.biologists.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. researchgate.net [researchgate.net]
- 11. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. bosterbio.com [bosterbio.com]
- 14. Annexin V Staining Protocol [bdbiosciences.com]
A Comparative Guide to the Efficacy of Concanamycin A: In Vitro and In Vivo Perspectives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Concanamycin A, a potent V-ATPase inhibitor, with its alternatives. The information presented is supported by experimental data and detailed methodologies to assist researchers in making informed decisions for their anti-cancer studies.
Executive Summary
This compound A demonstrates significant anti-cancer potential through the potent and specific inhibition of vacuolar-type H+-ATPase (V-ATPase). This activity disrupts cellular pH homeostasis, leading to the induction of apoptosis and modulation of autophagy in a wide range of cancer cell lines. While its in vitro efficacy is well-documented with low nanomolar IC50 values, in vivo data on its direct anti-tumor effects are less established compared to other V-ATPase inhibitors like Bafilomycin A1. This guide synthesizes the available data to offer a comparative overview of this compound A's performance.
Mechanism of Action: V-ATPase Inhibition
This compound A exerts its cytotoxic effects by binding to the V-ATPase proton pump, a crucial enzyme for maintaining acidic environments within cellular organelles such as lysosomes and endosomes.[1] By inhibiting V-ATPase, this compound A disrupts these pH gradients, leading to a cascade of cellular events that culminate in cell death.
References
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Concanamycin
For Immediate Implementation by Laboratory Personnel
Concanamycin, a potent macrolide antibiotic and specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), requires stringent disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. Due to its high toxicity, all materials contaminated with this compound must be treated as hazardous waste and disposed of in accordance with all applicable local, state, and federal regulations. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound waste.
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for the safe handling and disposal of this compound.
| Parameter | Value | Source(s) |
| Storage Temperature | -20°C (for both solid and solutions in DMSO) | [1] |
| Solubility | Soluble in DMSO, ethanol (B145695), methanol (B129727), chloroform (B151607), acetone, and ethyl acetate. | [1] |
| Solution Stability | Solutions in DMSO are stable for at least one year at -20°C. Solutions in ethanol, methanol, and chloroform should be prepared fresh. | [1] |
| Toxicity | Fatal if swallowed, in contact with skin, or if inhaled. Causes serious eye irritation. | [2] |
Operational Plan for this compound Waste Management
Adherence to the following operational plan is mandatory for all personnel handling this compound.
Personal Protective Equipment (PPE)
Before handling this compound in any form (solid, liquid, or contaminated materials), the following PPE must be worn:
-
Eye/Face Protection: Tight-sealing safety goggles and a face shield.
-
Skin/Body Protection: Impervious gloves (e.g., nitrile), a lab coat, and protective clothing.
-
Respiratory Protection: A NIOSH/MSHA-approved respirator is required. For procedures with a high risk of aerosolization, a powered air-purifying respirator (PAPR) may be necessary.
Waste Segregation and Collection
-
Solid Waste: All solid waste, including contaminated consumables (e.g., pipette tips, tubes, gloves, bench paper) and unused solid this compound, must be collected in a clearly labeled, sealed container suitable for hazardous chemical waste. The container should be marked as "Hazardous Waste: this compound."
-
Liquid Waste: All liquid waste containing this compound, including unused solutions and contaminated buffers, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container. The container should be labeled "Hazardous Waste: this compound" and list all chemical constituents (e.g., "this compound in DMSO"). Do not discharge any this compound-containing solutions into sewers or waterways.[3]
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container labeled "Hazardous Waste: Sharps with this compound."
Spill Management
-
Minor Spills:
-
Evacuate all non-essential personnel from the area.
-
Wearing full PPE, cover the spill with an absorbent, inert material (e.g., vermiculite (B1170534) or sand).
-
Carefully sweep up the absorbent material, avoiding dust generation, and place it into a sealed container for hazardous waste disposal.
-
Decontaminate the spill area thoroughly (see Decontamination Protocol below).
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team.
-
Prevent the spill from entering drains or waterways.
-
Only personnel trained and equipped for hazardous spill cleanup should address the spill.
-
Final Disposal
All collected this compound waste must be disposed of through an approved hazardous waste disposal facility. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal. Do not attempt to dispose of this compound waste through regular trash or other non-hazardous waste streams.
Experimental Protocols
Decontamination of Laboratory Surfaces and Equipment
All surfaces and non-disposable equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Wipe-Down: Wearing appropriate PPE, wipe down all contaminated surfaces and equipment with a cloth soaked in a suitable solvent such as ethanol or methanol to remove any visible residue.
-
Detergent Wash: Wash the surfaces and equipment with a laboratory-grade detergent and water.
-
Solvent Rinse: Rinse the surfaces and equipment again with a suitable solvent (e.g., 70% ethanol).
-
Final Rinse: For equipment, perform a final rinse with deionized water.
-
Drying: Allow all surfaces and equipment to air dry completely in a well-ventilated area, such as a chemical fume hood.
-
Waste Disposal: All cleaning materials (e.g., wipes, cloths) must be disposed of as solid hazardous waste as described in the operational plan.
Proposed Chemical Inactivation of Liquid this compound Waste (For Consideration and Validation)
Disclaimer: The following protocol is a proposed method for the chemical degradation of this compound in a laboratory setting based on the known instability of macrolide antibiotics to hydrolysis. This procedure has not been specifically validated for this compound and should be thoroughly tested and validated by researchers in a controlled environment before routine use.
Principle: Macrolide antibiotics can undergo hydrolysis of their lactone ring structure under strongly acidic or basic conditions, leading to inactivation.[4]
Procedure:
-
Work in a certified chemical fume hood and wear all required PPE.
-
For every 1 volume of this compound waste solution, slowly add 2 volumes of 1 M sodium hydroxide (B78521) (NaOH) or 1 M hydrochloric acid (HCl). Caution: This may generate heat. Perform the addition slowly and in a container placed in an ice bath to control the temperature.[5][6]
-
Stir the mixture at room temperature for a minimum of 24 hours to allow for complete hydrolysis.
-
After the 24-hour incubation, neutralize the solution by slowly adding either 1 M HCl (if using NaOH for inactivation) or 1 M NaOH (if using HCl for inactivation) until the pH is between 6.0 and 8.0. Monitor the pH using a calibrated pH meter.
-
Despite this inactivation step, the resulting solution must still be collected and disposed of as hazardous chemical waste through your institution's EHS department. This is to ensure that any residual this compound or its degradation byproducts are managed safely.
Visual Workflow for this compound Disposal
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound A | C46H75NO14 | CID 6438151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. esd.uga.edu [esd.uga.edu]
- 6. 7.1.1 General Neutralization Procedures | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Concanamycin
Essential Safety Protocols for Handling Concanamycin
This compound is a potent macrolide antibiotic and a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase).[1][2][3] Due to its high toxicity, stringent safety measures are imperative to protect laboratory personnel. This guide provides comprehensive, step-by-step procedures for the safe handling, storage, and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The substance is classified as hazardous and can be fatal if swallowed, inhaled, or it comes into contact with skin, and it is also known to cause serious eye irritation.[1][4][5][6]
Personal Protective Equipment (PPE)
Adherence to the following PPE guidelines is mandatory to prevent exposure.[1] Avoid all personal contact with the substance, including inhalation and contact with skin and eyes.[1][4]
| Protection Type | Required Equipment | Rationale |
| Eye/Face | Tight-sealing safety goggles and a face shield. | Protects against splashes and airborne particles that can cause severe eye irritation.[1][5] |
| Skin/Body | Impervious protective gloves (e.g., elbow-length PVC, Nitrile), lab coat, and protective clothing. | Prevents skin contact, which can be fatal.[1][5][7] |
| Respiratory | NIOSH/MSHA-approved respirator. | Protects against inhalation of dust or aerosols, which can be fatal.[1][5] A positive-pressure supplied-air respirator may be necessary for high concentrations.[1][5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is critical to mitigate risks. The following workflow outlines the necessary steps at each stage.
Receiving and Storage
-
Verification: Upon receipt, verify the integrity of the container.
-
Storage: Immediately store the compound in its original, tightly sealed container in a designated, locked, and well-ventilated area at -20°C.[1][5]
Handling and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area with adequate local exhaust ventilation, such as a chemical fume hood or a Class II biological safety cabinet, to keep airborne concentrations as low as possible.[1][4][8][9]
-
Avoid Aerosols: Avoid procedures that may generate dust or aerosols.[1][4] If aerosolization is possible (e.g., during vortexing or sonicating), use a containment system or an appropriate air-purifying respirator.[1][4]
-
Personal Hygiene: Do not eat, drink, or smoke when handling this product.[1][4][5][6] Always wash hands thoroughly with soap and water after handling.[4]
-
Solutions: this compound A is soluble in DMSO, ethanol, methanol, and other organic solvents.[1][2] Solutions in DMSO are stable for at least one year at -20°C, while solutions in other solvents should be prepared fresh.[1][3]
Toxicological Data
The following table summarizes key quantitative data regarding the toxicity of this compound.
| Test | Species | Route | Value |
| LD50 | Mouse | Oral | 21 mg/kg |
| LD50 | Mouse | Intraperitoneal | 2.45 mg/kg |
| [1][4] |
Emergency Procedures
Spill Response
Immediate and appropriate action is crucial in the event of a spill.
Caption: Workflow for responding to a this compound spill.
-
Minor Spills: Evacuate non-essential personnel.[1] Wearing full PPE, cover the spill with an absorbent, inert material (e.g., sand or vermiculite).[1] Carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1][4] Clean the spill area thoroughly.[1]
-
Major Spills: Evacuate the area immediately and alert emergency responders.[1][4] Prevent the spill from entering drains or waterways.[1][4] Only personnel trained and equipped for hazardous spill cleanup should address the spill.[1]
First Aid Measures
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, removing contact lenses if present.[1] Seek immediate medical attention.[1][8]
-
Skin Contact: Immediately remove all contaminated clothing.[1][8] Wash skin with soap and plenty of water.[1] Seek immediate medical attention.[1][8]
-
Inhalation: Move the person to fresh air.[1] If breathing is difficult, provide artificial respiration or oxygen. Seek immediate medical attention.[1][8]
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[1] Call a physician or poison control center immediately.[1]
Decontamination and Disposal Plan
Proper decontamination and disposal are the final steps in safely handling this compound.
Decontamination
-
After use, decontaminate all surfaces and equipment that may have come into contact with the chemical.[1]
-
Launder all protective clothing before reuse; work clothes should be laundered separately.[1][4]
Waste Disposal
-
Collection: Collect all waste, including contaminated consumables (gloves, wipes, etc.) and unused solutions, in clearly labeled, sealed containers suitable for hazardous chemical waste.[1]
-
Disposal: Dispose of all waste through an approved hazardous waste disposal facility, in strict accordance with all local, state, and federal regulations.[1][4]
-
Prohibition: Do not discharge this compound waste into sewers or waterways.[1][4]
References
- 1. benchchem.com [benchchem.com]
- 2. This compound A | V-ATPase inhibitor | antibiotic | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
